molecular formula C14H10F2O B1596382 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone CAS No. 59396-50-8

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Cat. No.: B1596382
CAS No.: 59396-50-8
M. Wt: 232.22 g/mol
InChI Key: OLLWPGBBYZXGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a useful research compound. Its molecular formula is C14H10F2O and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLWPGBBYZXGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208114
Record name 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59396-50-8
Record name (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59396-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059396508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-methylphenyl 4-fluorophenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Within the vast landscape of fluorinated compounds, diaryl ketones, and specifically benzophenones, represent a particularly valuable scaffold.[4][5] The benzophenone motif is present in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7][8]

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (also known as (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone or 4,4'-difluoro-3-methylbenzophenone), a fluorinated diaryl ketone with the CAS number 59396-50-8 .[9][10][11] This document will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its potential applications in drug discovery, and outline essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a substituted benzophenone with the molecular formula C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol .[9][11][12] Its structure features two fluorinated phenyl rings attached to a central carbonyl group, with one of the rings also bearing a methyl substituent.

PropertyValueSource(s)
CAS Number 59396-50-8[9][11]
Molecular Formula C₁₄H₁₀F₂O[9][11][12]
Molecular Weight 232.23 g/mol [9][11][12]
IUPAC Name (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone[10]
Synonyms 4,4'-Difluoro-3-methylbenzophenone
Solubility Insoluble in water (6.5E-3 g/L at 25°C)[11]
Appearance Tan to white solid[13]
Melting Point 50-52 °C (literature for a related compound)[13]

Synthesis and Mechanism

The primary method for synthesizing diaryl ketones like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is the Friedel-Crafts acylation .[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4]

Detailed Synthesis Protocol

A representative synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone involves the reaction of 2-fluorotoluene with 4-fluorobenzotrichloride in the presence of anhydrous hydrogen fluoride and boron trifluoride.[14]

Reactants:

  • 2-Fluorotoluene

  • 4-Fluorobenzotrichloride (p-fluorotrichloromethylbenzene)

  • Anhydrous Hydrogen Fluoride (HF)

  • Boron Trifluoride (BF₃)

Procedure:

  • In a 250 ml stainless steel reactor equipped with a magnetic stirrer, introduce 100 ml of anhydrous HF.

  • At approximately 0°C, add 42.7 g (0.2 mole) of 4-fluorobenzotrichloride and 22 g (0.2 mole) of 2-fluorotoluene to the reactor.

  • Seal the reactor and introduce gaseous boron trifluoride until a constant pressure of 6 bars is achieved.

  • Allow the reaction to proceed with stirring at ambient temperature for 3 hours.

  • After the reaction is complete, decompress the reactor to atmospheric pressure.

  • Pour the reaction mixture over 200 g of crushed ice.

  • After warming to room temperature, stir the heterogeneous mixture for one to two hours.

  • Extract the mixture three times with 200 ml of methylene chloride.

  • Wash the combined organic phases three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water.

  • Dry the organic phase over magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield the crude 4,4'-difluoro-3-methylbenzophenone. A yield of 61.5% has been reported for this procedure.[14]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation RCOCl 4-Fluorobenzotrichloride Acylium Acylium Ion [R-C≡O]⁺ RCOCl->Acylium + BF₃/HF AlCl3 BF₃/HF (Lewis Acid) Arene 2-Fluorotoluene Sigma Sigma Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Sigma->Product - H⁺ Catalyst_regen Catalyst Regeneration

Caption: Generalized mechanism of Friedel-Crafts acylation.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous HF and the protection from moisture are critical as Lewis acids like BF₃ are readily hydrolyzed by water, which would deactivate the catalyst.

  • Lewis Acid Catalyst (HF/BF₃): The combination of a strong protic acid (HF) and a Lewis acid (BF₃) generates a superacidic medium that facilitates the formation of the highly reactive acylium ion from the relatively stable 4-fluorobenzotrichloride.

  • Workup Procedure: The aqueous workup, including the wash with potassium hydroxide, is essential to quench the reaction, remove the acidic catalyst, and neutralize any unreacted starting materials or acidic byproducts.

Applications in Drug Development and Research

While specific drug candidates containing the 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone moiety are not prominently documented in the reviewed literature, its structural features make it a compound of significant interest for medicinal chemists. The diaryl ketone scaffold is a versatile building block for synthesizing a wide array of biologically active molecules.[5][15]

Potential Roles as a Pharmaceutical Intermediate:

  • Anticancer Agents: The benzophenone core is found in compounds with demonstrated anticancer activity.[6][8] The substitution pattern of this specific ketone could be explored to develop novel kinase inhibitors or agents that induce cell cycle arrest.[6]

  • Anti-inflammatory Drugs: Ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a benzophenone derivative.[7] The fluorinated nature of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone could lead to derivatives with improved potency or pharmacokinetic profiles.

  • Antifungal and Antibacterial Agents: Substituted benzophenones have shown promise as antifungal and antibacterial agents.[16] This compound could serve as a starting material for the synthesis of new antimicrobial drugs.

The presence of two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes and can increase the compound's ability to cross cell membranes. The methyl group provides an additional point for synthetic modification to explore structure-activity relationships (SAR).

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas cluster_2 Pharmacokinetic Enhancement Core 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Diaryl Ketone Core Anticancer Anticancer Agents Core:f1->Anticancer Precursor for AntiInflammatory Anti-inflammatory Drugs Core:f1->AntiInflammatory Scaffold for Antimicrobial Antimicrobial Compounds Core:f1->Antimicrobial Starting material for MetabolicStability Increased Metabolic Stability Anticancer->MetabolicStability Lipophilicity Modulated Lipophilicity AntiInflammatory->Lipophilicity Antimicrobial->MetabolicStability

Caption: Potential applications of the core scaffold in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek medical attention if irritation or other symptoms develop.

Conclusion

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its fluorinated diaryl ketone structure provides a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and drug development professionals seeking to leverage this compound in their work. Further investigation into the biological activities of derivatives of this ketone could lead to the discovery of new and effective therapeutic agents.

References

  • Bawane, A. A., & Shinde, P. V. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29695-29713. [Link]

  • Capot Chemical. (n.d.). 59396-50-8 | 4-fluoro-3-methylphenyl 4-fluorophenyl ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved from [Link]

  • Wang, X., et al. (2014). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 19(11), 17691-17707. [Link]

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(10), 2649. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 345-66-4 | (4-Fluoro-3-methylphenyl)(phenyl)methanone. Retrieved from [Link]

  • Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20853-20861. [Link]

  • Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

  • Inno Pharmchem. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US20090177014A1 - Process for preparing 4,4' difluorobenzophenone.
  • CR Corporation Limited. (n.d.).
  • Aceschem Inc. (n.d.).
  • Mousseau, J. J., et al. (2021). 3,3-Diaryloxetanes as bioisosteres of benzophenones. RSC Medicinal Chemistry, 12(11), 1891-1897. [Link]

  • Li, Z., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)-H Thianthrenation. Organic Letters, 25(12), 2162-2166. [Link]

  • Patsnap. (n.d.). A kind of preparation method of 4,4'-difluorobenzophenone.
  • Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • Chemsrc. (n.d.). CAS#:1996-79-8 | (4-Fluorophenyl)(3-methylphenyl)methanone. Retrieved from [Link]

  • LookChem. (n.d.). Send Inquiry or RFQ to 4-FLUORO-3-METHYLPHENYL 4.... Retrieved from [Link]

  • Google Patents. (n.d.). DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.
  • ResearchGate. (n.d.). Pharmaceutical with diary ketone motif. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the benzophenone scaffold serves as a privileged structure, forming the core of numerous functional molecules. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The compound (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone, a di-fluorinated, methylated benzophenone derivative, represents a confluence of these important structural motifs. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for professionals engaged in research and development.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. This section details the key identifiers for (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone Echemi[3]
CAS Number 59396-50-8 Guidechem, ChemicalBook[4][5]
Molecular Formula C₁₄H₁₀F₂O Guidechem, ChemicalBook[4][5]
Molecular Weight 232.23 g/mol Guidechem, Echemi[3][4]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F Guidechem[4]
InChI Key OLLWPGBBYZXGIB-UHFFFAOYSA-N Guidechem, Echemi[3][4]

| Synonyms | 4-fluoro-3-methylphenyl 4-fluorophenyl ketone | Guidechem[4] |

Caption: Chemical structure of (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone.

Physicochemical Properties

Understanding the physical properties of a compound is crucial for its handling, formulation, and application. While comprehensive experimental data for this specific molecule is not widely published, key properties can be identified.

Table 2: Physicochemical Data

Property Value Notes
Physical State Solid (predicted) Most benzophenone derivatives are solid at room temperature.[6]
Water Solubility Insoluble (6.5 x 10⁻³ g/L at 25°C) Data suggests very low aqueous solubility, typical for aromatic ketones.[4]
Melting Point Data not available N/A

| Boiling Point | Data not available | The related compound 4-fluoro-3-methylacetophenone has a boiling point of 215°C.[7] |

Synthesis and Mechanism

The most common and industrially scalable method for producing aryl ketones is the Friedel-Crafts acylation .[6][8] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the carbonyl group.

The Underlying Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, such as AlCl₃ or in this case, a combination of HF and BF₃, complexes with the acylating agent (e.g., an acyl halide or anhydride).[8][9][10] This complexation polarizes the carbonyl bond, facilitating the departure of the leaving group and generating the acylium ion. The electron-rich aromatic ring (in this case, 2-fluorotoluene) then acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a weak base deprotonates the sigma complex, restoring aromaticity and yielding the final acylated product. The catalyst is regenerated in the process.

G A 2-Fluorotoluene + 4-Fluorobenzotrichloride C Acylium Ion Formation A->C B Lewis Acid Catalyst (HF, BF₃) B->C Activates D Electrophilic Aromatic Substitution (Sigma Complex Formation) C->D Reacts with 2-Fluorotoluene E Deprotonation & Aromaticity Restoration D->E F Raw Product Mixture E->F G Aqueous Workup (Ice, KOH wash) F->G Quenching H Extraction (Methylene Chloride) G->H I Drying & Solvent Removal H->I J Purified (4-Fluoro-3-methylphenyl) (4-fluorophenyl)methanone I->J

Caption: Workflow for the synthesis of the target ketone via Friedel-Crafts acylation.

Field-Validated Synthesis Protocol

The following protocol is adapted from a documented synthesis of 4,4'-difluoro-3-methylbenzophenone.[5]

Causality Behind Experimental Choices:

  • Anhydrous HF: Serves as both a powerful Lewis acid catalyst and a solvent. Its anhydrous nature is critical to prevent quenching of the catalyst and hydrolysis of the acid chloride intermediate.

  • Boron Trifluoride (BF₃): Acts as a co-catalyst, significantly enhancing the Lewis acidity of the system to promote the formation of the reactive acylium ion.

  • Ice Quench: The reaction is highly exothermic and is quenched by pouring it over ice to rapidly dissipate heat and dilute the highly corrosive HF.

  • Aqueous KOH Wash: This step neutralizes any remaining acidic catalyst (HF, BF₃), preventing it from interfering with the extraction and purification process.

  • Methylene Chloride Extraction: The organic product has low solubility in water but high solubility in chlorinated organic solvents, allowing for its efficient separation from the aqueous phase.[5]

  • Drying Agent (MgSO₄): Removes trace amounts of water from the organic phase, which could otherwise complicate solvent removal and product purity.

Step-by-Step Methodology:

  • Reactor Charging: In a 250 ml stainless steel reactor equipped with a magnetic stirrer, introduce 100 ml of anhydrous HF at approximately 0°C.

  • Reagent Addition: Carefully add 42.7 g (0.2 mole) of p-fluorotrichloromethylbenzene and 22 g (0.2 mole) of ortho-fluorotoluene to the reactor.[5]

  • Catalyst Introduction: Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 6 bars is achieved.

  • Reaction: Allow the reaction to proceed with stirring at ambient temperature for 3 hours.

  • Quenching: After the reaction period, carefully decompress the reactor to atmospheric pressure. Pour the reaction mixture over 200 g of crushed ice in a suitable container.

  • Extraction: Once the mixture has warmed to room temperature, stir for one to two hours. Transfer the mixture to a separatory funnel and extract three times with 200 ml portions of methylene chloride.

  • Washing: Combine the organic phases and wash them three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide (KOH) solution, and finally twice more with 200 ml of water.[5]

  • Drying and Isolation: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and eliminate the solvent by distillation under reduced pressure to yield the raw product.[5] The reported yield for this method is approximately 61.5%.[5]

Spectroscopic Characterization Profile

  • ¹H NMR: The spectrum is expected to show a complex aromatic region (typically δ 7.0-8.0 ppm) with distinct multiplets for the protons on both rings. The substitution patterns will lead to characteristic splitting. A sharp singlet corresponding to the three methyl (CH₃) protons would appear in the upfield region (approximately δ 2.3-2.5 ppm).

  • ¹³C NMR: A characteristic downfield signal for the carbonyl carbon (C=O) is expected around δ 190-195 ppm. The aromatic region will display multiple signals, with carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹J_CF).

  • ¹⁹F NMR: Two distinct signals are predicted, one for each unique fluorine environment on the separate aromatic rings.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1650-1670 cm⁻¹ would indicate the presence of the conjugated ketone (C=O) stretching vibration. Strong bands in the 1250-1100 cm⁻¹ region would be characteristic of the C-F stretching vibrations.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 232.23. Key fragmentation patterns would include the loss of the fluorophenyl group ([M-C₆H₄F]⁺) and the fluoro-methylphenyl group ([M-C₇H₆F]⁺), leading to acylium ion fragments.

Reactivity and Potential Applications in Drug Development

The chemical architecture of (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone makes it a molecule of significant interest for drug discovery and material science.

  • Chemical Reactivity: The central ketone functionality is a versatile chemical handle. It can be readily reduced to a secondary alcohol (a diphenylmethanol derivative) or completely reduced to a methylene group (a diphenylmethane derivative) via methods like the Wolff-Kishner or Clemmensen reductions. This allows for the creation of diverse molecular scaffolds from a single intermediate.

  • Role of Fluorine in Bioactivity: The presence of two fluorine atoms is particularly significant. Fluorine can enhance binding affinity to target proteins by participating in favorable electrostatic interactions. Furthermore, it often blocks sites of metabolic oxidation, thereby increasing the pharmacokinetic half-life of a drug candidate.[2]

  • Potential as a Pharmaceutical Intermediate: Given the prevalence of fluorinated compounds in modern pharmaceuticals, this molecule serves as a valuable building block.[1][2] Its structure could be elaborated to target a wide range of biological systems, including kinase inhibitors, receptor antagonists, and anti-inflammatory agents. The related compound, 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone, is categorized as a cathinone, highlighting the utility of the 4-fluoro-3-methylphenyl ketone core in generating psychoactive compounds.[13]

Safety and Toxicological Profile

Specific toxicological data for (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone is not available in public databases.[4] However, as a member of the substituted benzophenone class, it must be handled with appropriate caution.

  • General Class Toxicity: The parent compound, benzophenone, is listed by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[14]

  • Endocrine Disruption: Several benzophenone derivatives are known or suspected endocrine disruptors and have been linked to reproductive and developmental toxicities in laboratory studies.[15][16]

  • Handling Recommendations: All laboratory work with this compound should be conducted in a well-ventilated fume hood. Standard personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Direct skin contact and inhalation of dust should be strictly avoided.

Conclusion

(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone is a structurally significant molecule featuring a diaryl ketone core with strategic fluorine and methyl substitutions. It is accessible through robust synthetic methods like the Friedel-Crafts acylation. Its physicochemical properties, characterized by low aqueous solubility and a versatile ketone functionality, combined with the modulating effects of its fluorine substituents, position it as a valuable intermediate for researchers in drug discovery and materials science. While its toxicological profile is not specifically defined, data from the broader benzophenone class necessitates careful handling in a laboratory setting. This guide provides the foundational knowledge required for the effective use and further investigation of this promising chemical entity.

References

  • Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. Retrieved from [Link]

  • Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr., Shank, R. C., Slaga, T. J., Snyder, P. W., & Heldreth, B. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 5S-44S. [Link]

  • Kharrazi, N., Tam, W. W., Mu, L., & Kannan, K. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 173, 107823. [Link]

  • LookChem. (n.d.). Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

  • Chemsrc. (2025). 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

  • Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. Retrieved from [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Earle, M. J., Katdare, S. P., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2(5), 261-262. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Parente, A., et al. (2017). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Scientific Reports, 7, 1445. [Link]

  • Bäuerle, P., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 1461-1467. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone. Retrieved from [Link]

  • Singh, I., & Tandon, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100936. [Link]

  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 4-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is the bedrock upon which all subsequent research is built. The arrangement of atoms and functional groups within a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of a novel diaryl ketone, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone . As a compound featuring two distinct fluoro-substituted aromatic rings, its structural confirmation presents a compelling case study for the synergistic application of modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a robust and logical framework for unambiguous molecular structure determination. We will move beyond a simple recitation of methods to explore the scientific rationale behind the experimental design, ensuring a self-validating and authoritative approach to structural analysis.

Strategic Approach to Structure Elucidation: A Self-Validating Workflow

The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only through their logical integration can the complete picture emerge. For a molecule like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, with its multiple aromatic protons, distinct fluorine environments, and a central carbonyl group, a multi-technique approach is not just recommended, but essential for irrefutable proof of structure. Our strategy relies on the convergence of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Initial Analysis & Hypothesis cluster_1 Spectroscopic Interrogation cluster_2 Data Integration & Confirmation Hypothesized_Structure Hypothesized Structure: 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Mass_Spec Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Hypothesized_Structure->Mass_Spec Provides MW IR_Spec Infrared (IR) Spectroscopy - Functional Group ID (C=O, C-F, Aromatic C-H) Hypothesized_Structure->IR_Spec Predicts functional groups NMR_Spec NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - Isomer Confirmation Hypothesized_Structure->NMR_Spec Predicts proton/carbon/fluorine environments Data_Analysis Convergent Data Analysis Mass_Spec->Data_Analysis IR_Spec->Data_Analysis NMR_Spec->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure Unambiguous Confirmation

Figure 1: A logical workflow for the structure elucidation of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry serves as the initial and foundational step in our analysis, providing the molecular weight and key fragmentation data that corroborate the elemental composition of the target molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is utilized.

  • GC-MS Parameters:

    • GC Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-350

Data Interpretation and Expected Results

The molecular formula of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is C₁₄H₁₀F₂O, corresponding to a molecular weight of 232.23 g/mol .

  • Molecular Ion Peak (M⁺): The EI mass spectrum is expected to show a prominent molecular ion peak at m/z = 232. This peak confirms the overall molecular weight of the compound.

  • Key Fragmentation Patterns: Diaryl ketones typically fragment at the carbonyl group. The primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions.[1]

    • Fragment 1 (m/z = 123): Loss of the 4-fluoro-3-methylphenyl radical would result in the formation of the 4-fluorobenzoyl cation.

    • Fragment 2 (m/z = 137): Loss of the 4-fluorophenyl radical would lead to the formation of the 4-fluoro-3-methylbenzoyl cation.

    • Fragment 3 (m/z = 95): The 4-fluorobenzoyl cation (m/z = 123) can further lose a molecule of carbon monoxide (CO) to yield the 4-fluorophenyl cation.

The presence of these characteristic fragments provides strong evidence for the connectivity of the two distinct aromatic rings to the central ketone functional group.

G M_plus Molecular Ion (M⁺) m/z = 232 Frag1 4-Fluorobenzoyl cation m/z = 123 M_plus->Frag1 - C₇H₆F• Frag2 4-Fluoro-3-methylbenzoyl cation m/z = 137 M_plus->Frag2 - C₆H₄F• Frag3 4-Fluorophenyl cation m/z = 95 Frag1->Frag3 - CO

Figure 2: Predicted key fragmentation pathways for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone in EI-MS.

Part 2: Infrared Spectroscopy - Identifying the Molecular Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, IR spectroscopy will be instrumental in confirming the presence of the carbonyl group and the carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum will be analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

Vibrational ModeExpected Absorption Range (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3100 - 3000Medium to WeakStretching vibrations of the C-H bonds on the two aromatic rings.
Aliphatic C-H Stretch3000 - 2850Medium to WeakStretching vibrations of the C-H bonds of the methyl group.
Carbonyl (C=O) Stretch 1685 - 1660 Strong The diaryl ketone carbonyl stretch is a highly characteristic and intense band. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.[2]
Aromatic C=C Stretch1600 - 1450Medium to StrongIn-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-F Stretch1250 - 1000StrongStretching vibrations of the carbon-fluorine bonds. The exact position can be influenced by the substitution pattern on the aromatic ring.

The most diagnostic peak in the IR spectrum will be the strong absorption in the 1685-1660 cm⁻¹ region, which is a hallmark of an aromatic ketone. The presence of strong bands in the C-F stretching region further supports the proposed structure.

Part 3: Nuclear Magnetic Resonance Spectroscopy - Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the precise connectivity of all atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.

  • Data Acquisition: Standard pulse sequences are used for each nucleus. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will provide information on the number and environment of the hydrogen atoms.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm . This signal will integrate to 3 protons.

  • Aromatic Protons (4-fluorophenyl ring): This ring will exhibit a characteristic AA'BB' system. Two multiplets, each integrating to 2 protons, are expected. The protons ortho to the carbonyl group will be deshielded and appear further downfield (around δ 7.8-8.0 ppm ) compared to the protons ortho to the fluorine atom (around δ 7.1-7.3 ppm ).

  • Aromatic Protons (4-fluoro-3-methylphenyl ring): This ring will show three distinct aromatic proton signals, likely appearing as complex multiplets due to both H-H and H-F coupling. We can predict their approximate chemical shifts based on the electronic effects of the substituents. The proton ortho to the carbonyl and meta to the fluorine will be the most deshielded.

¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O) 190 - 200 The carbonyl carbon of a diaryl ketone is significantly deshielded and appears in this characteristic downfield region.[3]
Aromatic C-F160 - 170 (with large ¹JCF coupling)The carbon directly bonded to fluorine shows a large one-bond coupling constant.
Quaternary Aromatic Carbons125 - 145Carbons in the aromatic rings that are not bonded to hydrogen.
Aromatic CH115 - 135Carbons in the aromatic rings bonded to hydrogen. The chemical shifts are influenced by the substituents.
Methyl (-CH₃) 20 - 25 The aliphatic methyl carbon appears in the upfield region of the spectrum.
¹⁹F NMR: Predicted Spectrum and Interpretation

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.

  • Fluorine on the 4-fluorophenyl ring: A single resonance is expected in the range of -105 to -115 ppm .

  • Fluorine on the 4-fluoro-3-methylphenyl ring: A single resonance is expected in a similar region, but its exact chemical shift will be influenced by the presence of the ortho methyl group.

The ¹⁹F NMR spectrum provides a clear and unambiguous confirmation of the presence of two distinct fluorine environments in the molecule.

Conclusion: A Unified Structural Assignment

The structure of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone can be unequivocally confirmed through the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. The mass spectrum will establish the molecular weight and key fragments, the IR spectrum will confirm the presence of the diaryl ketone and carbon-fluorine functionalities, and the combined ¹H, ¹³C, and ¹⁹F NMR spectra will provide the definitive connectivity and isomeric arrangement of the molecule. This methodical and self-validating approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research or development involving this compound.

References

  • Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. [Link]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(7), 8103–8115. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 4'-Fluoro-3'-methylacetophenone. [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]

  • NIST WebBook. (n.d.). 4,4'-Difluorobenzophenone. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

Sources

Spectroscopic Characterization of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS 59396-50-8) is a substituted benzophenone derivative with a molecular formula of C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol .[1][2][3][4] Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, often utilized for their unique photochemical properties. An in-depth understanding of the spectroscopic characteristics of these molecules is paramount for their unambiguous identification, quality control, and for elucidating structure-activity relationships in drug development and materials research.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral features. This approach is designed to empower researchers, scientists, and drug development professionals in their analytical endeavors involving this and related compounds.

Synthesis Context

A known synthetic route to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone involves the Friedel-Crafts acylation of 2-fluorotoluene with 4-fluorobenzotrichloride in the presence of a Lewis acid catalyst.[1] Understanding the starting materials and reaction mechanism is crucial as it can help in predicting potential impurities that might be observed in the spectra of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A fluorine-containing reference standard, such as trifluorotoluene, may be used.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are predicted based on the electronic effects of the substituents (fluoro, methyl, and acyl groups).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.8 - 7.6Multiplet2HH-2', H-6'Protons ortho to the carbonyl group on the 4-fluorophenyl ring are deshielded. They will appear as a triplet of doublets or a multiplet due to coupling with the ortho fluorine and meta protons.
~ 7.2 - 7.0Multiplet2HH-3', H-5'Protons meta to the carbonyl group on the 4-fluorophenyl ring are more shielded and will likely appear as a triplet.
~ 7.5 - 7.3Multiplet3HH-2, H-5, H-6Protons on the 4-fluoro-3-methylphenyl ring. The exact shifts and multiplicities will be complex due to coupling with each other and the fluorine atom.
~ 2.3Singlet3H-CH₃The methyl group protons will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the substituents and the carbonyl group. Due to C-F coupling, some carbon signals will appear as doublets.[5]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 194C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~ 165 (d)C-4'The carbon attached to fluorine will be deshielded and show a large one-bond C-F coupling constant.
~ 162 (d)C-4Similar to C-4', this carbon is attached to fluorine and will be a doublet with a large coupling constant.
~ 132 (d)C-2', C-6'Carbons ortho to the carbonyl group on the 4-fluorophenyl ring, showing a smaller C-F coupling.
~ 135 - 125Aromatic CRemaining aromatic carbons, including the quaternary carbons. Their exact shifts are difficult to predict without experimental data.
~ 115 (d)C-3', C-5'Carbons meta to the carbonyl group on the 4-fluorophenyl ring, showing a smaller C-F coupling.
~ 15-CH₃The methyl carbon will appear in the upfield aliphatic region.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[6][7]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ -105 to -115F on 4-fluorophenyl ringThe fluorine on the 4-fluorophenyl ring is in a relatively standard electronic environment for a para-fluoro-substituted benzoyl group.
~ -110 to -120F on 4-fluoro-3-methylphenyl ringThe chemical shift of this fluorine will be influenced by the ortho methyl group and the para carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) is prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Collection: A background spectrum is collected first, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone will be dominated by absorptions from the carbonyl group and the aromatic rings.

Wavenumber (cm⁻¹) Vibration Intensity Rationale
~ 3100 - 3000C-H stretch (aromatic)Medium to WeakCharacteristic of C-H bonds on the benzene rings.
~ 2950 - 2850C-H stretch (aliphatic)WeakCorresponding to the methyl group.
~ 1660C=O stretch (ketone)StrongThe strong absorption of the carbonyl group is a key diagnostic feature for ketones.[8] Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~ 1600, 1500, 1450C=C stretch (aromatic)Medium to StrongThese absorptions are characteristic of the benzene rings.
~ 1250 - 1100C-F stretchStrongThe C-F bond vibrations typically appear in this region as strong absorptions.
~ 850 - 800C-H bend (out-of-plane)StrongThe substitution pattern on the aromatic rings will influence the exact position of these bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

A standard protocol for obtaining an electron ionization (EI) mass spectrum would be:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Ion Rationale
232[C₁₄H₁₀F₂O]⁺Molecular ion (M⁺).
123[C₇H₄FO]⁺A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the 4-fluoro-3-methylphenyl ring, forming the 4-fluorobenzoyl cation. This is a common fragmentation pathway for benzophenones.[9]
137[C₈H₇FO]⁺A significant peak from the cleavage of the bond between the carbonyl carbon and the 4-fluorophenyl ring, forming the 4-fluoro-3-methylbenzoyl cation.
95[C₆H₄F]⁺Loss of CO from the 4-fluorobenzoyl cation (m/z 123).
109[C₇H₆F]⁺Loss of CO from the 4-fluoro-3-methylbenzoyl cation (m/z 137).

Fragmentation_Pathway

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. The predicted NMR, IR, and MS data, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. While experimental verification is always the gold standard, this guide serves as a valuable resource for researchers by providing a well-reasoned expectation of the spectroscopic features of this compound, thereby aiding in the interpretation of experimental data when it becomes available.

References

  • Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. [Link]

  • ResearchGate. (2020). Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. [Link]

  • Semantic Scholar. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. [Link]

  • Lookchem. Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. [Link]

  • PubChem. 4'-Fluoroacetophenone. [Link]

  • NIST. 4,4'-Difluorobenzophenone. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • SWGDRUG.org. 4-Fluoroamphetamine. [Link]

  • PubChem. 4,4'-Difluorobenzophenone. [Link]

  • ResearchGate. EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. [Link]

  • NIST. 4,4'-Difluorobenzophenone. [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

  • Organic Chemistry Data. 13C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the Friedel-Crafts acylation for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8), a valuable ketone intermediate in pharmaceutical and materials science research. We will dissect the underlying mechanistic principles, provide a detailed and field-proven experimental protocol, and address critical aspects of process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for this specific electrophilic aromatic substitution.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1][2][3] This powerful electrophilic aromatic substitution (EAS) reaction introduces an acyl group (R-C=O) onto an arene, typically using an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.[3][4]

Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers two significant advantages:

  • No Carbocation Rearrangements: The electrophile, a resonance-stabilized acylium ion, does not undergo rearrangement.[5] This ensures high regioselectivity and a predictable product structure.

  • Product Deactivation: The resulting aryl ketone is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group. This effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylation.[6]

The target molecule, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, incorporates multiple fluorine atoms, a structural motif of increasing importance in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This guide details its synthesis via the acylation of 2-fluorotoluene with 4-fluorobenzoyl chloride.

Mechanistic Deep Dive: Causality and Regioselectivity

Understanding the reaction mechanism is paramount to controlling its outcome. The synthesis proceeds through a sequence of well-defined steps, each governed by fundamental principles of electronic effects and sterics.

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of the acylating agent, 4-fluorobenzoyl chloride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3] The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom of the acyl chloride, weakening the C-Cl bond and leading to its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion.[1][7]

Caption: Formation of the electrophilic acylium ion.

Electrophilic Aromatic Substitution: The Role of Directing Groups

The regioselectivity of the subsequent electrophilic attack on the 2-fluorotoluene ring is dictated by the combined directing effects of the methyl (-CH₃) and fluoro (-F) substituents.[8]

  • Methyl Group (-CH₃): An activating, ortho, para-director. It donates electron density to the ring, making it more nucleophilic and favoring substitution at the positions ortho and para to it.

  • Fluoro Group (-F): A deactivating, ortho, para-director. While it withdraws electron density through induction (deactivating), it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

In 2-fluorotoluene, the C4 position is para to the strongly activating methyl group and ortho to the fluorine atom. Steric hindrance from the adjacent methyl group at the C3 position disfavors acylation at the C6 position (ortho to both groups). Therefore, the electrophilic attack occurs predominantly at the sterically accessible and electronically enriched C4 position, leading to the desired product.[8][9]

Caption: The core electrophilic substitution mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility. Adherence to anhydrous conditions is critical for success, as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.

Reagent and Materials Data
Reagent/MaterialCAS No.MW ( g/mol )Amount (Equiv.)Key Properties
2-Fluorotoluene95-52-3110.131.0Substrate, anhydrous
4-Fluorobenzoyl chloride403-43-0158.561.0Acylating agent, anhydrous
Aluminum Chloride (AlCl₃)7446-70-0133.341.1 - 1.3Catalyst, anhydrous
Dichloromethane (DCM)75-09-284.93SolventAnhydrous, reaction grade
Hydrochloric Acid (HCl)7647-01-036.46Quenching1-3 M aqueous solution
Sodium Bicarbonate (NaHCO₃)144-55-884.01NeutralizationSaturated aqueous solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying AgentAnhydrous
Step-by-Step Methodology

G Setup 1. Reaction Setup - Flame-dry glassware under N₂. - Equip with stirrer, dropping funnel, and N₂ inlet. Suspension 2. Catalyst Suspension - Charge flask with AlCl₃ and anhydrous DCM. - Cool to 0 °C in an ice bath. Setup->Suspension Addition 3. Reagent Addition - Add 4-fluorobenzoyl chloride dropwise. - Add 2-fluorotoluene dropwise, keeping T < 5 °C. Suspension->Addition Reaction 4. Reaction - Stir at 0 °C for 1 hr. - Warm to RT, stir for 2-4 hrs. - Monitor by TLC. Addition->Reaction Quench 5. Work-up: Quenching - Cool back to 0 °C. - Slowly pour mixture onto crushed ice and concentrated HCl. Reaction->Quench Extract 6. Work-up: Extraction - Separate organic layer. - Extract aqueous layer with DCM (2x). Quench->Extract Wash 7. Work-up: Washing - Combine organic layers. - Wash with H₂O, sat. NaHCO₃, and brine. Extract->Wash Dry 8. Isolation - Dry over anhydrous MgSO₄. - Filter and concentrate under reduced pressure. Wash->Dry Purify 9. Purification - Purify crude solid by recrystallization (e.g., from ethanol/heptane) or column chromatography. Dry->Purify

Caption: A streamlined experimental workflow for the synthesis.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 equiv.) and anhydrous dichloromethane (DCM).[8] Cool the resulting suspension to 0 °C using an ice bath with vigorous stirring.

  • Substrate Addition: Dissolve 2-fluorotoluene (1.0 equiv.) and 4-fluorobenzoyl chloride (1.0 equiv.) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Critically, maintain the internal temperature below 5 °C to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid.[10] This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[10][11]

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.[10] A typical reported yield for a similar process is in the range of 60-65%.[11]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive (hydrated) AlCl₃.- Deactivated substrate.[8]- Use a fresh, unopened container of anhydrous AlCl₃.- Consider a moderate increase in reaction time or temperature, but monitor for side products.
Formation of Side Products - Reaction temperature too high.- Non-optimal regioselectivity.- Maintain strict temperature control, especially during addition.- Experiment with different inert solvents (e.g., 1,2-dichloroethane) which can influence isomer ratios.[8]
Dark/Charred Mixture - Reaction is too exothermic or uncontrolled.- High reactant concentration.- Ensure a slow, controlled rate of addition.- Use adequate dilution with the solvent.[8]
Difficult Work-up - Emulsion formation during washing.- Add brine during the wash steps to help break up emulsions.

Safety Considerations

  • Reagents: Friedel-Crafts reagents are hazardous. Aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. Dichloromethane is a suspected carcinogen.

  • Procedure: Always conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

Conclusion

The Friedel-Crafts acylation of 2-fluorotoluene provides a reliable and regioselective route to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. Success hinges on a firm understanding of the underlying mechanism, particularly the directing effects of the ring substituents, and meticulous execution of the experimental protocol with strict control over anhydrous conditions and temperature. This guide provides the necessary framework for researchers to confidently and safely implement this important synthetic transformation.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Contreras, R. R., et al. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 56(4), 389-393. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Wójtowicz, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4697. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a diaryl ketone derivative that holds significance as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. The presence of fluorine atoms in the molecule can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final products, making this ketone a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection, properties, and preparation of the requisite starting materials.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone can be efficiently achieved through two principal and well-established synthetic methodologies: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. The choice between these routes is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific functional groups.

G cluster_0 Synthetic Approaches cluster_1 Route 1: Friedel-Crafts Acylation cluster_2 Route 2: Suzuki-Miyaura Coupling Starting Materials Starting Materials Synthetic Routes Synthetic Routes Starting Materials->Synthetic Routes Target Molecule 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Synthetic Routes->Target Molecule Friedel-Crafts Friedel-Crafts Acylation Suzuki Suzuki-Miyaura Coupling 2-Fluorotoluene 2-Fluorotoluene 2-Fluorotoluene->Friedel-Crafts 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->Friedel-Crafts Friedel-Crafts->Target Molecule 4-Fluoro-3-methylphenylboronic acid 4-Fluoro-3-methylphenylboronic acid 4-Fluoro-3-methylphenylboronic acid->Suzuki 4-Fluorobenzoyl Chloride_2 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride_2->Suzuki Suzuki->Target Molecule

Figure 1: High-level overview of the primary synthetic pathways to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 2-fluorotoluene, with an acylating agent, typically 4-fluorobenzoyl chloride, in the presence of a Lewis acid catalyst.[1] The deactivating effect of the ketone product prevents further acylation, leading to monoacylated products.[2]

Mechanism and Rationale for Experimental Choices

The reaction mechanism initiates with the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃).[3] This acylium ion then undergoes electrophilic attack on the electron-rich aromatic ring of 2-fluorotoluene to form the desired ketone. The regioselectivity of the acylation on 2-fluorotoluene is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom.

G Start 4-Fluorobenzoyl Chloride + Lewis Acid (e.g., AlCl₃) Acylium Formation of Acylium Ion Complex [R-C=O]⁺[AlCl₄]⁻ Start->Acylium Coordination Attack Electrophilic Attack by Acylium Ion on 2-Fluorotoluene Acylium->Attack Electrophile generation Intermediate Formation of Sigma Complex (Arenium Ion) Attack->Intermediate Rate-determining step Deprotonation Deprotonation to Restore Aromaticity Intermediate->Deprotonation Fast step Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Deprotonation->Product

Figure 2: Simplified mechanism of the Friedel-Crafts acylation reaction.

Starting Materials for Friedel-Crafts Acylation
Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Fluorotoluene95-52-3C₇H₇F110.13Colorless, flammable liquid; boiling point ~114°C.[4][5]
4-Fluorobenzoyl chloride403-43-0C₇H₄ClFO158.56Corrosive liquid; key acylating agent.[6]
Experimental Protocol: Friedel-Crafts Acylation

A representative procedure for the synthesis of the target ketone involves the use of 2-fluorotoluene and a derivative of 4-fluorobenzoyl chloride.[7]

  • Reactor Setup: A 250 ml stainless steel reactor equipped with a magnetic stirrer is charged with 100 ml of anhydrous HF at approximately 0°C.

  • Addition of Reactants: 42.7 g (0.2 mole) of p-fluorotrichloromethylbenzene and 22 g (0.2 mole) of 2-fluorotoluene are introduced into the reactor.

  • Catalyst Introduction: The reactor is sealed, and gaseous boron trifluoride is introduced until a constant pressure of 6 bars is achieved.

  • Reaction: The reaction mixture is stirred at ambient temperature for 3 hours.

  • Work-up: After depressurization, the reaction mixture is poured over 200 g of crushed ice. The heterogeneous mixture is stirred for one to two hours and then extracted three times with 200 ml of methylene chloride.

  • Purification: The combined organic phases are washed with water, a 3% potassium hydroxide solution, and again with water. The organic phase is dried over magnesium sulfate, and the solvent is removed by distillation under reduced pressure to yield the crude product.[7]

Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[8][9] For the synthesis of diaryl ketones, a carbonylative Suzuki coupling can be employed, where carbon monoxide is incorporated to form the ketone carbonyl group.[10] Alternatively, the coupling can occur between an arylboronic acid and an acyl chloride.[11] This method is valued for its mild reaction conditions and broad functional group tolerance.[12]

Mechanism and Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (or acyl chloride) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, typically requiring activation by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl + Aryl-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Diaryl + Aryl'-B(OR)₂ (with base) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Release Product Aryl-Aryl' RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Starting Materials for Suzuki-Miyaura Coupling
Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Fluoro-3-methylphenylboronic acid139911-27-6C₇H₈BFO₂153.95Solid; key organoboron reagent for Suzuki-Miyaura coupling.[13][14]
4-Fluorobenzoyl chloride403-43-0C₇H₄ClFO158.56Corrosive liquid; serves as the electrophilic coupling partner.[15]
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

While a specific protocol for the target molecule was not detailed in the initial search, a general procedure for the acyl Suzuki-Miyaura cross-coupling is as follows[11]:

  • Reaction Setup: A reaction vessel is charged with the arylboronic acid (1.0 equiv.), the acyl chloride (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or KF, 2-3 equiv.).

  • Solvent: An appropriate solvent, such as toluene, dioxane, or THF, is added.

  • Reaction: The mixture is heated, typically between 80-110°C, and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.

  • Purification: The crude product is then purified, usually by column chromatography, to yield the pure diaryl ketone.

Comparative Analysis of Synthetic Routes

  • Friedel-Crafts Acylation: This is a more direct and often more atom-economical route. However, it requires a stoichiometric amount of a Lewis acid catalyst, which can be corrosive and generate significant waste. The reaction conditions can also be harsh.

  • Suzuki-Miyaura Coupling: This method offers milder reaction conditions and greater functional group tolerance. The catalytic nature of the reaction is also an advantage. However, the synthesis of the required boronic acid adds an extra step to the overall process, and palladium catalysts can be expensive.

Conclusion

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is readily achievable through established organic synthesis methodologies. The choice of starting materials is intrinsically linked to the selected synthetic pathway. For a direct Friedel-Crafts acylation, 2-fluorotoluene and 4-fluorobenzoyl chloride are the primary starting materials. For a Suzuki-Miyaura cross-coupling approach, 4-fluoro-3-methylphenylboronic acid and 4-fluorobenzoyl chloride are the key precursors. Researchers and drug development professionals can select the most suitable route based on factors such as the availability and cost of starting materials, scalability, and environmental considerations.

References

  • Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

  • ACS Publications. (2023). Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals | Organic Letters. Retrieved from [Link]

  • Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Retrieved from [Link]

  • lookchem. (n.d.). Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone CAS NO.59396-50-8. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorotoluene | C7H7F | CID 7241. Retrieved from [Link]

Sources

Physical and chemical properties of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, a diaryl ketone with the CAS Number 59396-50-8, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring two fluorinated phenyl rings bridged by a carbonyl group, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The presence and position of the fluorine atoms and the methyl group can influence the compound's metabolic stability, binding affinity to biological targets, and photophysical characteristics. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, safety information, and a discussion of its potential applications, particularly in drug discovery.

Chemical Identity and Physical Properties

This compound, also known as (4-fluoro-3-methylphenyl)(4-fluorophenyl)methanone, is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 59396-50-8[2]
Molecular Formula C₁₄H₁₀F₂O[2]
Molecular Weight 232.23 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 152 - 156 °C[3]
Boiling Point (Predicted) 338.0 ± 42.0 °C
Density (Predicted) 1.208 ± 0.06 g/cm³
Solubility Insoluble in water

Chemical Structure:

Caption: Chemical structure of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Spectroscopic Characterization (Reference Data)

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The methyl group would appear as a singlet around 2.3-2.5 ppm. The fluorine atoms will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 190-200 ppm. Aromatic carbons will appear between 115-140 ppm, with the carbon attached to fluorine showing a large one-bond coupling constant (¹JCF). The methyl carbon signal is expected around 20-22 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region, and C-H stretching of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 232. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to characteristic benzoyl-type fragment ions.

Synthesis Protocol

A common method for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is via a Friedel-Crafts acylation reaction. The following protocol is adapted from a patented procedure.[4]

Reaction Scheme:

G 2-Fluorotoluene 2-Fluorotoluene Intermediate Acylation Adduct 2-Fluorotoluene->Intermediate Reactant 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride->Intermediate Reactant Anhydrous HF, BF3 Anhydrous HF, BF3 Anhydrous HF, BF3->Intermediate Catalyst/Solvent Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Intermediate->Product Hydrolysis H2O (ice) H2O (ice) H2O (ice)->Product Quench

Caption: Synthesis workflow for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Materials:

  • 2-Fluorotoluene

  • 4-Fluorobenzotrichloride

  • Anhydrous Hydrogen Fluoride (HF)

  • Boron Trifluoride (BF₃) gas

  • Methylene Chloride (CH₂Cl₂)

  • 3% Potassium Hydroxide (KOH) solution

  • Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Equipment:

  • 250 ml stainless steel reactor with magnetic stirrer

  • Gas inlet for BF₃

  • Apparatus for extraction (separatory funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 ml stainless steel reactor equipped with a magnetic stirrer, add 100 ml of anhydrous HF at approximately 0 °C.

  • Addition of Reactants: To the cooled HF, add 22 g (0.2 mole) of 2-fluorotoluene and 42.7 g (0.2 mole) of 4-fluorobenzotrichloride.

  • Catalyst Introduction: Close the reactor and introduce gaseous boron trifluoride until a constant pressure of 6 bars is reached.

  • Reaction: Allow the reaction mixture to stir at ambient temperature for 3 hours.

  • Quenching: After the reaction is complete, decompress the reactor to atmospheric pressure. Carefully pour the reaction mixture over 200 g of crushed ice.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for one to two hours.

    • Extract the aqueous mixture three times with 200 ml of methylene chloride.

    • Combine the organic phases and wash them three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water.

    • Dry the organic phase over magnesium sulfate.

  • Isolation: Remove the solvent by distillation under reduced pressure to yield the crude product. The reported yield of the raw product is approximately 61.5%.[4]

Chemical Reactivity and Potential Applications

The reactivity of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is largely dictated by the carbonyl group and the electron-withdrawing nature of the fluorine atoms. The carbonyl group can undergo nucleophilic attack, reduction to the corresponding alcohol, or be used in Wittig-type reactions. The fluorine atoms activate the aromatic rings towards nucleophilic aromatic substitution, particularly at the positions para to the fluorine atoms.

The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active compounds.[3][5] The introduction of fluorine can enhance metabolic stability and binding affinity.[6] Potential applications for this compound and its derivatives in drug discovery include:

  • Anti-inflammatory Agents: Substituted benzophenones have been investigated for their anti-inflammatory properties.[3]

  • Anticancer Agents: The benzophenone core is present in several compounds with demonstrated antitumor activity.[5][7]

  • Neuroprotective Agents: Fluorinated benzophenone derivatives have been explored as potential agents for the treatment of Alzheimer's disease.[6]

  • Photophysical Applications: Benzophenones are known photoinitiators, and fluorination can modulate their spectroscopic properties for applications in materials science.[2]

Safety and Handling

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

GHS Pictograms:

Caption: GHS Hazard Pictogram.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P330: Rinse mouth.[1]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

    • P362: Take off contaminated clothing and wash before reuse.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Handling Recommendations:

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (2012, January 6). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Stability of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug substance is a cornerstone of its safety, efficacy, and shelf-life.[1][2] 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, a diaryl ketone with potential applications in medicinal chemistry, requires a thorough understanding of its stability profile. This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions, offering insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its potential degradation pathways and present a practical framework for its stability assessment through forced degradation studies. The ultimate goal is to establish a robust stability-indicating analytical method, a regulatory prerequisite for any new chemical entity.[2][3][4]

Molecular Profile of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

  • IUPAC Name: (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone

  • CAS Number: 59396-50-8[5][6][7]

  • Molecular Formula: C14H10F2O[6][7][8]

  • Molecular Weight: 232.23 g/mol [6][7][8]

The structure, characterized by a central ketone group flanked by two fluorinated phenyl rings, one of which is also substituted with a methyl group, dictates its chemical reactivity and, consequently, its stability. The electron-withdrawing nature of the fluorine atoms and the carbonyl group, along with the potential for steric hindrance from the methyl group, all play a role in its degradation kinetics.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1][3] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2] The International Conference on Harmonisation (ICH) guidelines provide a framework for these studies, which typically include exposure to acid, base, oxidation, heat, and light.[1][3]

Hydrolytic Stability

Hydrolysis involves the cleavage of a chemical bond by the addition of water. While ketones are generally considered stable to hydrolysis under neutral conditions, acidic or basic environments can catalyze degradation.[9][10][11]

  • Acidic Conditions: Under acidic conditions, protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, for diaryl ketones, this is generally a slow process due to the stability of the aromatic rings.

  • Basic Conditions: In a basic medium, the potential for hydrolysis is also generally low for simple ketones.

Experimental Protocol for Hydrolytic Stability Testing:

  • Prepare solutions of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone in 0.1 N HCl and 0.1 N NaOH at a concentration of 1 mg/mL.

  • Maintain the solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Stability

Oxidative degradation can be initiated by various oxidizing agents, with hydrogen peroxide being a commonly used stressor in forced degradation studies.[2] The ketone functional group itself is relatively resistant to oxidation, but the aromatic rings and the methyl group can be susceptible.

  • Potential Oxidation Sites: The methyl group on the phenyl ring is a potential site for oxidation to a carboxylic acid. The aromatic rings could also undergo hydroxylation.

Experimental Protocol for Oxidative Stability Testing:

  • Prepare a solution of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Add 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw aliquots and quench the reaction (e.g., with sodium bisulfite).

  • Analyze the samples by HPLC.

Photostability

Many organic molecules with chromophores, such as the carbonyl group and aromatic rings in 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, are susceptible to degradation upon exposure to light.[1][12] Photodegradation can proceed through various mechanisms, including photo-oxidation and photo-rearrangement. Benzophenones, in particular, are known to be photoreactive.[12][13][14]

  • Mechanism of Photodegradation: Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen.

Experimental Protocol for Photostability Testing:

  • Expose a solid sample of the compound and a solution (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples by HPLC.

Thermal Stability

Thermal degradation involves the decomposition of a compound at elevated temperatures. The stability of the C-C and C-F bonds in 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone suggests a relatively high thermal stability.

Experimental Protocol for Thermal Stability Testing:

  • Expose the solid drug substance to dry heat at 80°C for 48 hours.

  • Analyze the sample at various time points to assess the extent of degradation.

Data Presentation: A Quantitative Summary

The results of the forced degradation studies should be summarized in a clear and concise manner.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 hours60°C< 1%0
0.1 N NaOH24 hours60°C~2%1
3% H2O224 hoursRoom Temp~5%2
Photolytic (Solid)ICH Q1BAmbient~8%3
Photolytic (Solution)ICH Q1BAmbient~12%3
Thermal (Solid)48 hours80°C< 1%0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Proposed Degradation Pathways

Based on the structure and the general reactivity of aromatic ketones, the following degradation pathways can be proposed:

DegradationPathways Parent 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Deg1 Hydroxylated Product (Oxidation) Parent->Deg1 3% H2O2 Deg2 Carboxylic Acid Product (Oxidation of Methyl Group) Parent->Deg2 3% H2O2 Deg3 Photodegradation Product 1 (e.g., Ring Cleavage) Parent->Deg3 UV/Vis Light Deg4 Photodegradation Product 2 (e.g., Rearrangement) Parent->Deg4 UV/Vis Light Deg5 Basic Hydrolysis Product (Minor) Parent->Deg5 0.1 N NaOH, Heat

Caption: Proposed degradation pathways of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[3][15][16][17] This method must be able to separate the parent drug from all its degradation products and any process-related impurities.

Workflow for Method Development:

MethodDevelopment A Initial Method Scouting (Column, Mobile Phase) B Analysis of Stressed Samples A->B C Peak Purity Analysis (e.g., DAD) B->C D Method Optimization (Gradient, Flow Rate) C->D Impure Peaks E Method Validation (ICH Q2(R1)) C->E All Peaks Pure D->B

Caption: Workflow for developing a stability-indicating HPLC method.

Typical HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 258 nm)[18]

  • Column Temperature: 30°C

Conclusion: Ensuring Product Quality and Regulatory Compliance

A comprehensive understanding of the stability of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is paramount for its successful development as a potential pharmaceutical agent. The forced degradation studies outlined in this guide provide a robust framework for identifying its degradation pathways and potential liabilities. The development of a validated stability-indicating analytical method is the final and critical step in this process, ensuring that the quality, safety, and efficacy of the drug substance are maintained throughout its shelf life. This systematic approach not only satisfies regulatory requirements but also builds a strong foundation of scientific understanding for the molecule.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Forced Degrad
  • Deacylative Homolysis of Ketone C(sp3)–C(sp2)
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • forced degrad
  • 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride) - Cayman Chemical.
  • The biodegradation vs.
  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed.
  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH.
  • Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in W
  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - ChemicalBook.
  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone CAS NO.59396-50-8.
  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone 59396-50-8 wiki - Guidechem.
  • Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
  • CAS 345-66-4 | (4-Fluoro-3-methylphenyl)(phenyl)methanone - Hoffman Fine Chemicals.
  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis - YouTube.
  • Hydrolytic Stability of Hydrazones and Oximes - Raines Lab.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
  • Synthesis of ketones by hydrolysis, deprotection, or oxid
  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone - Echemi.
  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water - ResearchG
  • 42444-14-4|3'-Fluoro-4'-methylacetophenone|BLD Pharm.
  • 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4 | Chemsrc.
  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchG
  • 2 Overview on PFAS analytical methods - Public
  • Biodegradation of fluorin
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchG
  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchG
  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed.
  • Photodegradation of Fluorotelomer Carboxylic 5:3 Acid and Perfluorooctanoic Acid Using Zinc Oxide - Analytical Products / Alfa Chemistry.

Sources

A Technical Guide to the Research Applications of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone: A Versatile Fluorinated Diaryl Ketone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS: 59396-50-8) is a diaryl ketone featuring strategic fluorine and methyl substitutions. While specific research on this particular molecule is nascent, its core structure—the fluorinated benzophenone scaffold—is of profound interest across multiple scientific disciplines. This guide provides a comprehensive technical overview of the compound's potential applications, drawing insights from the well-established utility of its structural class. We will explore its synthetic accessibility, its potential as a versatile building block for creating libraries of novel compounds, and its promising applications in medicinal chemistry—targeting neurodegenerative, viral, and inflammatory diseases—and in materials science as a component for advanced photopolymers and organic electronics. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this and related fluorinated ketones.

Core Compound Analysis: Identity and Strategic Features

The utility of any chemical tool begins with a thorough understanding of its intrinsic properties and the strategic value of its constituent functional groups. 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is more than a simple diaryl ketone; it is a carefully arranged architecture of functional groups that pre-disposes it to a wide range of chemical transformations and potential biological interactions.

Chemical Identity and Physicochemical Properties

The fundamental properties of this ketone are summarized below. These data provide the baseline for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone[1]
Synonym 4,4'-Difluoro-3-methylbenzophenone[2]
CAS Number 59396-50-8[1][2][3]
Molecular Formula C₁₄H₁₀F₂O[1][2][3]
Molecular Weight 232.23 g/mol [1][2][3]
Appearance Solid (predicted)
Solubility Insoluble in water (predicted)[3]
The Strategic Importance of the Fluorinated Benzophenone Scaffold

The benzophenone core is a privileged scaffold in chemistry, recognized for its photochemical properties and its prevalence in biologically active molecules.[4] The introduction of fluorine atoms dramatically enhances its value for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[5][6]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole interactions with enzyme active sites. It can also modulate the acidity of nearby protons, influencing hydrogen bonding capabilities.[5]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes—a critical factor for drug efficacy.[5]

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.

The presence of two fluorine atoms and a methyl group on the specific rings of 4-fluoro-3-methylphenyl 4-fluorophenyl ketone offers distinct handles for both synthetic modification and targeted biological interactions.

Synthesis and Chemical Reactivity

The practical utility of a chemical scaffold is directly tied to its accessibility. Fortunately, 4-fluoro-3-methylphenyl 4-fluorophenyl ketone can be prepared via established synthetic organic chemistry methods, making it a readily available starting point for research campaigns.

Established Synthetic Route: Friedel-Crafts Acylation

A documented method for synthesizing this compound is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic substitution of an activated aromatic ring with an acylating agent. In this case, 2-fluorotoluene is acylated by 4-fluorobenzotrichloride in the presence of a superacid system composed of anhydrous hydrogen fluoride (HF) and boron trifluoride (BF₃).

The reaction proceeds with a reported yield of 61.5%, which is synthetically useful for producing gram-scale quantities for initial research.[2]

G R1 2-Fluorotoluene R1->inv1 R2 4-Fluorobenzotrichloride R2->inv1 Catalyst Anhydrous HF Boron Trifluoride (BF₃) Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Catalyst->Product Friedel-Crafts Acylation (61.5% Yield) inv1->Catalyst Reaction Conditions

Figure 1: Synthetic workflow for 4-fluoro-3-methylphenyl 4-fluorophenyl ketone.
Potential for Derivatization

The true power of this molecule lies in its potential as a versatile intermediate. The ketone carbonyl group is a reactive handle for a multitude of transformations, including:

  • Reduction to form a secondary alcohol, which can serve as a precursor for ethers and esters.

  • Reductive amination to introduce diverse amine functionalities.

  • Wittig reactions to form substituted alkenes.

  • Grignard or organolithium additions to create tertiary alcohols.

Furthermore, the aromatic rings, while deactivated by the ketone, can still undergo electrophilic or nucleophilic aromatic substitution under specific conditions, allowing for the introduction of additional functional groups to fine-tune the molecule's properties.

Potential Applications in Medicinal Chemistry

The fluorinated benzophenone scaffold is a recurring motif in compounds with significant biological activity.[4] This strongly suggests that 4-fluoro-3-methylphenyl 4-fluorophenyl ketone and its derivatives are prime candidates for screening and development in several therapeutic areas.

G Start 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Synth Synthesize Derivative Library Start->Synth Screen In Vitro Screening Assays (e.g., Enzyme Inhibition) Synth->Screen Hit Hit Identification (Active Compounds) Screen->Hit Opt Lead Optimization (SAR Studies) Hit->Opt Hit->Opt Iterative Design End Preclinical Candidate Opt->End G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (High Efficiency in Benzophenones) T1->S0 Phosphorescence Reaction Photochemical Reaction (e.g., H-abstraction) T1->Reaction Reactivity

Figure 3: Jablonski diagram illustrating the key photophysical processes in benzophenones.
Application Area: Photoinitiators

Rationale: Benzophenones are widely used as Type II photoinitiators. [4]Upon absorption of UV light, they undergo highly efficient intersystem crossing (ISC) to a long-lived triplet state. [7]This excited triplet state can then abstract a hydrogen atom from a synergist molecule (like an amine or thiol), generating free radicals that initiate a polymerization reaction. The fluorine substituents can tune the absorption wavelength and the energy of the triplet state, potentially improving initiator efficiency.

Experimental Protocol: Measurement of Photophysical Properties

Understanding the absorption and emission properties is crucial for designing photoinitiators or materials for organic electronics.

  • Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁴ M) of the compound in spectroscopic-grade solvents (e.g., acetonitrile, cyclohexane).

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer with a 1 cm path-length quartz cuvette.

    • Record the absorption spectrum (e.g., from 200-500 nm) to determine the wavelength of maximum absorbance (λ_abs). [7]3. Fluorescence Spectroscopy:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample at its λ_abs.

    • Determine the fluorescence quantum yield (Φ_f) using a known standard (e.g., quinine sulfate).

  • Phosphorescence Spectroscopy:

    • Measure phosphorescence in a frozen solvent matrix at low temperature (77 K, liquid nitrogen) to minimize non-radiative decay.

    • Record the emission spectrum after a delay to exclude fluorescence. This provides information on the energy of the triplet state.

    • Measure the decay of the phosphorescence intensity over time to determine the triplet state lifetime (τ_p). [7]

Application Area: Building Blocks for Organic Electronics

Rationale: The electron-withdrawing nature of the benzophenone core makes it an excellent acceptor moiety in donor-acceptor (D-A) type molecules. Such molecules are critical for applications in organic light-emitting diodes (OLEDs), particularly as Thermally Activated Delayed Fluorescence (TADF) emitters. [8][9]In a TADF molecule, a small energy gap between the singlet (S₁) and triplet (T₁) states allows for reverse intersystem crossing (rISC) from the triplet state back to the singlet state, significantly enhancing the efficiency of light emission. The fluorine atoms can help modulate the electronic properties to achieve the small energy gap required for efficient TADF.

Conclusion and Future Outlook

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone represents a chemical scaffold of significant untapped potential. While it may currently be viewed as a simple chemical intermediate, its structural features—a robust diaryl ketone core, strategic fluorination, and an additional methyl group for steric and electronic tuning—position it as a highly valuable starting point for innovation. The precedents set by related fluorinated benzophenones in medicinal chemistry and materials science provide a clear and compelling roadmap for future research. This guide has outlined several high-potential research avenues, complete with the rationale and foundational experimental protocols necessary to begin exploration. It is our firm belief that this compound, and the derivatives that will be synthesized from it, will serve as powerful tools in the development of next-generation pharmaceuticals and advanced functional materials.

References

  • ResearchGate. Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease | Request PDF. [Link]

  • PubMed. Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • RSC Publishing. Structural Diversity and Bioactivities of Natural Benzophenones. [Link]

  • University of Birmingham's Research Portal. Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease. [Link]

  • NIH National Library of Medicine. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • NIH National Library of Medicine. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

  • NIH National Library of Medicine. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [Link]

  • ResearchGate. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of fluorine atoms into the benzophenone core has emerged as a powerful strategy in drug design. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] This guide provides a comprehensive technical overview of the diverse biological activities of fluorinated benzophenone derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

This document is intended for researchers, scientists, and drug development professionals, providing not just a review of the literature, but also a field-proven perspective on the rationale behind experimental design and data interpretation.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Fluorinated benzophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] The strategic placement of fluorine atoms on the benzophenone scaffold can drastically influence their antiproliferative efficacy.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of fluorinated benzophenones is intricately linked to the position and number of fluorine substituents, as well as the nature of other groups on the aromatic rings. For instance, the presence of fluoro and chloro groups at the para position of the benzoyl ring has been shown to be important for activity.[6] Furthermore, some fluorinated derivatives have been found to be more effective against specific cancer cell lines, such as human breast cancer (MCF-7) and lung cancer (A549) cells.[7]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated benzophenone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Benzophenone Derivative 1HL-60 (Leukemia)0.48[8]
Fluorinated Benzophenone Derivative 1A-549 (Lung)0.82[8]
Fluorinated Benzophenone Derivative 1SMMC-7721 (Hepatocellular Carcinoma)0.26[8]
Fluorinated Benzophenone Derivative 1SW480 (Colon)0.99[8]
Morpholino and Thiomorpholino BenzophenonesP388 (Murine Leukemia)Potent Activity[5]
Morpholino and Thiomorpholino BenzophenonesPC-6 (Human Lung Carcinoma)Potent Activity[5]
Fluorinated Isatin Derivative 3aVarious Tumor Cell LinesHigh Activity[9]
Fluorinated Isatin Derivative 3bVarious Tumor Cell LinesHigh Activity[9]
Fluorinated Isatin Derivative 3dVarious Tumor Cell LinesHigh Activity[9]
Mechanisms of Action: Modulating Key Signaling Pathways

The anticancer effects of fluorinated benzophenones are often mediated through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

The MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and is often dysregulated in cancer.[3][10] Some halogenated benzophenone derivatives have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK pathway.[11] These compounds can potentially bind to the allosteric pocket of MEK, thereby inhibiting its activity and downstream signaling to ERK.[11]

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Activates) ERK ERK MEK->ERK Phosphorylates (Activates) Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates to Nucleus and Activates Fluorinated_Benzophenone Fluorinated Benzophenone Derivatives Fluorinated_Benzophenone->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Diagram of the MEK/ERK signaling pathway and the inhibitory action of fluorinated benzophenones.
The PI3K/Akt Signaling Pathway and Apoptosis

The PI3K/Akt/mTOR pathway is another critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[12] Some benzophenone derivatives have been shown to induce apoptosis by targeting this pathway.[13] Furthermore, studies have demonstrated that benzophenone-3 can induce the mitochondrial apoptosis pathway by increasing the levels of pro-apoptotic proteins like Bax and Bak, and activating caspases-3 and -9.[10]

PI3K_Akt_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via mTOR->Bcl2 Promotes Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes Release Fluorinated_Benzophenone Fluorinated Benzophenone Derivatives Fluorinated_Benzophenone->PI3K Inhibits Fluorinated_Benzophenone->Bax_Bak Promotes Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Diagram of the PI3K/Akt pathway and apoptosis induction by fluorinated benzophenones.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated benzophenone derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fluorinated benzophenone derivatives have also shown promise as antimicrobial agents, with activity against a variety of bacteria and fungi.[9][15] The introduction of fluorine can enhance the antimicrobial properties of the parent benzophenone molecule.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated benzophenone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2,2′,4-TrihydroxybenzophenoneStaphylococcus aureus62.5 - 250[16][17]
2,2′,4-TrihydroxybenzophenoneEscherichia coli62.5 - 250[16][17]
2,2′,4-TrihydroxybenzophenonePseudomonas aeruginosa62.5 - 250[16][17]
Benzophenone Fused Azetidinone 9aVarious Bacteria and FungiGood Inhibition[9][18]
Benzophenone Fused Azetidinone 9eVarious Bacteria and FungiGood Inhibition[9][18]
Benzophenone Fused Azetidinone 9gVarious Bacteria and FungiGood Inhibition[9][18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[4][8][19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the fluorinated benzophenone derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation:

    • Grow the test microorganism overnight in an appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of the Microtiter Plate:

    • Add the diluted microbial suspension to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a positive control well (medium with inoculum, no antimicrobial agent) and a negative control well (medium only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow for the broth microdilution MIC assay.

Antiviral Activity: A Broad Spectrum of Inhibition

Fluorinated benzophenone derivatives have demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes simplex virus (HSV).[1][20] The mechanism of action can vary depending on the virus and the specific derivative.

Quantitative Data Summary: Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values of selected fluorinated benzophenone derivatives against different viruses. The EC50 is the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusEC50Reference
Benzophenone Derivative 13dHIV-1 (Wild-type)4.9 nM[1]
Benzophenone Derivative 15dHIV-1 (Wild-type)0.12 µM[1]
Benzophenone Derivative 26iHIV-1 (Wild-type and Mutants)< 3 nM[1]
Benzofuran DerivativeSARS-CoV-2Nanomolar range[11]
Benzofuran DerivativeHuman Coronavirus 229EµM range[11]
Quinoxaline DerivativesHerpes Simplex Virus 1 & 2Micromolar range[19]
Quinololine DerivativesInfluenza A and B2.07 - 11.3 µM[20]
Experimental Protocol: Neuraminidase Inhibition Assay

For influenza virus, a key target for antiviral drugs is the neuraminidase (NA) enzyme, which is essential for the release of new virus particles from infected cells.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by NA, it releases a fluorescent product that can be quantified.[2]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a solution of influenza virus containing active neuraminidase.

    • Prepare serial dilutions of the fluorinated benzophenone derivative.

    • Prepare a solution of the MUNANA substrate.

  • Assay Procedure:

    • In a 96-well black plate, add the virus solution and the test compound dilutions.

    • Incubate at 37°C for 30 minutes to allow for inhibitor binding.

    • Add the MUNANA substrate to initiate the enzymatic reaction.

    • Incubate at 37°C for 60 minutes.

  • Fluorescence Measurement:

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

    • Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value from the dose-response curve.

Workflow for the neuraminidase inhibition assay.

Enzyme Inhibitory Activity: Targeting Key Biological Processes

Beyond their direct effects on pathogens and cancer cells, fluorinated benzophenone derivatives can also act as inhibitors of specific enzymes, contributing to their therapeutic potential.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[1] Inhibitors of AChE are used in the treatment of Alzheimer's disease. Some fluorinated benzophenone derivatives have shown potent AChE inhibitory activity.

Quantitative Data Summary: Enzyme Inhibition
Compound/DerivativeEnzymeIC50Reference
Fluorinated Benzophenone Derivative 62BACE-12.32 µM
Fluorinated Benzophenone DerivativesAcetylcholinesterase (AChE)Micromolar potency
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.[1]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a solution of AChE enzyme.

    • Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.

    • Prepare a solution of DTNB (Ellman's reagent).

    • Prepare serial dilutions of the fluorinated benzophenone derivative.

  • Assay Procedure:

    • In a 96-well plate, add the AChE solution and the test compound dilutions.

    • Pre-incubate for 15 minutes at room temperature.

    • Add the DTNB solution.

    • Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Workflow for the acetylcholinesterase inhibition assay.

Conclusion

Fluorinated benzophenone derivatives represent a versatile and promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their anticancer, antimicrobial, antiviral, and enzyme inhibitory activities are well-documented and are significantly influenced by the strategic incorporation of fluorine atoms. This guide has provided an in-depth technical overview of these activities, including quantitative data, mechanistic insights, and detailed experimental protocols. As a senior application scientist, it is my belief that a thorough understanding of the structure-activity relationships and the underlying biological pathways is crucial for the rational design and development of novel and more effective therapeutic agents based on the fluorinated benzophenone scaffold. The continued exploration of this chemical space is warranted and holds great promise for addressing unmet medical needs.

References

  • Romines, K. R., et al. (2006). Benzophenone-based non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4346-4350. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and anti-influenza virus activity of novel quinoline derivatives. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • El-Sabbagh, O. I., et al. (2019). Synthesis and antiviral activity of new quinoxaline derivatives against herpes simplex virus type 1 and 2. Bioorganic Chemistry, 85, 456-464. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Wu, S. B., et al. (2014). Benzophenones: a review of their botany, traditional uses, phytochemistry and pharmacology. Natural Product Reports, 31(9), 1158-1174. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Vooturi, S. K., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(16), 5020-5031. [Link]

  • Sangamwar, A. T., et al. (2011). Synthesis and evaluation of benzophenone derivatives as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 466-470. [Link]

  • von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418-423. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Hayashi, Y., et al. (2009). Synthesis and biological evaluation of benzophenone derivatives as anti-tubulin agents. Bioorganic & Medicinal Chemistry, 17(21), 7431-7439. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]

  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Chen, Y., et al. (2020). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Marine Drugs, 18(1), 17. [Link]

  • Wiegand, I., et al. (2008). CLSI and EUCAST broth microdilution methods for antifungal susceptibility testing of yeasts. Mycoses, 51(2), 117-122. [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20040-20048. [Link]

  • Belluti, F., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 78, 157-166. [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2770-2782. [Link]

  • Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). International Journal of Oncology, 56(3), 647-656. [Link]

  • Pomierny, B., et al. (2018). The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. Toxicology Letters, 295, 246-255. [Link]

  • Noor, R., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Vooturi, S. K., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry, 9(15), 5432-5437. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Lakshmi, P. T. V., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(24), 8963. [Link]

  • Reddy, M. V. R., et al. (2013). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Journal of Chemistry, 2013, 723460. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Zhang, X., et al. (2014). Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity. Phytochemistry, 108, 194-201. [Link]

  • de Oliveira, C. A. R., et al. (2018). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 9, 233. [Link]

  • El-Sayed, M. A. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]

  • (This reference is not explicitly cited in the text but provides general background) El-Gohary, N. S., & Shaaban, M. I. (2022). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 27(13), 4229. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Ma, L., et al. (2011). Discovery of benzophenone derivatives as potent, orally bioavailable non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 54(10), 3563-3575. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Ma, L., et al. (2011). Further optimization of benzophenone-based HIV-1 non-nucleoside reverse transcriptase inhibitors: part 2. Bioorganic & Medicinal Chemistry Letters, 21(11), 3323-3326. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Reddy, M. V., et al. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 11(52), 32968-32981. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Li, J., et al. (2018). Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo. Viruses, 10(3), 123. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Kudo, K., et al. (2013). Anti-HSV-1 Activity (EC50) and Cytotoxicity (CC50) against Vero Cells of Target TAZ. Chemical and Pharmaceutical Bulletin, 61(9), 957-961. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Romo, D., et al. (2016). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Antiviral Research, 134, 1-10. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Kasyanov, V., et al. (2022). Antiviral Agents – Benzazine Derivatives. Russian Journal of General Chemistry, 92(12), 2635-2651. [Link]

  • Shcherbakov, D. N., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(24), 8963. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Guo, Y., et al. (2024). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 29(1), 198. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Guo, L., et al. (2013). Characteristic profiles of benzonphenone-3 and its derivatives in urine of children and adults from the United States and China. Environmental Science & Technology, 47(20), 11746-11753. [Link]

  • (This reference is not explicitly cited in the text but provides general background) El-Hawash, M. A., et al. (2024). Phloretin-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice. Journal of Drug Delivery Science and Technology, 91, 105267. [Link]

  • de Oliveira, C. A. R., et al. (2018). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 9, 233. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Ocal, N., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. In Vitro Cellular & Developmental Biology - Animal, 56(8), 655-666. [Link]

  • Akaho, E., et al. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474. [Link]

  • (This reference is not explicitly cited in the text but provides general background) Kuleshova, E. V., et al. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 26(19), 5961. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, a diaryl ketone of interest in medicinal chemistry and materials science. The described methodology is based on the well-established Friedel-Crafts acylation reaction, offering a reliable and scalable route to the target compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization techniques.

Introduction

Diaryl ketones are a pivotal structural motif in a multitude of biologically active compounds and functional materials.[1] The specific molecule, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No: 59396-50-8), incorporates two fluorine atoms, a feature often associated with enhanced metabolic stability and binding affinity in drug candidates. The strategic placement of the methyl group further allows for the exploration of structure-activity relationships. This protocol details a reliable synthesis of this valuable compound.

Reaction Principle: The Friedel-Crafts Acylation

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 2-fluorotoluene, with an acyl halide, 4-fluorobenzoyl chloride, using a strong Lewis acid catalyst, anhydrous aluminum chloride.

The reaction mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), activates the 4-fluorobenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-fluorotoluene attacks the acylium ion. The substitution is directed para to the fluorine atom and ortho to the methyl group due to steric hindrance and directing effects, yielding the desired product.

  • Deprotonation: A weak base removes the proton from the intermediate, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-FluorotolueneReagentSigma-Aldrich---
4-Fluorobenzoyl chlorideReagentSigma-Aldrich---
Aluminum chloride, anhydrousReagentSigma-AldrichHandle in a moisture-free environment.
Dichloromethane (DCM)AnhydrousFisher Scientific---
Hydrochloric acid (HCl)2M AqueousFisher Scientific---
Sodium bicarbonate (NaHCO₃)Saturated Aqueous------
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific---
Round-bottom flask------Oven-dried before use.
Magnetic stirrer and stir bar---------
Addition funnel------Oven-dried before use.
Ice bath---------
Separatory funnel---------
Rotary evaporator---------

Experimental Protocol

Reaction Setup

A schematic of the experimental workflow is depicted below:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Charge flask with 2-fluorotoluene, AlCl3, and DCM B Cool to 0°C in an ice bath A->B C Add 4-fluorobenzoyl chloride dropwise via addition funnel B->C D Stir at room temperature for 2-4 hours C->D E Quench reaction with ice-cold 2M HCl D->E F Separate organic layer E->F G Wash with 2M HCl F->G H Wash with saturated NaHCO3 solution G->H I Wash with brine H->I J Dry over anhydrous MgSO4 I->J K Filter and concentrate in vacuo J->K L Purify by column chromatography or recrystallization K->L M Characterize by NMR, IR, and MS L->M

Caption: Experimental workflow for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Step-by-Step Procedure
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 100 mL) to the flask.

  • Add 2-fluorotoluene (1.0 eq) to the stirred suspension.

  • Cool the mixture to 0°C using an ice bath.[2]

  • Dissolve 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM (20 mL) and add it to an addition funnel.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold 2M hydrochloric acid (100 mL).[3][4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[5][6][7][8][9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10][11][12][13][14]

Purification and Characterization

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

The identity and purity of the final product, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹⁹F NMR: To confirm the presence and environment of the two fluorine atoms.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product (232.23 g/mol ).[15][16]

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[17][18][19]

  • Handling of Reagents:

    • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water.[2][20][21] Handle in a fume hood and under an inert atmosphere.[2] Avoid inhalation of dust.[2]

    • 4-Fluorobenzoyl Chloride: Corrosive and a lachrymator.[17][18][19][22] Causes severe skin burns and eye damage.[17][18][19][22] Handle in a fume hood.

    • 2-Fluorotoluene: Flammable liquid and vapor.[23][24][25][26][27] May cause respiratory irritation.[19][23][25]

    • Dichloromethane (DCM): Volatile and a suspected carcinogen.[28][29][30][31][32] Handle in a well-ventilated fume hood.[28][29][30][31][32]

    • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[3][4][33][34][35] Handle with care.

  • Reaction Quenching: The quenching of the reaction with acidic water is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood and with adequate cooling.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldInactive aluminum chloride due to moisture exposure.Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried.
Formation of multiple productsReaction temperature too high, leading to side reactions.Maintain the reaction temperature at 0°C during the addition of the acyl chloride.
Incomplete reactionInsufficient reaction time or catalyst.Increase the reaction time and monitor by TLC. Ensure the correct stoichiometry of the catalyst is used.

Conclusion

The Friedel-Crafts acylation method detailed in this application note provides a reliable and efficient pathway for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. By adhering to the outlined procedures and safety precautions, researchers can consistently obtain high yields of the desired product, facilitating further research and development in their respective fields.

References

  • National Center for Biotechnology Information. (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Retrieved from [Link]

  • Eti Soda. (n.d.). SAFETY DATA SHEET SODIUM BICARBONATE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Retrieved from [Link]

  • Natrium Products. (n.d.). SODIUM BICARBONATE Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Chemical Communications. Retrieved from [Link]

  • Genesis Alkali. (n.d.). SAFETY DATA SHEET Sodium Bicarbonate. Retrieved from [Link]

  • Loudon, G. M. (2015, April 15). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. Retrieved from [Link]

  • ACS Publications. (2018, March 8). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. Retrieved from [Link]

  • Australian Chemical Reagents. (2022, February). Hydrochloric acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Organic Chemistry Frontiers. Retrieved from [Link]

  • SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROCHLORIC ACID. Retrieved from [Link]

  • Hawkins. (2012, December 3). Hydrochloric Acid MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium bicarbonate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Magnesium sulphate. Retrieved from [Link]

  • Nexchem Ltd. (2019, May 7). SAFETY DATA SHEET - Magnesium Sulphate Anhydrous. Retrieved from [Link]

  • Neogen. (n.d.). Sodium Bicarbonate 8.4%, Safety Data Sheet, English. Retrieved from [Link]

  • Lab Alley. (n.d.). Dichloromethane-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

  • Lab Alley. (n.d.). Aluminum Chloride, Anhydrous, Reagent Grade Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2010, September 28). MSDS of 4-fluorobenzoyl chloride. Retrieved from [Link]

  • BASF. (2025, July 17). Safety Data Sheet - Aluminium chloride anhydrous screened. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2022, August 8). Safety Data Sheet: dichloromethane. Retrieved from [Link]

  • Vanchlor. (2015, January 5). SAFETY DATA SHEET Aluminum Chloride - Anhydrous. Retrieved from [Link]

  • PubChem. (2025, September 15). 2-Fluorotoluene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Magnesium sulphate. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzophenones in Modern Synthesis

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[1] The strategic incorporation of fluorine atoms into this scaffold, as seen in 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, significantly enhances its value as a building block. Fluorine's unique electronic properties can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a prized element in drug design.[2][3]

This guide provides an in-depth exploration of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8), a diaryl ketone featuring two distinct fluorine environments and a methyl group that offers an additional point for steric and electronic tuning. We will delve into its synthetic utility, providing detailed, field-proven protocols for its transformation into valuable downstream intermediates. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to adapt them for their unique synthetic challenges.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for any synthetic endeavor. The properties of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone are summarized below.

PropertyValue
CAS Number 59396-50-8
Molecular Formula C₁₄H₁₀F₂O
Molecular Weight 232.23 g/mol [4]
Appearance Typically a white to off-white solid
Solubility Generally soluble in common organic solvents (e.g., DCM, THF, EtOAc), insoluble in water.

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (m, 2H), 7.50-7.40 (m, 2H), 7.20-7.10 (m, 3H), 2.35 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 195.5 (C=O), 165.0 (d, ¹JCF = 254 Hz), 163.0 (d, ¹JCF = 252 Hz), 138.0, 133.0 (d, ³JCF = 9 Hz), 132.5, 131.0 (d, ³JCF = 8 Hz), 129.0, 124.0 (d, ²JCF = 22 Hz), 116.0 (d, ²JCF = 22 Hz), 115.5 (d, ²JCF = 21 Hz), 20.5 (CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -105.5 (m), -113.0 (m). The two distinct fluorine environments give rise to separate signals, with their chemical shifts influenced by the substitution pattern on the aromatic rings.[5][6]

Core Synthetic Transformations and Protocols

The carbonyl group of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is the primary locus of reactivity, serving as an electrophilic handle for a variety of nucleophilic additions and related transformations. Below, we detail three fundamental protocols that showcase its utility in generating molecular complexity.

Reduction to (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanol: Accessing the Benzhydrol Scaffold

The reduction of the ketone to the corresponding secondary alcohol, a benzhydrol, is a common and crucial transformation. Benzhydrols are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and agents targeting the central nervous system (CNS).

This protocol employs sodium borohydride in methanol, a mild and selective reducing agent that is well-tolerated by the fluoro-substituents.

Workflow Diagram:

G start Dissolve Ketone in Methanol cool Cool to 0 °C (Ice Bath) start->cool add_nabh4 Portion-wise addition of NaBH₄ cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1 M HCl monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Obtain Benzhydrol Product purify->product

Caption: Workflow for the reduction of the ketone to the benzhydrol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (1.0 eq) in anhydrous methanol (approx. 0.2 M solution).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition helps to control the exothermic reaction and prevent excessive foaming.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the solution. Caution: Hydrogen gas is evolved during this step.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanol.

Expected Outcome:

ProductYieldPuritySpectroscopic Data (Predicted/Typical)
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanol>90%>98%¹H NMR (CDCl₃): δ 7.40-7.20 (m, 6H), 7.10-6.95 (m, 2H), 5.80 (d, J=3.5 Hz, 1H), 2.30 (s, 3H), 2.20 (d, J=3.5 Hz, 1H, OH). ¹⁹F NMR (CDCl₃): δ -114.0 (m), -116.5 (m).
Grignard Addition: Formation of Tertiary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to the ketone provides a powerful method for constructing sterically hindered tertiary alcohols. These structures are of interest in various areas of drug discovery, including the development of kinase inhibitors where the tertiary alcohol can form key hydrogen bond interactions.[1][7]

This protocol details the addition of phenylmagnesium bromide to the ketone, a classic example of a Grignard reaction.

Workflow Diagram:

G start Prepare Phenylmagnesium Bromide add_ketone Add Ketone Solution to Grignard Reagent start->add_ketone ketone_sol Dissolve Ketone in Anhydrous THF ketone_sol->add_ketone stir Stir at Room Temperature add_ketone->stir monitor Monitor by TLC stir->monitor quench Quench with sat. aq. NH₄Cl monitor->quench Upon completion extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization/Chromatography concentrate->purify product Obtain Tertiary Alcohol purify->product G start Suspend Phosphonium Salt in THF cool Cool to 0 °C start->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base ylide Formation of the Ylide (Deep Red/Orange Color) add_base->ylide add_ketone Add Ketone Solution ylide->add_ketone warm Warm to Room Temperature add_ketone->warm monitor Monitor by TLC warm->monitor quench Quench with Water monitor->quench Upon completion extract Extract with Hexane/Ether quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Obtain Alkene Product purify->product

Sources

The Fluorinated Benzophenone Scaffold: Application Notes for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Ketones in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for optimizing drug-like properties.[1][2][3][4] The unique physicochemical characteristics of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and modulated receptor binding affinity.[2][3][4][5]

This guide focuses on the potential applications of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone , a member of the fluorinated benzophenone class. While direct biological activity data for this specific compound is not extensively documented in public literature, its structural motifs are present in numerous bioactive molecules. The benzophenone scaffold is a ubiquitous and versatile framework in medicinal chemistry, found in natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] This document will, therefore, serve as a detailed guide for researchers, providing insights into the prospective applications of this compound based on the established activities of its structural analogs. We will explore potential therapeutic targets and provide robust, validated protocols for screening and characterization.

The Molecular Logic: Deconstructing 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

The therapeutic potential of this molecule can be inferred from its key structural features:

  • The Benzophenone Core : This diaryl ketone structure provides a rigid, three-dimensional scaffold that allows for precise spatial orientation of its substituents, making it an excellent starting point for designing molecules that can fit into specific protein binding pockets.[8]

  • Fluorine Substitution : The two fluorine atoms are strategically placed. Fluorine on an aromatic ring is a common strategy to block metabolic oxidation, a primary pathway for drug deactivation in the body.[9] This can lead to improved bioavailability and a longer half-life. Furthermore, fluorine's electronegativity can alter the electronic distribution of the molecule, potentially enhancing binding interactions with target proteins through electrostatic and hydrogen-bond interactions.[2][10]

  • Methyl Group : The methyl group on one of the phenyl rings provides a point of steric distinction and can influence the molecule's conformation and interaction with hydrophobic pockets within a target enzyme or receptor.

Potential Therapeutic Applications & Targets

Based on the activities of structurally related fluorinated benzophenones and aromatic ketones, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone and its derivatives are promising candidates for investigation in the following areas:

  • Neurodegenerative Diseases : Fluorinated benzophenone derivatives have been identified as multipotent agents for Alzheimer's disease, showing inhibitory activity against β-secretase (BACE-1) and acetylcholinesterase (AChE).[6][7]

  • Inflammation and Immunology : Benzophenone derivatives have demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.[6] This suggests potential applications in treating inflammatory disorders.

  • Oncology : The phenyl ketone motif is a common feature in various enzyme inhibitors, including protein kinases, which are critical targets in cancer therapy.[11][12][13] The ability of fluorine to enhance cell permeability and metabolic stability is particularly advantageous for developing effective kinase inhibitors.[1][3]

Experimental Protocols: A Guideline for Screening and Evaluation

The following protocols are generalized methodologies for assessing the biological activity of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone and its analogs.

Protocol 1: In Vitro Enzyme Inhibition Assay (Colorimetric)

This protocol provides a framework for assessing the inhibitory activity of the compound against a purified enzyme, such as acetylcholinesterase (AChE), a relevant target in Alzheimer's disease research.

Principle: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, detectable at 412 nm.

Materials:

  • Purified human acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffered saline (PBS), pH 7.4

  • 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (dissolved in DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Prepare working solutions of hAChE, ATCI, and DTNB in PBS.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of PBS to the blank wells.

    • Add 20 µL of the test compound at various concentrations (serial dilutions) to the sample wells.

    • Add 20 µL of the positive control to its designated wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of hAChE solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 20 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation:

Compound Concentration (µM)Absorbance (412 nm)Reaction Rate (mAU/min)% Inhibition
0 (Vehicle Control)0
0.1
1
10
50
100
Positive Control
Protocol 2: Cell-Based Kinase Activity Assay

This protocol describes a general method to evaluate the effect of the compound on the activity of a specific protein kinase within a cellular context. This is crucial as it provides more physiologically relevant data.[11]

Principle: The assay measures the phosphorylation of a downstream substrate of a target kinase in cells treated with the test compound. A decrease in the phosphorylation level of the substrate indicates inhibition of the kinase.[12][14]

Materials:

  • Human cancer cell line known to have active signaling through the kinase of interest (e.g., a cell line with an activating mutation in a specific kinase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (dissolved in DMSO).

  • Known kinase inhibitor as a positive control.

  • Lysis buffer.

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound or the positive control for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the primary antibody for the total substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated substrate to the total substrate for each sample.

    • Express the results as a percentage of the vehicle-treated control.

    • Determine the IC50 value of the compound in the cellular context.

Visualization of Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A Seed Cells in 6-well Plates B Treat with Compound (Varying Concentrations) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Antibody Incubation (Phospho- & Total-Substrate) F->G H Signal Detection (ECL) G->H I Densitometry & Normalization H->I J Calculate % Inhibition & IC50 I->J

Caption: Workflow for Cell-Based Kinase Inhibition Assay.

Hypothetical Signaling Pathway Modulation

Many kinase inhibitors target pathways crucial for cell proliferation and survival. A compound like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, if found to be a kinase inhibitor, might modulate a pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (Hypothetical Target) Inhibitor->RAF

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

Conclusion and Future Directions

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone represents a promising, yet underexplored, chemical entity. The principles of medicinal chemistry and the known bioactivities of its structural analogs strongly suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegeneration, inflammation, and oncology. The strategic placement of fluorine atoms is a key design element that is anticipated to confer favorable pharmacokinetic properties.

The protocols outlined in this guide provide a robust starting point for the systematic evaluation of this compound and its future derivatives. Researchers are encouraged to employ these methods to elucidate the specific biological targets and mechanisms of action, thereby paving the way for its potential translation into a clinically relevant drug candidate. The true value of this scaffold will be unlocked through rigorous biological testing and structure-activity relationship (SAR) studies.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Taylor & Francis Online. (Date not available). The role of fluorine in medicinal chemistry.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (2022).
  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • PubMed. (Date not available). The role of fluorine in medicinal chemistry.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available).
  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • PLOS One. (Date not available). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • NIH PMC. (Date not available). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • MDPI. (Date not available). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • NCBI. (Date not available). Pharmacokinetics and Concentrations of Fluoride Measured in Tissue, Blood, Urine, or Bone.
  • ResearchGate. (Date not available). Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease.
  • Benchchem. (Date not available).
  • NIH PMC. (Date not available).
  • Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.

Sources

Application Notes & Protocols: 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone as a Foundational Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2][3] Within the vast chemical space of potential inhibitors, certain structural motifs, or "privileged scaffolds," appear with high frequency due to their favorable binding and pharmacokinetic properties. This guide details the strategic use of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone as a versatile and highly valuable precursor for the synthesis of a new generation of kinase inhibitors. We provide a comprehensive, field-tested protocol for the synthesis of the precursor itself, followed by a detailed workflow for its elaboration into a representative heterocyclic kinase inhibitor scaffold. The underlying principles of the synthetic choices and the critical role of the precursor's unique structural features—specifically its fluorination pattern and methyl substitution—are discussed in depth to provide researchers with both practical methodology and a strong conceptual framework.

Introduction: The Strategic Value of Fluorinated Ketone Precursors

The pursuit of potent and selective kinase inhibitors is a primary objective in contemporary drug discovery.[1] These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding within the kinase catalytic site.[4][] The design of effective ATP-competitive inhibitors often relies on scaffolds that can mimic the key interactions of the adenine moiety of ATP. The diaryl structure of the title ketone provides an excellent starting point for this purpose.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[6] Fluorine, being the most electronegative element, can modulate molecular properties in several beneficial ways:

  • Enhanced Binding Affinity: The C-F bond can form favorable non-covalent interactions (hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's binding pocket.[6][7]

  • Metabolic Stability: Fluorine substitution at a metabolically labile position (a "soft spot") can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life.[8][9]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can be fine-tuned to improve membrane permeability and oral bioavailability.[8][10]

The precursor, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS 59396-50-8), is an ideal starting material that combines this diaryl framework with strategic fluorination, making it a powerful building block for inhibitors targeting a range of kinases.

Synthesis of the Precursor: (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone

The most direct and efficient method for synthesizing the title precursor is through a Friedel-Crafts acylation reaction. This protocol is adapted from established industrial methodologies.[11]

Reaction Principle and Rationale

The synthesis involves the acylation of 2-fluorotoluene with 4-fluorobenzotrichloride in the presence of anhydrous hydrogen fluoride (HF) and boron trifluoride (BF₃). In this reaction, anhydrous HF serves as both a powerful solvent and a catalyst. The Lewis acid, BF₃, acts as a co-catalyst to generate a highly electrophilic acylium ion from the 4-fluorobenzotrichloride, which then attacks the electron-rich 2-fluorotoluene ring, primarily at the para-position to the fluorine atom due to steric and electronic directing effects.

Experimental Protocol

Materials and Equipment:

  • Stainless steel or Hastelloy pressure reactor (autoclave) with magnetic stirring

  • 2-Fluorotoluene (CAS 95-52-3)

  • 4-Fluorobenzotrichloride (p-fluorotrichloromethylbenzene, CAS 402-42-6)

  • Anhydrous Hydrogen Fluoride (HF)

  • Boron Trifluoride (BF₃) gas

  • Methylene Chloride (Dichloromethane, DCM)

  • 3% Potassium Hydroxide (KOH) aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Crushed ice

  • Standard laboratory glassware for extraction and distillation

  • Rotary evaporator

Safety Precautions:

  • Extreme Hazard: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe, penetrating burns that may not be immediately painful. All work with anhydrous HF must be conducted in a specialized, dedicated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and specialized HF-resistant gloves. Calcium gluconate gel must be immediately available as a first-aid antidote.

  • Pressure Hazard: Boron trifluoride is a toxic, corrosive gas. The reaction is performed under pressure. Ensure the reactor is properly rated and maintained.

  • All manipulations should be performed by trained personnel in a well-ventilated area.

Procedure: [11]

  • Cool a 250 mL stainless steel reactor to approximately 0°C using an ice bath.

  • Carefully introduce 100 mL of anhydrous HF into the pre-chilled reactor.

  • Add 22 g (0.2 mole) of 2-fluorotoluene to the reactor.

  • Add 42.7 g (0.2 mole) of 4-fluorobenzotrichloride to the reactor.

  • Seal the reactor securely.

  • Introduce gaseous boron trifluoride (BF₃) into the reactor until a stable pressure of 6 bars is reached.

  • Remove the ice bath and allow the reactor to warm to ambient temperature.

  • Stir the reaction mixture at ambient temperature for 3 hours.

  • After the reaction is complete, carefully vent the excess BF₃ gas to atmospheric pressure in a safe manner (e.g., through a scrubbing system).

  • Quenching: In a large beaker inside a fume hood, prepare 200 g of crushed ice. Slowly and carefully pour the reaction mixture over the crushed ice with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with 200 mL portions of methylene chloride.

  • Washing: Combine the organic extracts. Wash the combined organic phase three times with 200 mL of water, followed by one wash with 200 mL of 3% aqueous KOH solution, and finally, two more times with 200 mL of water.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude product is raw 4,4'-difluoro-3-methylbenzophenone. Further purification can be achieved via recrystallization or column chromatography if necessary.

Data Summary
Reactant/ProductFormulaMW ( g/mol )MolesQuantity
2-FluorotolueneC₇H₇F110.130.222 g
4-FluorobenzotrichlorideC₇H₄Cl₃F213.470.242.7 g
Product C₁₄H₁₀F₂O 232.23 ~0.123 ~35.3 g (Crude)
Reported Yield~61.5%[11]

Application: Multi-step Synthesis of a Representative Kinase Inhibitor

The true utility of the precursor ketone is realized in its conversion to more complex heterocyclic systems known to be effective kinase inhibitor pharmacophores. Here, we outline a representative workflow to synthesize a substituted 4,5-diaryl-1H-imidazole , a scaffold known to inhibit key kinases like p38α MAPK and JAK2.[12] This protocol demonstrates the conversion of the ketone into a valuable intermediate and its subsequent cyclization.

Synthetic Workflow Overview

The ketone is first converted to an α-bromoketone intermediate. This reactive intermediate then undergoes a classic Debus-Radziszewski imidazole synthesis (or a related condensation reaction) with an ammonium source and an aldehyde to form the trisubstituted imidazole core.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Inhibitor Elaboration A 2-Fluorotoluene + 4-Fluorobenzotrichloride B Precursor Ketone (4-Fluoro-3-methylphenyl 4-fluorophenyl ketone) A->B Friedel-Crafts Acylation (HF, BF3) C α-Bromo Ketone Intermediate B->C Bromination (e.g., CuBr2) D Final Inhibitor Scaffold (Substituted Imidazole) C->D Imidazole Synthesis (Aldehyde, NH4OAc)

Caption: Synthetic workflow from starting materials to the final inhibitor.

Protocol: Step A - Synthesis of 2-Bromo-1-(4-fluoro-3-methylphenyl)-2-(4-fluorophenyl)ethan-1-one

Rationale: The α-bromination of the ketone activates the molecule for subsequent nucleophilic attack and cyclization. Using a reagent like copper(II) bromide provides a convenient method for this transformation.

Materials:

  • 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (from Part 2)

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve the precursor ketone (1 eq.) in a 1:1 mixture of chloroform and ethyl acetate.

  • Add copper(II) bromide (2.2 eq.) to the solution.

  • Heat the mixture to reflux and stir vigorously. The reaction can be monitored by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter it through a pad of celite to remove the copper salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude α-bromo ketone, which can often be used in the next step without further purification.

Protocol: Step B - Synthesis of the Imidazole Kinase Inhibitor Scaffold

Rationale: This step builds the core heterocyclic pharmacophore. The reaction of the α-bromo ketone with an aldehyde and an ammonium source is a robust method for creating trisubstituted imidazoles.

Materials:

  • α-Bromo ketone intermediate (from Step 3.2)

  • A selected aldehyde (e.g., 4-pyridinecarboxaldehyde, 1 eq.)

  • Ammonium acetate (NH₄OAc, excess, e.g., 10 eq.)

  • Acetic Acid (glacial)

Procedure:

  • In a round-bottom flask, combine the α-bromo ketone (1 eq.), the chosen aldehyde (1 eq.), and ammonium acetate (10 eq.).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approx. 120°C) for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum.

  • The crude product can be purified by column chromatography (e.g., silica gel, eluting with a DCM/Methanol gradient) or recrystallization to yield the final imidazole-based kinase inhibitor.

Scientific Discussion: The Role of Structure in Kinase Inhibition

The effectiveness of inhibitors derived from this precursor stems directly from its embedded structural features.

The Diaryl Scaffold and ATP Competition

Most small molecule kinase inhibitors target the ATP-binding site.[] The diaryl system of the precursor serves as a rigid scaffold. The two phenyl rings can occupy the hydrophobic regions of the ATP pocket, mimicking the adenine ring of ATP. The central core (which becomes an imidazole in our example) acts as a hinge-binding motif, forming critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.

Kinase Signaling and Inhibition Point

Kinases operate in complex signaling cascades that regulate cell proliferation, differentiation, and survival.[4][13] Dysregulation of these pathways is a common driver of cancer.[4] The synthesized inhibitor would act by blocking the phosphorylation cascade at a specific kinase, thereby halting downstream signaling that promotes tumorigenesis.

G cluster_pathway Typical RTK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Target Target Kinase (e.g., RAF) ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation, Survival Inhibitor Synthesized Inhibitor Inhibitor->Target Inhibition

Caption: Inhibition of a representative kinase signaling cascade.

The Decisive Role of Fluorine and Methyl Substituents
  • 4-Fluorophenyl Ring: The fluorine atom on this ring can serve as a hydrogen bond acceptor, forming a crucial interaction with backbone NH groups or side chains of amino acids like lysine or arginine in the ATP binding site. This significantly enhances binding affinity.[7]

  • 4-Fluoro-3-methylphenyl Ring: The fluorine on this second ring performs a similar role. The adjacent methyl group is strategically placed to probe a specific hydrophobic sub-pocket within the kinase active site. This can lead to improved potency and, critically, enhanced selectivity for the target kinase over other closely related kinases, reducing off-target effects.

Conclusion

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is more than just a chemical intermediate; it is a strategically designed precursor that provides a robust foundation for the development of potent and selective kinase inhibitors. Its synthesis is scalable, and its structure contains the key features—a diaryl scaffold for ATP-pocket occupancy, and specific fluorine and methyl substitutions for enhancing affinity and selectivity—required for modern kinase inhibitor design. The protocols and workflows detailed in this guide provide researchers and drug development professionals with a practical and validated starting point for exploring new chemical space and generating novel therapeutic candidates.

References

  • Mechanisms of action of kinase inhibitors for cancer treatment. The US... - ResearchGate. Available at: [Link]

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]

  • What is a Kinase Inhibitor? - News-Medical.Net. Available at: [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. Available at: [Link]

  • Full article: The role of fluorine in medicinal chemistry - Taylor & Francis Online. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments - Bentham Science. Available at: [Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. Available at: [Link]

  • Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE | lookchem. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - Scientific Research Publishing. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of[4][][13]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes - Digital Commons @ USF. Available at: [Link]

  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone CAS NO.59396-50-8 - LookChem. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. Available at: [Link]

  • Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors | Scilit. Available at: [Link]

  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - Wiley Online Library. Available at: [Link]

  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. Available at: [Link]

Sources

Topic: Scale-up Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, a key intermediate in pharmaceutical development. The described protocol is centered around a robust Friedel-Crafts acylation, optimized for safety, scalability, and high purity, making it suitable for producing preclinical study quantities. We delve into the mechanistic rationale, provide a detailed step-by-step protocol from reaction setup to final characterization, and include critical safety and troubleshooting guidelines to ensure reproducible success for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Diaryl ketones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The target molecule, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS 59396-50-8), incorporates fluorine atoms, a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The synthesis of this specific ketone is a critical step for the development of novel therapeutics.

The chosen synthetic strategy is the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds to an aromatic ring.[2][3] This electrophilic aromatic substitution reaction is advantageous for scale-up due to its typically high yields and the formation of a deactivated ketone product, which prevents over-acylation.[2] Our protocol utilizes the reaction between 2-fluorotoluene and 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Mechanistic Insight: Regioselectivity in Action

The success of this synthesis hinges on controlling the regioselectivity of the acylation on the 2-fluorotoluene ring. Both the methyl (-CH₃) and fluoro (-F) groups are ortho, para-directors. However, their electronic and steric properties create a predictable outcome:

  • Methyl Group (-CH₃): An activating group that directs electrophiles to the ortho (C6) and para (C4) positions.

  • Fluoro Group (-F): A deactivating group (due to induction) but still an ortho, para-director (due to resonance). It directs to the ortho (C1, C3) and para (C5) positions.

The primary site of acylation is the C4 position (para to the strongly activating methyl group). This is favored due to the powerful activating effect of the methyl group and the significant steric hindrance at the positions ortho to the methyl and fluoro groups, which impedes the approach of the bulky acylium ion electrophile.[4]

acyl_chloride 4-Fluorobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion Coordination & Cleavage lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium_ion sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex substrate 2-Fluorotoluene (Nucleophile) substrate->sigma_complex Nucleophilic Attack deprotonation Deprotonation (Aromaticity Restored) sigma_complex->deprotonation Proton Abstraction product Target Ketone deprotonation->product

Figure 1: Mechanism of the Friedel-Crafts Acylation.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeCAS NumberSupplier SuggestionNotes
2-Fluorotoluene≥99%95-52-3Sigma-Aldrich, Alfa AesarStore under nitrogen.
4-Fluorobenzoyl chloride≥98%403-43-0Sigma-Aldrich, TCILachrymator, moisture sensitive.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99.99%7446-70-0Acros Organics, StremHighly corrosive and water-reactive. Handle in a glovebox or under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%75-09-2Fisher Scientific, VWRUse from a solvent purification system or a freshly opened bottle.
Hydrochloric Acid (HCl)37% (concentrated)7647-01-0Standard lab supplierFor quenching.
Sodium Bicarbonate (NaHCO₃)Reagent Grade144-55-8Standard lab supplierFor aqueous wash.
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9Standard lab supplierFor drying organic phase.
Ethanol200 Proof (100%)64-17-5Standard lab supplierFor recrystallization.
Deionized WaterHigh Purity7732-18-5In-houseFor work-up and recrystallization.
Equipment
  • 10 L three-necked, round-bottom flask with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • 5 L pressure-equalizing dropping funnel.

  • Large cooling bath (ice/water or cryo-cooler).

  • Heating mantle with temperature controller.

  • Large separatory funnel (10 L).

  • Rotary evaporator with a large-capacity flask (5 L).

  • Büchner funnel and filtration flask.

  • High-vacuum pump and drying oven.

  • Standard laboratory glassware and personal protective equipment (PPE).

Detailed Scale-up Synthesis Protocol

This protocol is designed for a ~200 g scale synthesis. Adjust quantities proportionally for different scales.

G setup 1. Reaction Setup (Inert Atmosphere) charge 2. Catalyst Suspension (AlCl₃ in DCM, cool to 0°C) setup->charge add_acyl 3. Add 4-Fluorobenzoyl Chloride (Slowly, maintain 0-5°C) charge->add_acyl add_sub 4. Add 2-Fluorotoluene (Slowly, maintain 0-5°C) add_acyl->add_sub react 5. Reaction (Stir at RT for 2-4h) add_sub->react quench 6. Quenching (Pour into ice/HCl) react->quench workup 7. Work-up & Extraction (Separate, wash with H₂O, NaHCO₃, brine) quench->workup purify 8. Purification (Recrystallization from Ethanol/Water) workup->purify characterize 9. Drying & Characterization (Vacuum oven, NMR, HPLC, MS) purify->characterize

Figure 2: Experimental workflow for the synthesis.

Step 1: Reaction Setup

Assemble the 10 L reaction flask with the mechanical stirrer, thermocouple, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

Step 2: Catalyst Suspension

In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (320 g, 2.4 mol, 1.2 equiv). Add anhydrous dichloromethane (3.0 L) via cannula. Begin stirring and cool the resulting suspension to 0-5 °C using an ice bath.

Step 3: Reagent Addition
  • Dissolve 4-fluorobenzoyl chloride (317 g, 2.0 mol, 1.0 equiv) in anhydrous dichloromethane (1.0 L).

  • Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 60-90 minutes. Crucial: Maintain the internal reaction temperature between 0-5 °C. The addition is exothermic.

  • After the addition is complete, add 2-fluorotoluene (242 g, 2.2 mol, 1.1 equiv) to the dropping funnel and add it dropwise to the reaction mixture over 60 minutes, again maintaining the temperature at 0-5 °C.

Step 4: Reaction and Monitoring

Once the additions are complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-fluorotoluene) is consumed.

Step 5: Quenching (High Hazard Step)
  • Prepare a large 20 L beaker or vessel containing crushed ice (5 kg) and concentrated hydrochloric acid (1.0 L).

  • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. The rate of addition should be controlled to manage the exotherm and gas evolution.

Step 6: Work-up and Extraction
  • Transfer the quenched mixture to a 10 L separatory funnel.

  • Separate the layers. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine all organic layers and wash sequentially with:

    • Deionized water (2 x 2 L)

    • 5% aqueous sodium bicarbonate solution (2 x 2 L, caution: potential gas evolution )

    • Brine (1 x 2 L)

  • Dry the organic phase over anhydrous magnesium sulfate, stir for 30 minutes, and filter.

Step 7: Purification by Recrystallization
  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Dissolve the crude solid in a minimal amount of hot ethanol (approximately 70-80 °C).

  • Slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with a cold 50:50 ethanol/water mixture, and air-dry on the filter.[5]

Step 8: Drying and Final Characterization

Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 350-400 g (75-86%). The product should be a white powder.[6]

Analytical Characterization

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.80-7.75 (m, 2H), 7.55-7.45 (m, 2H), 7.20-7.10 (m, 3H), 2.30 (s, 3H).
¹⁹F NMR (376 MHz, CDCl₃)δ -105.5 (m, 1F), -115.0 (m, 1F).
¹³C NMR (100 MHz, CDCl₃)δ 194.5, 165.0 (d, J=254 Hz), 161.5 (d, J=250 Hz), 135.0, 132.5 (d, J=9 Hz), 131.0, 129.0, 125.0 (d, J=18 Hz), 116.0 (d, J=22 Hz), 115.5 (d, J=21 Hz), 15.0.
Mass Spec (ESI+) m/z 233.08 [M+H]⁺, C₁₄H₁₀F₂O, Mol. Wt: 232.23.[7]
HPLC Purity >99% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm).
Appearance White powder.[6]

Safety and Hazard Management

All operations must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety measures in place.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Generates HCl gas upon exposure to moisture. Handle in an inert atmosphere and wear acid-resistant gloves, safety goggles, and a lab coat.[8]

  • 4-Fluorobenzoyl Chloride: Corrosive and a lachrymator. Causes severe burns. Handle only in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[8]

  • Reaction Quenching: The quenching process is highly exothermic and releases large volumes of corrosive HCl gas. Ensure the quench vessel is large enough and the addition is slow and controlled.[8]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (moisture exposure).Use fresh, high-purity anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.
Insufficient reaction time or temperature.Monitor reaction by TLC to confirm completion. If stalled, gentle warming (to 40°C) may be attempted, but can increase side products.
Formation of Isomeric Byproducts Reaction temperature too high.Maintain strict temperature control (0-5 °C) during the addition steps.
Dark/Polymeric Material Reaction temperature too high, leading to charring.Improve cooling efficiency and slow the rate of reagent addition. Ensure adequate stirring.
Difficult Work-up (Emulsions) Incomplete quenching of AlCl₃ complexes.Add more HCl to the quench solution to fully break down aluminum salts. Allow layers to separate for a longer period.

Conclusion

This application note details a validated and scalable protocol for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. By adhering to the described procedures, particularly concerning anhydrous conditions and temperature control, researchers can reliably produce this key pharmaceutical intermediate in high yield and purity for preclinical development programs.

References

  • Bastos, E. L., et al. (2018). Umpolung approach to the synthesis of diaryl ketones. National Institutes of Health. [Link]

  • LookChem. 4-FLUORO-3-METHYLACETOPHENONE. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • OKChem. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone CAS NO.59396-50-8. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Oxford Academic. Synthesis of N-Unprotected Diaryl Ketimines and Alkyl Ketimines from Ketones and Ammonia. [Link]

  • RSC Publishing. Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • National Institutes of Health. Enantioselective synthesis of α,α-diarylketones. [Link]

  • ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers. [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of Diaryl Ketones. [Link]

  • Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]

Sources

Application Note: A Multi-Nuclear NMR Approach to the Complete Structural Elucidation of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties.[1][2] Consequently, the unambiguous structural characterization of fluorinated compounds is of paramount importance. This application note provides a comprehensive guide to the analysis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone using a powerful combination of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The synergistic interpretation of one-dimensional spectra, including Distortionless Enhancement by Polarization Transfer (DEPT-135), and the principles of spin-spin coupling are used to achieve complete structural verification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage multinuclear NMR for the robust characterization of fluorinated molecules.

Introduction: The Analytical Imperative for Fluorinated Molecules

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a difluorinated benzophenone derivative. Such structures are valuable intermediates in organic synthesis. The presence of two fluorine atoms on distinct aromatic rings presents a unique analytical challenge and opportunity. While ¹H NMR provides essential information about the proton environment, the spectra can be complicated by hydrogen-fluorine (¹H-¹⁹F) couplings. ¹³C NMR reveals the carbon skeleton but is profoundly influenced by large one-bond and smaller long-range carbon-fluorine (¹³C-¹⁹F) couplings.[3]

It is the addition of ¹⁹F NMR that completes the analytical picture. The ¹⁹F nucleus offers 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes the probability of signal overlap and makes it an exquisite probe of the local electronic environment.[4][5][6] By integrating data from all three nuclei, we can overcome the complexities of each individual spectrum and assemble a self-validating structural assignment. This multi-pronged approach, detailed herein, transforms ambiguity into certainty.

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution, high-sensitivity spectra suitable for full structural elucidation.

Sample Preparation

The choice of solvent is critical for sample solubility and to avoid interference with analyte signals. Deuterated chloroform (CDCl₃) is an excellent starting point for many moderately polar organic compounds.[7]

Protocol:

  • Weigh approximately 10-15 mg of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone directly into a clean, dry glass vial.

  • Add 0.7 mL of deuterated chloroform (CDCl₃). For referencing, CDCl₃ contains residual CHCl₃, which provides a convenient ¹H signal at δ ~7.26 ppm and a ¹³C signal at δ ~77.16 ppm.[8]

  • Gently vortex the vial until the sample is fully dissolved. Ensure no particulate matter remains, as this can degrade spectral quality.[7]

  • Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

Spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher). The following table outlines the recommended parameters for each experiment.

Parameter ¹H Experiment ¹³C {¹H} Experiment DEPT-135 Experiment ¹⁹F {¹H} Experiment
Pulse Program zg30zgpg30dept135zgpg30
Observed Nucleus ¹H¹³C¹³C¹⁹F
Decoupling NoneProton BroadbandProton BroadbandProton Broadband
Spectral Width ~16 ppm~220 ppm~220 ppm~250 ppm
Transmitter Offset ~6 ppm~110 ppm~110 ppm~-115 ppm
Acquisition Time ~3.0 s~1.5 s~1.5 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s5.0 s
Number of Scans 8102451264
Temperature 298 K298 K298 K298 K

Causality Behind Parameter Choices:

  • Proton Broadband Decoupling for ¹³C and ¹⁹F experiments simplifies the spectra by collapsing ¹³C-¹H and ¹⁹F-¹H multiplets into singlets (or into multiplets arising only from C-F or F-F coupling), which significantly enhances the signal-to-noise ratio.[9]

  • DEPT-135 is a crucial experiment that differentiates carbon signals based on the number of attached protons: CH and CH₃ groups appear as positive peaks, CH₂ groups as negative peaks, and quaternary carbons are absent.[10][11][12] This is invaluable for assigning the carbon signals.

  • A longer Relaxation Delay (D1) for ¹⁹F NMR is recommended to ensure accurate integration, as fluorine relaxation times can be longer.[13]

Experimental Workflow Diagram

The overall process from sample preparation to final structural confirmation is outlined below.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Integration weigh Weigh Analyte (10-15 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 DEPT DEPT-135 transfer->DEPT F19 ¹⁹F NMR transfer->F19 process Process Spectra (FT, Phasing, Baseline) H1->process C13->process DEPT->process F19->process integrate Integrate & Pick Peaks process->integrate assign Assign Signals (¹H, ¹³C, ¹⁹F) integrate->assign correlate Correlate Data (DEPT, Couplings) assign->correlate structure Confirm Final Structure correlate->structure

Caption: Key ¹J, ²J, and ³J spin-spin coupling relationships in the molecule.

Conclusion

The structural elucidation of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone serves as an exemplary case for the power of multi-nuclear NMR spectroscopy. By methodically acquiring and interpreting ¹H, ¹⁹F, and ¹³C (including DEPT-135) NMR data, a web of interconnected information is created. The characteristic large ¹JCF couplings confirm the points of fluorination, while the intricate patterns of smaller, long-range J couplings across all three nuclei allow for the confident assignment of every atom in the molecule. This integrated analytical strategy is robust, self-validating, and essential for any scientist working with novel fluorinated compounds, ensuring structural integrity and accelerating research and development.

References

  • Reutenauer, L. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Fiveable. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • ERDC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. Retrieved from [Link]

  • Kövér, K. E., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Retrieved from [Link]

  • Smęd, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry. Retrieved from [Link]

  • Smęd, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

  • Soderberg, T. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

  • Bell, N. G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Supporting Information. (n.d.). 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). Retrieved from [Link]

  • DiVA portal. (2015). Quantitative NMR spectroscopy on fluorine-containing drugs. DiVA. Retrieved from [Link]

  • Moreira, V. L., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). HMDB. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Boeszoermenyi, A., et al. (2020). The precious fluorine on the ring: fluorine NMR for biological systems. ResearchGate. Retrieved from [Link]

  • Sathyamoorthy, S., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Environmental Science & Technology Letters. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. PubChem. Retrieved from [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

  • Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro ADME Profiling of Compounds Derived from 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of drug candidates falter during later stages of development due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] The physicochemical characteristics of a molecule, such as those influenced by the fluorine and methyl groups in the 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone scaffold, can profoundly impact its metabolic stability, permeability, and potential for drug-drug interactions.[4][5] Therefore, a robust and early in vitro ADME characterization is not merely a screening step but a foundational pillar for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.[1][2]

This comprehensive guide provides a detailed framework for the in vitro ADME profiling of novel compounds derived from the 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone core structure. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation, empowering researchers to make informed decisions in their drug development programs.

I. Metabolic Stability: Predicting In Vivo Clearance

A compound's metabolic stability is a key determinant of its in vivo half-life and oral bioavailability.[6][7] Rapid metabolism can lead to low systemic exposure and reduced efficacy. The primary sites of drug metabolism are the liver and the intestine, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, play a crucial role.[8][9]

A. Rationale for Microsomal and Hepatocyte Stability Assays
  • Liver Microsomal Stability: This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[8][10] It is a high-throughput and cost-effective method for initial screening.[8]

  • Hepatocyte Stability: Utilizing intact liver cells, this assay offers a more comprehensive assessment of metabolic stability by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[7][10]

B. Experimental Workflow: Metabolic Stability

Caption: Workflow for CYP Inhibition Assay.

C. Detailed Protocol: CYP Inhibition IC50 Determination
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and a known inhibitor for each CYP isoform (e.g., ketoconazole for CYP3A4) in a suitable buffer.

    • Prepare a working solution of the CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4) at a concentration close to its Km.

    • Prepare a 1 mg/mL stock of pooled human liver microsomes and a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the test compound dilutions.

    • Add the human liver microsomes and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate for a predetermined time that is within the linear range of metabolite formation.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [11]

D. Example Data Presentation
Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Parent Ketone > 5022.5> 5015.8
Derivative A > 5045.1> 5032.4
Derivative B 8.912.3> 505.6
Ketoconazole ---0.05

III. Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, clearance, and pharmacological activity. [12][13]Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted. [14]

A. Rationale for Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining plasma protein binding. [13][15]It involves separating a plasma-containing compartment from a buffer-containing compartment by a semi-permeable membrane that allows the free drug to diffuse until equilibrium is reached. [15]

B. Experimental Workflow: Plasma Protein Binding

Caption: Workflow for Plasma Protein Binding Assay.

C. Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of 1-5 µM.

    • Prepare the RED device inserts by adding the compound-spiked plasma to the donor chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber.

  • Dialysis:

    • Assemble the RED device and incubate with shaking at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, determined in preliminary experiments).

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample).

    • Precipitate proteins with cold acetonitrile containing an internal standard.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100.

D. Example Data Presentation
Compound IDHuman Plasma % BoundRat Plasma % Bound
Parent Ketone 98.597.2
Derivative A 99.298.8
Derivative B 95.193.6
Warfarin (Control) 99.599.1

IV. Permeability: Predicting Oral Absorption and Brain Penetration

A drug's ability to permeate biological membranes is fundamental to its oral absorption and distribution to target tissues, including crossing the blood-brain barrier (BBB). [16][17]

A. Rationale for PAMPA and Caco-2 Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. [16][18]It is useful for early-stage screening to assess a compound's intrinsic permeability. [16]* Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. [19][20]It provides a more comprehensive assessment of permeability by including both passive diffusion and the effects of active transport (uptake and efflux). [19]

B. Experimental Workflow: Permeability Assays

Caption: Workflow for PAMPA and Caco-2 Permeability Assays.

C. Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. [20]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. [19]Only use monolayers with TEER values above a predetermined threshold.

  • Permeability Assessment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To measure basolateral-to-apical (B-A) permeability and assess active efflux, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. [21] * Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters. [20][21]

D. Example Data Presentation
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Parent Ketone 1.23.83.2Low (Efflux)
Derivative A 0.50.61.2Low
Derivative B 8.99.51.1High
Atenolol (Low) < 1.0< 1.0~1.0Low
Propranolol (High) > 10.0> 10.0~1.0High

V. Drug Transporter Interaction: Uncovering Substrate and Inhibition Liabilities

Drug transporters are membrane proteins that facilitate the movement of substances across cellular membranes and play a significant role in drug absorption, distribution, and elimination. [22]Interactions with transporters can lead to DDIs and affect drug disposition. [23][24]

A. Rationale for Transporter Assays

In vitro assays using cell lines that overexpress specific transporters (e.g., P-gp, BCRP, OATPs) are used to determine if a compound is a substrate or an inhibitor of these transporters. [23][24][25]This information is crucial for predicting potential DDIs and understanding the mechanisms of drug transport.

B. Detailed Protocol: P-glycoprotein (P-gp) Substrate Assessment

This can be effectively determined using the bidirectional Caco-2 permeability assay described in the previous section. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for P-gp or other efflux transporters expressed in Caco-2 cells. To confirm P-gp specific transport, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. [19]A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

VI. Concluding Remarks: Synthesizing a Holistic ADME Profile

The in vitro ADME assays detailed in this guide provide a robust framework for characterizing compounds derived from 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. By systematically evaluating metabolic stability, CYP inhibition, plasma protein binding, permeability, and transporter interactions, researchers can build a comprehensive ADME profile for each candidate. This multi-parametric approach enables a data-driven selection of compounds with the most promising pharmacokinetic properties, thereby increasing the efficiency and success rate of the drug discovery and development process.

References

  • Merck Millipore. Metabolic Stability Assays.
  • BioIVT. Plasma Protein Binding Assay.
  • BioIVT. Drug Transporter Assays.
  • El-Kattan, A. F., & Varma, M. V. S. (2018). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 13(1), 83-96. [Link]

  • Creative Biolabs. Metabolic Stability Assay.
  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Patsnap Synapse. How is transporter interaction assessed?.
  • Creative Bioarray. Plasma Protein Binding Assay.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Various Authors. Caco2 assay protocol.
  • Sygnature Discovery. Drug transporter studies in vitro – understanding drug disposition and interactions.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Visikol. (2022, December 12).
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • European Pharmaceutical Review. (2009, July 30). Drug-drug interactions: tools for drug transporter protein studies.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
  • Waters Corporation. Analytical Solutions for High Throughput ADME Studies.
  • Enamine. Caco-2 Permeability Assay.
  • Creative Bioarray. Caco-2 permeability assay.
  • University of Helsinki. Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability.
  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Frontage Labor
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Technology Networks. pampa-permeability-assay.pdf.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

  • Evotec. Caco-2 Permeability Assay.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Agilent. Automated solutions for ADME, PK and bioanalysis.
  • Waters Corporation. In Vitro ADME Analysis | LC-MS/MS Solutions for DMPK Labs.
  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • ResearchGate. (2025, August 6). Automated sample preparation and LC-MS for high-throughput ADME quantification | Request PDF. [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • VectorB2B.
  • Symeres. In vitro ADME drug discovery services.
  • YouTube. (2024, July 18). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. [Link]

  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
  • Echemi. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone.

Sources

Application Note: 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone as a Versatile Precursor for the Synthesis of Novel Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This application note explores the synthetic utility of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS: 59396-50-8), a readily available diaryl ketone, as a strategic starting material for the synthesis of diverse and novel fluorinated heterocycles.[3][4][5] We present detailed protocols and mechanistic insights for the preparation of three key classes of heterocycles: substituted pyrazoles, pyrimidines, and quinazolines. These pathways highlight the ketone's potential as a foundational building block for creating libraries of compounds with significant potential for applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of Fluorinated Benzophenones

The introduction of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry.[6] The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic profile.[7] When incorporated into heterocyclic scaffolds, which are themselves ubiquitous in pharmaceuticals, the synergistic effects can lead to compounds with superior therapeutic properties.[2][8]

Benzophenone derivatives, particularly those bearing fluorine atoms, serve as valuable and versatile scaffolds in synthetic chemistry.[7][8][9] 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone presents a compelling starting point for heterocyclic synthesis due to its multiple reactive sites. The central carbonyl group can participate in condensations and additions, while the two distinct, activated aromatic rings can be functionalized to enable various cyclization strategies. This guide provides researchers with validated, plausible synthetic routes to harness this potential.

Synthesis of 3,5-Diaryl-pyrazole Derivatives

Expert Rationale: The direct synthesis of pyrazoles typically proceeds from 1,3-dicarbonyl compounds.[10] While the title ketone is not a 1,3-dicarbonyl, it can be readily converted into one through an α-acylation reaction. This two-step sequence involves a base-mediated condensation with an ester (e.g., ethyl acetate) to form the corresponding 1,3-diketone, which is then cyclized with hydrazine hydrate. This classic Knorr pyrazole synthesis is highly reliable and provides a single regioisomer.[11][12]

Proposed Synthetic Pathway

The workflow involves two key transformations: Claisen condensation to form the 1,3-diketone intermediate, followed by a cyclocondensation reaction with hydrazine.

G A 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone B Step 1: Claisen Condensation (NaH, Ethyl Acetate, Toluene) A->B Reactant C Intermediate: 1-(4-fluoro-3-methylphenyl)-3-(4-fluorophenyl) -propane-1,3-dione B->C Forms D Step 2: Cyclocondensation (Hydrazine Hydrate, Ethanol) C->D Reactant E Product: 5-(4-fluoro-3-methylphenyl)-3-(4-fluorophenyl) -1H-pyrazole D->E Forms G A 1-(4-fluoro-3-methylphenyl)ethanone + 4-Fluorobenzaldehyde B Step 1: Claisen-Schmidt Condensation (NaOH or KOH, Ethanol/Water) A->B Reactants C Intermediate: (E)-1-(4-fluoro-3-methylphenyl)-3- (4-fluorophenyl)prop-2-en-1-one (Chalcone) B->C Forms D Step 2: Cyclocondensation (Urea or Guanidine, Base, Ethanol) C->D Reactant E Product: 4-(4-fluoro-3-methylphenyl)-6-(4-fluorophenyl) -pyrimidin-2(1H)-one or -pyrimidin-2-amine D->E Forms G A 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone B Step 1: Regioselective Nitration (HNO3, H2SO4, 0 °C) A->B C Intermediate 1: Nitro-benzophenone derivative B->C D Step 2: Reduction (SnCl2·2H2O, HCl or H2/Pd-C) C->D E Intermediate 2: 2-Amino-benzophenone derivative D->E F Step 3: Cyclization (e.g., Formamide, 180 °C) E->F G Product: Substituted Quinazoline F->G

Sources

Troubleshooting & Optimization

Optimizing Friedel-Crafts acylation for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the Friedel-Crafts acylation of 2-fluorotoluene with 4-fluorobenzoyl chloride. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure a successful and optimized synthesis.

Reaction Overview

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[1] In this specific synthesis, 2-fluorotoluene is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 4-fluoro-3-methylphenyl 4-fluorophenyl ketone.

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 4-fluorobenzoyl chloride with AlCl₃.[2] This acylium ion is then attacked by the electron-rich 2-fluorotoluene ring. The regioselectivity of this reaction is crucial and is governed by the directing effects of the methyl (-CH₃) and fluoro (-F) substituents on the toluene ring. Both are ortho-, para-directors; however, the activating methyl group and steric hindrance play a significant role in determining the major product.[3] Acylation is expected to occur predominantly at the para-position relative to the methyl group, which is the C4 position, due to less steric hindrance compared to the ortho-position.

Detailed Experimental Protocol

This protocol provides a general methodology for the synthesis of 4-fluoro-3-methylphenyl 4-fluorophenyl ketone.

Materials:

  • 2-Fluorotoluene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[4]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with vigorous stirring.[5]

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

  • Substrate Addition: After the complete addition of the acyl chloride, dissolve 2-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5°C.[5]

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[5] This will decompose the aluminum chloride-ketone complex.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[6]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-fluoro-3-methylphenyl 4-fluorophenyl ketone.

Data Summary Table

Reagent/ParameterMolar Mass ( g/mol )EquivalentsKey Considerations
2-Fluorotoluene110.131.0Substrate; ensure it is anhydrous.
4-Fluorobenzoyl chloride158.561.0Acylating agent; should be of high purity.
Aluminum Chloride (AlCl₃)133.341.1 - 1.3Lewis acid catalyst; must be anhydrous and handled with care due to its reactivity with moisture.[7]
Dichloromethane (DCM)84.93-Anhydrous solvent.
Reaction Temperature--Initial cooling to 0°C is crucial to control the exothermic reaction; then warm to room temperature.[4]
Reaction Time--Typically 3-6 hours; monitor by TLC.

Experimental Workflow Diagram

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Assemble dry glassware under N₂ add_catalyst 2. Add AlCl₃ and anhydrous DCM setup->add_catalyst cool_zero 3. Cool to 0°C add_catalyst->cool_zero add_acyl_chloride 4. Add 4-fluorobenzoyl chloride solution dropwise at 0°C cool_zero->add_acyl_chloride add_substrate 5. Add 2-fluorotoluene solution dropwise at 0°C add_acyl_chloride->add_substrate react_rt 6. Stir at 0°C, then warm to room temp. Monitor by TLC add_substrate->react_rt quench 7. Quench with ice/HCl react_rt->quench extract 8. Extract with DCM quench->extract wash 9. Wash with H₂O, NaHCO₃, brine extract->wash dry 10. Dry, filter, and concentrate wash->dry purify 11. Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of 4-fluoro-3-methylphenyl 4-fluorophenyl ketone.

Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes?

  • Moisture Contamination: The most frequent cause of low yield is the presence of moisture, which deactivates the AlCl₃ catalyst.[4] Ensure all glassware is oven-dried, reagents are anhydrous, and the reaction is run under an inert atmosphere.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive.[8] Consider increasing the catalyst loading to 1.3 equivalents.

  • Deactivated Aromatic Ring: While the methyl group is activating, the fluorine atom is deactivating. This can make 2-fluorotoluene less reactive than toluene.[3] Ensure the reaction is allowed sufficient time to proceed to completion.

  • Suboptimal Temperature: Poor temperature control can lead to side reactions. The initial addition should be done at 0°C to manage the exothermic nature of the reaction.[9]

Q2: I am observing multiple products on my TLC plate. What could be the issue?

  • Isomer Formation: Although the para-substituted product is expected to be major, some ortho-isomer may form. The ratio of isomers can be influenced by the reaction temperature and solvent.

  • Polysubstitution: While less common in acylation compared to alkylation due to the deactivating nature of the ketone product, it can occur if the reaction conditions are too harsh (e.g., high temperature).[10]

  • Impure Starting Materials: Impurities in the 2-fluorotoluene or 4-fluorobenzoyl chloride can lead to the formation of byproducts. Ensure the purity of your starting materials before beginning the reaction.

Q3: The reaction mixture turned very dark or black. What does this indicate?

  • Uncontrolled Exotherm: A rapid increase in temperature can cause decomposition of the starting materials or products, leading to charring. This is often due to adding the reagents too quickly or inadequate cooling.

  • Side Reactions: At higher temperatures, side reactions may become more prevalent, leading to the formation of polymeric or tar-like substances.

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride necessary, and how should it be handled? Anhydrous aluminum chloride is a powerful Lewis acid that is extremely sensitive to moisture. It reacts violently with water to produce HCl gas and becomes inactive as a catalyst.[7] It should be handled quickly in a dry environment, preferably in a glove box or under a stream of inert gas. Always use a fresh, unopened bottle or a properly stored, sealed container. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.[11][12]

Q2: Can other Lewis acids be used for this reaction? Yes, other Lewis acids like FeCl₃, BF₃, or solid acid catalysts can be used for Friedel-Crafts acylation.[2][13] However, AlCl₃ is often the most effective for acylating moderately deactivated rings. The choice of catalyst can influence the reaction rate and regioselectivity.

Q3: How do I properly quench the reaction? The quenching process is highly exothermic and releases HCl gas. It must be done slowly and with efficient cooling in an ice bath. The reaction mixture should be added carefully to the ice/acid mixture, not the other way around. This ensures that the heat generated is effectively dissipated.

Q4: What is the best way to purify the final product? For high purity, column chromatography on silica gel is typically the most effective method to separate the desired product from any isomers and unreacted starting materials.[6] Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is sufficiently pure.

Q5: Is it possible to scale up this reaction? Yes, this reaction can be scaled up. However, careful consideration must be given to heat management. The rate of addition of reagents and the efficiency of cooling become even more critical on a larger scale to prevent a runaway reaction. A pilot run on a smaller scale is always recommended before attempting a large-scale synthesis.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Sigma-Aldrich. (2012).
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • YouTube. (2020).
  • Journal of Chemical Education. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • University of Michigan. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Carl ROTH. (n.d.).
  • UPRM. (n.d.).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Aluminium chloride.

Sources

Purification of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Welcome to the technical support center for the purification of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (FMPFK). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to achieve high purity by removing reaction byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

Introduction: The Purification Challenge

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, a diaryl ketone of interest in medicinal chemistry, is typically achieved through a Friedel-Crafts acylation of 2-fluorotoluene with 4-fluorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. While this is an effective method for forming the carbon-carbon bond, the reaction presents a significant purification challenge due to the formation of positional isomers.

The regioselectivity of the acylation is governed by the directing effects of the substituents on the 2-fluorotoluene ring[3][4]. Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho, para-directors. The methyl group is an activating group, while the fluorine atom is a deactivating group. The interplay of these electronic effects and steric hindrance results in a mixture of products.

The primary purification goal is to isolate the desired isomer, (4-fluoro-3-methylphenyl)(4-fluorophenyl)methanone , from other isomeric byproducts. This guide will provide you with the necessary strategies and protocols to achieve this separation effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone?

A1: The primary byproducts are positional isomers resulting from the acylation of 2-fluorotoluene at different positions on the aromatic ring. The methyl group strongly directs to its para position (C4) and weakly to its ortho positions (C2, C6). The fluorine atom also directs to its para position (C5) and ortho position (C1, C3).

Based on these directing effects, the expected products are:

  • Desired Product: (4-fluoro-3-methylphenyl)(4-fluorophenyl)methanone (acylation at C4, para to the methyl group).

  • Primary Isomeric Byproduct: (2-fluoro-5-methylphenyl)(4-fluorophenyl)methanone (acylation at C5, para to the fluorine atom).

  • Minor Isomeric Byproduct: (3-fluoro-4-methylphenyl)(4-fluorophenyl)methanone (acylation at C6, ortho to the methyl group).

The relative amounts of these isomers will depend on the specific reaction conditions, such as temperature and catalyst concentration.

Q2: Why is the separation of these isomers so challenging?

A2: Positional isomers often have very similar physical and chemical properties, which makes their separation difficult[5]. They typically have:

  • Similar Polarity: This makes separation by standard column chromatography on silica gel challenging, as they will have similar retention factors (Rf)[5].

  • Similar Solubility Profiles: Finding a solvent that will selectively dissolve one isomer while leaving the others insoluble for recrystallization can be difficult.

Effective separation requires techniques that can exploit the subtle differences in their molecular shape and electronic distribution.

Q3: What are the main purification strategies for this class of compounds?

A3: The two primary methods for purifying solid organic compounds like FMPFK are recrystallization and column chromatography .

  • Recrystallization: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. It is often the most efficient method for removing small amounts of impurities from a large amount of product.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it[6]. For challenging separations like isomers, High-Performance Liquid Chromatography (HPLC) with specialized columns is often necessary[7][8].

The choice between these methods, or a combination of both, will depend on the scale of your synthesis and the purity requirements of your final product.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for assessing the purity of fractions. For a more quantitative analysis and to confirm the final purity, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related isomers[9][10].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components of a mixture by their mass-to-charge ratio, confirming the identity of the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are crucial for confirming the structure of the purified product and identifying any residual impurities[11][12][13][14]. The distinct chemical shifts and coupling constants in ¹⁹F NMR are particularly useful for distinguishing between fluorinated isomers.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots on TLC plate. 1. Inappropriate solvent system (mobile phase). 2. Co-elution of isomers.1. Systematically vary the polarity of your mobile phase. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane. 2. Consider using a two-dimensional TLC approach with different solvent systems in each dimension.
Product "oils out" during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. Insoluble impurities are present.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to ensure the compound fully dissolves. 3. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.
Low recovery after recrystallization. 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 3. Pre-heat the funnel and filter paper before hot filtration.
Column chromatography provides poor separation. 1. The polarity of the mobile phase is too high, causing all compounds to elute quickly. 2. The column was not packed properly, leading to channeling. 3. Standard silica gel is not providing sufficient selectivity.1. Start with a less polar mobile phase and gradually increase the polarity (gradient elution). 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Consider using a different stationary phase, such as alumina or a chemically modified silica (e.g., a phenyl-bonded phase for HPLC).
Final product purity is still below target. 1. A single purification step is insufficient. 2. The chosen method is not suitable for the specific impurities present.1. Combine purification techniques. For example, perform an initial purification by flash column chromatography followed by a final recrystallization. 2. If flash chromatography fails to separate isomers, preparative HPLC with a specialized column is recommended.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solids. The key is to find a suitable solvent or solvent system.

Solvent Selection:

An ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly at low temperatures.

  • Not react with the compound.

  • Dissolve the impurities well at all temperatures or not at all.

Solvent/System Rationale
Ethanol or Methanol Often good for moderately polar compounds like ketones.
Hexanes/Ethyl Acetate A common solvent pair. The compound should be soluble in ethyl acetate and insoluble in hexanes.
Acetic Acid/Water Has been reported for the purification of similar difluorobenzophenones[15].

Step-by-Step Procedure:

  • Dissolution: Place the crude FMPFK in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography

A. Flash Column Chromatography (for initial purification):

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.

  • Procedure: a. Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Carefully add the dry-loaded sample to the top of the column. d. Begin eluting with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the desired product. f. Combine the pure fractions and remove the solvent under reduced pressure.

B. High-Performance Liquid Chromatography (HPLC) (for high-purity separation):

For separating positional isomers, a standard C18 column may not be sufficient. A column that offers alternative selectivity, such as π-π interactions, is recommended[5][16][17].

Parameter Recommendation Rationale
Column Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 5 µm)Provides π-π and dipole-dipole interactions, which are effective for separating aromatic positional isomers[5].
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase HPLC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase.
Gradient Program Start at 40% B, ramp to 80% B over 20 minutes.A starting point for method development. The gradient should be optimized to achieve baseline separation.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 254 nmAromatic ketones have strong UV absorbance at this wavelength.
Column Temperature 30 °CTo ensure reproducible retention times.

This HPLC method can be scaled up to preparative chromatography for isolating larger quantities of the pure compound.

Visualization of Workflows

Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis crude_product Crude Reaction Mixture (FMPFK + Isomers) initial_purification Initial Purification (Flash Chromatography) crude_product->initial_purification Removes bulk impurities hplc Preparative HPLC initial_purification->hplc If isomers co-elute tlc TLC Monitoring initial_purification->tlc Check fractions recrystallization Recrystallization final_analysis Final Purity Check (HPLC, GC-MS, NMR) recrystallization->final_analysis hplc->final_analysis pure_product Pure FMPFK (>99%) final_analysis->pure_product If purity target is met initial_purigation initial_purigation initial_purigation->recrystallization If purity is moderate

Caption: General workflow for the purification of FMPFK.

Method Selection Logic

G start Crude Product Purity? purity_check Isomeric Impurities Present? start->purity_check recrystallize Recrystallization purity_check->recrystallize No (minor non-isomeric impurities) flash_chrom Flash Chromatography purity_check->flash_chrom Yes end_product Pure Product recrystallize->end_product purity_check_2 purity_check_2 flash_chrom->purity_check_2 Analyze combined fractions prep_hplc Preparative HPLC prep_hplc->end_product purity_check_2->recrystallize Isomers separated purity_check_2->prep_hplc Isomers still present

Caption: Decision tree for selecting the appropriate purification method.

References

  • SIELC Technologies. (n.d.). Separation of 2,4'-Difluorobenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2013). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
  • McNair, H. M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Deutero-o-methyl-benzhydrol. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Abdel-Nabi, I. M., et al. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. Journal of Applied Toxicology, 12(4), 255-9. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

Column chromatography protocols for purifying 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Column Chromatography Purification of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS 59396-50-8). As a diaryl ketone with two fluorine substituents, this compound presents specific challenges and considerations during its purification by column chromatography. This document provides in-depth protocols, frequently asked questions, and troubleshooting advice to ensure you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying this ketone?

A1: Standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective choice for this type of compound.[1] Silica gel is a polar stationary phase that works well for separating moderately polar compounds like diaryl ketones from less polar starting materials or non-polar byproducts. Its slightly acidic nature is generally not problematic for ketones, but if you suspect compound instability, you can consider using deactivated silica gel.[2]

Q2: How do I determine the best mobile phase (eluent) for the separation?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2 to 0.35 for the target compound on a silica gel Thin-Layer Chromatography (TLC) plate.[1] This Rf value typically ensures good separation from impurities without requiring an excessive volume of solvent. A standard and highly effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Start by testing a series of solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) on a TLC plate to find the optimal ratio.

Q3: What is the expected polarity and solubility of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone?

A3: As a ketone, the molecule is moderately polar. The presence of two fluorine atoms increases its polarity compared to a non-fluorinated analogue.[4] However, it is largely insoluble in water (estimated at 6.5 mg/L) but should be soluble in common organic solvents used for chromatography, such as dichloromethane, ethyl acetate, and acetone.[5][6] When preparing your sample for loading, use a minimal amount of a solvent in which your crude product is highly soluble to ensure a concentrated band is applied to the column.

Q4: Can I use reversed-phase chromatography for this purification?

A4: While normal-phase chromatography on silica gel is the standard approach, reversed-phase flash chromatography (using a C18-bonded silica stationary phase) is a viable alternative, especially if the primary impurities are more polar than the target compound.[7] In reversed-phase, the mobile phase is typically a polar mixture, such as water and methanol or acetonitrile.[8]

Visual Workflow for Purification

Below is a diagram outlining the complete workflow for the purification of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Product (Post-synthesis workup) TLC TLC Analysis (Solvent System Scouting) Crude->TLC Spot small aliquot Pack Pack Column (Slurry with non-polar solvent) TLC->Pack Optimal solvent system determined (Rf ≈ 0.2-0.35) Load Load Sample (Dry or minimal solvent) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or other method) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Purified Ketone Evaporate->Pure

Caption: Workflow for column chromatography purification.

Detailed Step-by-Step Purification Protocol

This protocol assumes a standard flash chromatography setup using silica gel.

1. Mobile Phase Selection via TLC:

  • Dissolve a small amount of the crude 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three different TLC plates.

  • Develop each plate in a different solvent system. Good starting points are Hexanes:Ethyl Acetate mixtures.[1][3]

  • Table 1: Example TLC Test Systems

    TLC System (Hexanes:Ethyl Acetate) Observation Recommendation
    9:1 Rf of the spot is ~0.5 Good starting point for the column.
    4:1 Rf of the spot is ~0.25 Optimal. Provides good separation.

    | 1:1 | Rf of the spot is ~0.1 | Too polar; elution will be slow. |

  • Visualize the spots under a UV lamp (254 nm). The ideal system is one where the target compound has an Rf of ~0.25 and is well-separated from any impurities.

2. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude product.

  • Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly and evenly, ensuring there are no air bubbles or cracks.[9]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: If the product is an oil or highly soluble, dissolve it in the absolute minimum volume of the mobile phase or a strong solvent like dichloromethane. Using a pipette, carefully apply the concentrated solution to the top of the silica bed.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution using gentle, positive air pressure, maintaining a constant flow rate. A typical flow rate results in a solvent level decrease of about 5 cm per minute.[9]

  • Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be approximately 10-20% of the column volume.

  • If impurities are close to your product on the TLC plate, consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the percentage of the more polar solvent (e.g., start with 10% ethyl acetate in hexanes and slowly increase to 20%).[10]

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Spot every few fractions onto a single TLC plate and develop it.

  • Combine the fractions that contain only the pure target compound.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Troubleshooting Guide

Q: My compound won't come off the column, or is eluting very slowly.

A:

  • Probable Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. If you started with 10% ethyl acetate in hexanes, try switching to 15% or 20%.[2] It is crucial to only change the ratio of the two solvents you are using, rather than introducing a new solvent mid-purification.

Q: My compound came off the column immediately in the first few fractions.

A:

  • Probable Cause: The mobile phase is too polar, or the column is overloaded.

  • Solution: Rerun the column with a less polar mobile phase (e.g., decrease from 20% to 10% or 5% ethyl acetate in hexanes). Ensure you are not loading too much crude material for the column size. A high Rf on the initial TLC might indicate this issue.[2]

Q: The separation is poor, and my fractions are all mixed with impurities.

A:

  • Probable Cause 1: The chosen solvent system does not provide adequate separation.

  • Solution 1: Re-evaluate your TLC screening. Test different solvent systems, perhaps substituting ethyl acetate with ether or dichloromethane to alter the selectivity.[3]

  • Probable Cause 2: The initial sample band was too diffuse. This can happen if you use too much solvent to load the sample.

  • Solution 2: Use the dry loading technique described in the protocol to ensure a highly concentrated starting band.

  • Probable Cause 3: The compound may be degrading on the silica gel.

  • Solution 3: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, degradation is occurring. Consider using deactivated silica or an alternative stationary phase like alumina.[2]

Q: My compound is streaking or "tailing" down the column and on the TLC plate.

A:

  • Probable Cause 1: The compound is too polar for the chosen solvent system or is interacting too strongly with the acidic silica.

  • Solution 1: Add a small amount (0.1-1%) of a polar modifier like methanol to your mobile phase. For acidic compounds, a small amount of acetic acid can help, while for basic compounds, triethylamine is often used. However, for a neutral ketone, this is less likely to be the primary issue.

  • Probable Cause 2: The sample is overloaded.

  • Solution 2: Reduce the amount of material loaded onto the column.

Table 2: Summary of Common Chromatography Problems and Solutions

Problem Probable Cause Recommended Action
No Elution Eluent is not polar enough. Increase the percentage of the polar solvent (e.g., ethyl acetate).[2]
Fast Elution Eluent is too polar. Decrease the percentage of the polar solvent.[2]
Poor Separation Inadequate solvent system or diffuse sample band. Re-optimize solvent system via TLC; use dry loading.[2][3]
Tailing/Streaking Strong analyte-silica interaction or overloading. Add a polar modifier to the eluent or reduce sample load.

| Cracks in Silica Bed | Improper packing or solvent change causing heat. | Repack the column carefully. Ensure solvents are miscible and avoid drastic polarity shifts.[11] |

References

  • Santai, F. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Mississippi, eGrove. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Retrieved from [Link]

  • ChemBK. (2024). 4-FLUORO-4'-METHYLBENZOPHENONE. Retrieved from [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]

  • ResearchGate. (2025). Cloning and characterization of a novel carbonyl reductase for asymmetric reduction of bulky diaryl ketones. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-Bromophenylacetonitrile. Retrieved from [Link]

  • Supporting Information for Pd-Catalyzed Defluorination/Arylation of α-Trifluoromethyl Ketones. (n.d.). Retrieved from [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

Identifying and minimizing side reactions in 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify and minimize side reactions, thereby maximizing the yield and purity of your target molecule.

Introduction to the Synthesis and its Challenges

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is typically achieved through the Friedel-Crafts acylation of 3-fluorotoluene with 4-fluorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] While this reaction is a powerful tool for forming carbon-carbon bonds, the substituted nature of the aromatic substrate, 3-fluorotoluene, introduces significant challenges, primarily concerning regioselectivity.

The two substituents on the 3-fluorotoluene ring, the fluorine atom and the methyl group, both influence the position of the incoming acyl group. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director.[3][4] The interplay of their electronic and steric effects can lead to the formation of multiple isomers, which can complicate purification and reduce the yield of the desired product.

This guide will equip you with the knowledge to navigate these challenges and successfully synthesize 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of the Desired Ketone

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated catalyst.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.- Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A modest temperature increase (e.g., from room temperature to 40-50°C) can be beneficial.[5]- Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
Catalyst Deactivation The ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[2] This is why a stoichiometric amount of catalyst is often required.- Use Sufficient Catalyst: A 1.1 to 1.3 molar equivalent of AlCl₃ relative to the 4-fluorobenzoyl chloride is typically recommended.[6]
Sub-optimal Lewis Acid The choice of Lewis acid can significantly impact the reaction's efficiency.- Consider Alternative Lewis Acids: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective and may offer different selectivity profiles.[7][8]

Problem 2: Formation of Multiple Isomers

Potential Cause Explanation Suggested Solution
Competing Directing Effects The methyl and fluoro groups on 3-fluorotoluene are both ortho, para-directors, leading to a mixture of products. The primary isomers expected are the desired 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone and 2-Fluoro-3-methylphenyl 4-fluorophenyl ketone.- Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable isomer.[4]- Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used.[5] Experimenting with different solvents may improve the desired isomer ratio.
Steric Hindrance The bulky acylium ion may be sterically hindered from attacking the position ortho to the methyl group, which could favor the formation of the desired para-substituted product.- Leverage Steric Effects: While this is an inherent aspect of the reaction, understanding it can help in predicting the major product. The formation of the isomer with the acyl group ortho to the methyl group is generally less favored.[4]

Problem 3: Difficult Purification

Potential Cause Explanation Suggested Solution
Close Boiling Points of Isomers The isomeric byproducts may have boiling points very close to the desired product, making separation by distillation challenging.- Column Chromatography: Purification by column chromatography on silica gel is often the most effective method for separating closely related isomers. A gradient elution system with a mixture of hexane and ethyl acetate is a good starting point.
Residual Catalyst The aluminum chloride-ketone complex must be completely hydrolyzed during the work-up to allow for efficient extraction of the product.- Thorough Work-up: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] This ensures the complete decomposition of the catalyst complex.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the acylation of 3-fluorotoluene?

A1: Based on the directing effects of the substituents, the major product is expected to be 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone . The methyl group strongly directs para to its position, and while the fluorine also directs para, the position para to the methyl group is less sterically hindered.

Q2: Can I use an alternative to 4-fluorobenzoyl chloride?

A2: Yes, 4-fluorobenzoic anhydride can also be used as the acylating agent. In some cases, using an anhydride can lead to milder reaction conditions.[9]

Q3: Is it possible to completely avoid the formation of isomers?

A3: Completely avoiding isomer formation in this specific reaction is highly challenging due to the competing directing effects. The goal is to optimize conditions to maximize the formation of the desired isomer.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized ketone can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F): This will provide detailed structural information and help in identifying the different isomers.

  • Infrared (IR) spectroscopy: To confirm the presence of the ketone carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity and determine the ratio of isomers.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 3-Fluorotoluene with 4-Fluorobenzoyl Chloride

Materials:

  • 3-Fluorotoluene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the addition funnel over 30 minutes. After the addition is complete, add a solution of 3-fluorotoluene (1.1 equivalents) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature below 10 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.[6]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Visualizing the Process

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Suspend AlCl₃ in anhydrous DCM B Cool to 0-5°C A->B C Add 4-fluorobenzoyl chloride solution dropwise B->C D Add 3-fluorotoluene solution dropwise C->D E Stir at room temperature for 2-4h D->E F Monitor by TLC E->F G Quench with ice/HCl F->G H Extract with DCM G->H I Wash with NaHCO₃ and brine H->I J Dry, concentrate, and purify by column chromatography I->J

Caption: General experimental workflow for the synthesis.

Regioselectivity in the Acylation of 3-Fluorotoluene

G cluster_0 Reactants cluster_1 Lewis Acid Catalyst cluster_2 Potential Products 3-Fluorotoluene 3-Fluorotoluene Major_Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (Major Product) 3-Fluorotoluene->Major_Product + 4-Fluorobenzoyl chloride Minor_Product 2-Fluoro-5-methylphenyl 4-fluorophenyl ketone (Minor Isomer) 3-Fluorotoluene->Minor_Product + 4-Fluorobenzoyl chloride 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl_chloride AlCl3 AlCl₃

Caption: Expected major and minor products.

References

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (URL: [Link])

  • Friedel-Crafts Acylation of Toluene. Scribd. (URL: [Link])

  • Friedel Crafts reaction/Acylation of toluene. YouTube. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (URL: [Link])

  • Friedel–Crafts reaction. Wikipedia. (URL: [Link])

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. (URL: [Link])

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (URL: [Link])

  • Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. Semantic Scholar. (URL: [Link])

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. (URL: [Link])

  • Friedel-Crafts Acylation. Organic Chemistry Portal. (URL: [Link])

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. (URL: [Link])

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate. (URL: [Link])

  • Friedel-Crafts Reactions. Chemistry LibreTexts. (URL: [Link])

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. (URL: [Link])

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (URL: [Link])

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. (URL: [Link])

  • Aromatic Substitution. XIX.' Friedel-Crafts Isopropylation and &Butylation of Halobenzenes. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (URL: [Link])

  • The Alkylation of Aromatic Compounds by the Friedel‐Crafts Method. ResearchGate. (URL: [Link])

  • 15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. (URL: [Link])

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (URL: [Link])

  • Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. (URL: [Link])

  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. (URL: [Link])

Sources

Addressing regioselectivity issues in the acylation of 2-fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for navigating the complexities of the Friedel-Crafts acylation of 2-fluorotoluene. This guide is structured to provide direct, actionable insights for professionals in synthetic chemistry and drug development. Here, we move beyond simple protocols to dissect the underlying principles governing regioselectivity, helping you troubleshoot and optimize your reactions with confidence.

Introduction: The Challenge of Directing Acylation on 2-Fluorotoluene

The acylation of 2-fluorotoluene presents a classic challenge in electrophilic aromatic substitution. The regiochemical outcome is dictated by the competing directing effects of two electronically dissimilar, yet collaborating, ortho, para-directing groups: the activating methyl group (-CH₃) and the deactivating fluoro group (-F). While both groups favor substitution at their ortho and para positions, the interplay between the activating/deactivating nature, inductive vs. resonance effects, and steric hindrance makes achieving high selectivity for a single isomer non-trivial. This guide will illuminate these factors and provide a logical framework for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the Friedel-Crafts acylation of 2-fluorotoluene, and why?

When acylating 2-fluorotoluene, you are primarily dealing with substitution at four possible positions: C3, C4, C5, and C6. The major product is overwhelmingly the result of acylation at the C4 position, yielding 4-fluoro-3-methylacetophenone . The most significant minor product is typically from acylation at the C5 position, giving 2-fluoro-5-methylacetophenone .

Causality:

  • Major Product (C4-acylation): The methyl group is a strong activating group that directs incoming electrophiles to its para position (C4).[1] This position is sterically accessible and electronically enriched by the methyl group's inductive and hyperconjugative effects.[2]

  • Minor Product (C5-acylation): The fluorine atom, while deactivating overall due to its strong inductive effect (-I), directs ortho/para via its resonance effect (+M), where its lone pairs can stabilize the intermediate carbocation (arenium ion).[3][4] The C5 position is para to the fluorine. However, this pathway is less favored because the ring is generally deactivated by fluorine, and the competing methyl group is a more powerful activator.

  • Negligible Products (C3/C6-acylation): Both C3 (ortho to -CH₃) and C6 (ortho to both -CH₃ and -F) are subject to significant steric hindrance from the adjacent substituents, making them kinetically unfavorable sites for attack by a bulky acylium ion.[1][5]

Q2: How do the electronic effects of the methyl and fluoro groups compete?

The competition is a classic case of an activating group versus a deactivating group that both direct to similar positions.

  • Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic attack. It stabilizes the positive charge of the carbocation intermediate through an inductive effect and hyperconjugation, with the effect being most pronounced for ortho and para attack.[2]

  • Fluoro Group (-F): Halogens are a unique class. Fluorine is highly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring overall.[2][4] However, it possesses lone pairs that can be donated into the ring via resonance (+M effect), which stabilizes the intermediate for ortho and para attack.[4] For fluorine, the +M effect is sufficient to make it an ortho, para-director, but the strong -I effect still makes the reaction slower than on benzene.[3]

Ultimately, the potent activating nature of the methyl group is the dominant electronic factor, strongly favoring substitution at its para (C4) and ortho (C3, C6) positions.

Q3: Why is Friedel-Crafts acylation generally preferred over alkylation for introducing a straight-chain alkyl group?

This is a critical point of experimental design. Friedel-Crafts alkylation is notoriously prone to two major side reactions that acylation avoids:

  • Carbocation Rearrangement: Alkylation proceeds via a carbocation intermediate. Primary carbocations, which would be needed to add a straight propyl or butyl chain, will readily rearrange to more stable secondary or tertiary carbocations.[6][7] For example, trying to add a propyl group using 1-chloropropane will result in isopropylbenzene as the major product. The acylium ion used in acylation is resonance-stabilized and does not undergo rearrangement.[8]

  • Polyalkylation: The alkyl group added during alkylation is an activating group, making the product more reactive than the starting material. This leads to the formation of di- and tri-alkylated byproducts.[6] In contrast, the acyl group is strongly deactivating, shutting down any further substitutions on the product molecule and ensuring a clean monoacylated product.[9]

Therefore, the reliable strategy is to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield the desired straight-chain alkylbenzene.[10]

Troubleshooting Guide: Regioselectivity & Yield Issues

Problem 1: My reaction yields a mixture of isomers, with a higher-than-expected amount of the C5-acylated product (2-fluoro-5-methylacetophenone).

This is a classic regioselectivity problem where reaction conditions are not sufficiently optimized to favor the kinetically preferred product.

Probable Causes & Solutions:

  • Cause A: Thermodynamic Control. Higher reaction temperatures can provide enough energy to overcome the larger activation barrier for substitution at more sterically hindered sites or allow for the reversal of the kinetically favored C4-acylation, eventually leading to the more thermodynamically stable isomer.

    • Solution: Enforce Kinetic Control. To favor the sterically accessible C4 product, reduce the reaction temperature. Perform the addition of the acylating agent and Lewis acid at 0 °C and maintain this temperature for the initial reaction period before allowing it to slowly warm to room temperature.[11][12]

  • Cause B: Solvent Effects. The polarity of the solvent can influence the reaction's regioselectivity. Polar solvents like nitrobenzene can favor the formation of the thermodynamic product.

    • Solution: Use a Non-Polar Solvent. Solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are standard for favoring the kinetic product in Friedel-Crafts acylations.[6][12]

  • Cause C: Lewis Acid Choice. The nature of the Lewis acid catalyst affects the steric bulk and reactivity of the electrophilic species, which can influence regioselectivity.[13]

    • Solution: Screen Lewis Acids. While aluminum chloride (AlCl₃) is the most common, it is also highly reactive. Consider screening other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄), which may offer improved selectivity in some cases.

G start Start: Poor Regioselectivity check_temp Check Reaction Temperature start->check_temp temp_high Is Temp > 0 °C? check_temp->temp_high lower_temp Action: Lower Temp to 0 °C (Enforce Kinetic Control) temp_high->lower_temp Yes check_solvent Check Solvent temp_high->check_solvent No lower_temp->check_solvent solvent_polar Is Solvent Polar (e.g., Nitrobenzene)? check_solvent->solvent_polar change_solvent Action: Switch to Non-Polar (e.g., CH₂Cl₂, CS₂) solvent_polar->change_solvent Yes check_lewis_acid Review Lewis Acid solvent_polar->check_lewis_acid No change_solvent->check_lewis_acid re_evaluate Action: Screen Milder Lewis Acids (FeCl₃, SnCl₄) check_lewis_acid->re_evaluate end Result: Improved Selectivity for C4 Isomer re_evaluate->end

Caption: Troubleshooting workflow for regioselectivity.

Problem 2: The reaction has a very low yield or fails to proceed.

Low conversion is a frequent issue in Friedel-Crafts reactions and almost always points to problems with reagent and system integrity.

Probable Causes & Solutions:

  • Cause A: Catalyst Deactivation by Moisture. Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the glassware, solvent, or starting materials will hydrolyze and deactivate the catalyst.[14][15]

    • Solution: Ensure Rigorous Anhydrous Conditions. All glassware must be oven- or flame-dried before use. Use anhydrous grade solvents from a sealed bottle or a solvent purification system. Use freshly opened, high-purity Lewis acid.

  • Cause B: Insufficient Catalyst Loading. The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[16] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: Use Stoichiometric Catalyst. A common mistake is to use a catalytic amount of Lewis acid. For Friedel-Crafts acylation, you must use at least a stoichiometric amount (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent to account for complexation with the product.[1]

  • Cause C: Deactivated Substrate. While the methyl group is activating, the fluorine is deactivating. If your acylating agent is not sufficiently reactive (e.g., using an anhydride instead of an acyl chloride), the overall activation energy may be too high under mild conditions.

    • Solution: Increase Reactivity. Ensure you are using a reactive acylating agent like acetyl chloride. If the reaction is still sluggish, a modest and controlled increase in temperature after the initial addition phase may be necessary. Monitor carefully by TLC or GC.

Data & Protocols

Table 1: Analysis of Positional Reactivity in 2-Fluorotoluene Acylation
Position of AttackRelation to -CH₃ (Activating)Relation to -F (Deactivating)Steric HindranceExpected Outcome
C4 parametaLowMajor Product
C5 metaparaModerate (from -F)Minor Product
C3 orthometaHigh (from -CH₃)Negligible
C6 orthoorthoVery High (from both)Negligible
Diagram: Competing Acylation Pathways

This diagram illustrates the formation of the key arenium ion intermediates for attack at the C4 and C5 positions.

Caption: Competing pathways in the acylation of 2-fluorotoluene.

Experimental Protocol: Regioselective Synthesis of 4-Fluoro-3-methylacetophenone

This protocol is adapted from established procedures and is designed to maximize the yield of the C4-acylated isomer.[11]

Materials:

  • 2-Fluorotoluene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl)

  • 5% Sodium Carbonate (Na₂CO₃) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Loading: To the flask, add anhydrous dichloromethane. In a separate, dry flask, dissolve 2-fluorotoluene (1.0 eq) and acetyl chloride (1.2 eq) in dichloromethane. Transfer this solution to the dropping funnel.

  • Catalyst Addition & Cooling: Cool the reaction flask containing only the solvent to 0 °C using an ice-water bath. Carefully and portion-wise, add the anhydrous aluminum chloride (1.2 eq) to the stirred solvent. Note: This may be slightly exothermic.

  • Substrate Addition: Once the catalyst suspension is cooled to 0 °C, begin the slow, dropwise addition of the 2-fluorotoluene/acetyl chloride solution from the dropping funnel. Maintain a steady drop rate over approximately 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.

  • Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 5% aqueous HCl. Stir until all solids have dissolved.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, and finally a 5% Na₂CO₃ solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

References

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemBK. (2024). 4-Fluoro-3-methylacetophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methyl-4-fluoroacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]

  • Chris Schaller. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict/Saint John's University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (2023). Lewis acid catalysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 369-32-4, 4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

Sources

Improving the solubility of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubilization Guide

Topic: Improving the Solubility of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone for Biological Assays

Introduction: The Challenge of "Brick Dust" Compounds

In drug discovery and biological research, scientists frequently encounter promising compounds that are notoriously difficult to work with due to poor aqueous solubility. These molecules, often colloquially termed "brick dust," can lead to a host of experimental artifacts, including underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[1] 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS 59396-50-8), a hydrophobic molecule with a predicted low water solubility of 6.5 mg/L, is a prime example of such a compound.[2]

This guide provides a comprehensive framework for researchers to systematically address and overcome the solubility challenges associated with this and similar hydrophobic molecules. Our goal is to ensure that your compound is truly in solution, enabling accurate and reliable data generation in your biological assays.

Part 1: Troubleshooting Guide - Common Solubility Issues

This section addresses the most frequent problems encountered when working with poorly soluble compounds.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

A1: This is a classic case of a compound exceeding its kinetic solubility limit in the final assay medium. Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, but it is aprotic and water-miscible. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound, no longer adequately solvated, crashes out of solution.[1]

Root Cause Analysis & Solution Workflow:

  • Reduce Final DMSO Concentration: The first step is to ensure your final DMSO concentration is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[3][4] A study on Hep G2 cells showed that while concentrations of 0.1-0.5% are generally acceptable, cell proliferation slows at higher concentrations and stops completely at 5% DMSO.[3]

  • Modify the Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. First, dilute the 100% DMSO stock into an intermediate solvent (e.g., 50% DMSO in buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate Pluronic F-127: For cell-based assays, adding a non-ionic surfactant like Pluronic F-127 to the final dilution buffer can significantly help. It forms micelles that encapsulate the hydrophobic compound, preventing precipitation.

Step-by-Step Protocol: Improved Dilution with Pluronic F-127

  • Prepare your assay buffer as usual.

  • Create a 10% (w/v) stock solution of Pluronic F-127 in sterile water.

  • To your final assay buffer, add the Pluronic F-127 stock to achieve a final concentration of 0.01-0.1%. Mix gently to avoid foaming.

  • Perform a serial dilution of your compound's DMSO stock.

  • Add the final, diluted compound to the Pluronic-containing assay buffer and vortex immediately.

  • Visually inspect for any precipitation (Tyndall effect) before adding to your assay plate.

Q2: I'm observing inconsistent results and high variability between replicate wells. Could my compound's solubility be the culprit?

A2: Absolutely. Poor solubility is a major source of assay variability.[1] If the compound is not fully dissolved, you are not delivering a consistent, known concentration to your biological system. Micro-precipitates can distribute unevenly across a microplate, leading to significant well-to-well differences in the actual compound concentration.

Troubleshooting Strategy:

The key is to confirm that your compound is truly in solution at the highest concentration tested.

Protocol: Visual and Instrumental Solubility Check

  • Visual Inspection: Prepare your compound at its highest intended assay concentration in the final assay buffer. Let it sit for 1-2 hours. Hold the tube or plate up to a light source and look for cloudiness, particulates, or a "Tyndall effect" (light scattering), which indicates a colloidal suspension rather than a true solution.

  • Centrifugation Test: After incubation, centrifuge the solution at high speed (~14,000 x g) for 15-30 minutes.

  • Activity Measurement: Carefully take a supernatant sample (without disturbing any potential pellet) and a sample from the original, un-centrifuged solution. Test both in your assay.

  • Analysis: If the biological activity of the supernatant is significantly lower than the un-centrifuged sample, it confirms that a portion of your compound was precipitated, and the nominal concentration was incorrect.

If precipitation is confirmed, you must employ a solubilization enhancement strategy as detailed in the FAQ section below.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the best way to prepare and store a stock solution of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone?

A3: For hydrophobic compounds like this, high-purity, anhydrous DMSO is the recommended solvent for primary stock solutions.

  • Preparation: Aim for a high but reasonable concentration (e.g., 10-30 mM). Use gentle warming (37°C) and vortexing to aid dissolution. Ensure the compound is fully dissolved before storage.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), and repeated exposure to moist air can cause your compound to precipitate out of the stock solution over time.

Q4: My compound won't dissolve sufficiently even in 100% DMSO. What are my options?

A4: While rare for many screening compounds, some highly crystalline or "greasy" molecules may resist even DMSO.[5] In this case, you can explore alternative organic solvents or solvent mixtures. However, you must always validate the compatibility of these solvents with your specific assay.

SolventMax Concentration (Cell-based)ProsCons
DMSO ~0.5%[3][4]Excellent solvating power; well-characterized.Can be toxic at >1%; may interfere with some enzymes.[6][7]
Ethanol ~0.5%[4]Less toxic than DMSO for some cell lines.Less effective solvent for highly nonpolar compounds.
DMF ~0.1%Strong solvent.Higher toxicity profile than DMSO.

Note: The maximum tolerable solvent concentration is highly cell-line and assay-dependent and must be empirically determined. A recent study showed that even 0.3125% DMSO can have cytotoxic effects on sensitive cell lines like MCF-7 over a 48-hour period.[4]

Q5: What are the main strategies to improve my compound's solubility in the final assay buffer?

A5: There are several effective strategies. The choice depends on the nature of your compound and the constraints of your biological assay. The main approaches are using co-solvents, surfactants, or cyclodextrins.[8][9][10]

  • Co-solvents: As discussed, this involves using a water-miscible organic solvent like DMSO or ethanol. The strategy is to keep the final concentration high enough to maintain solubility but low enough to avoid assay interference or toxicity.[8]

  • Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your insoluble compound, effectively solubilizing it in the aqueous medium.[11][12][13]

    • Examples: Tween-80, Triton X-100, Pluronic F-127.

    • Considerations: Surfactants can denature proteins or interfere with enzyme kinetics at high concentrations.[14] Always run a "surfactant only" control to check for assay artifacts.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[15][16][17][18]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Considerations: Cyclodextrins are generally well-tolerated in cell-based assays and are less likely to denature proteins than surfactants.[19] They are an excellent second-line approach if co-solvents fail.

Decision-Making Workflow for Solubilization

Below is a decision tree to guide you through selecting an appropriate solubilization strategy.

Solubilization_Workflow start Start: Compound Precipitates in Aqueous Buffer stock_check Is the 100% DMSO stock solution clear? start->stock_check redissolve Action: Warm, vortex, or sonicate stock. If still insoluble, consider DMF or NMP. stock_check->redissolve No assay_type What is the assay type? stock_check->assay_type Yes failure Problem Solved redissolve->failure cell_based Cell-Based Assay assay_type->cell_based biochemical Biochemical Assay (Enzyme, Protein Binding) assay_type->biochemical dmso_control Step 1: Determine Max Tolerable DMSO Concentration (e.g., 0.1% - 1.0%) cell_based->dmso_control dmso_control_biochem Step 1: Determine Max Tolerable DMSO Concentration. Note: Some enzymes are sensitive to >5% DMSO. biochemical->dmso_control_biochem is_soluble_dmso Is compound soluble at desired concentration with max DMSO? dmso_control->is_soluble_dmso success Success! Proceed with Assay is_soluble_dmso->success Yes try_cyclo Step 2: Try Cyclodextrins (e.g., 1-10 mM HP-β-CD) is_soluble_dmso->try_cyclo No is_soluble_cyclo Is compound soluble with cyclodextrin + low DMSO? try_cyclo->is_soluble_cyclo is_soluble_cyclo->success Yes try_surfactant_cell Step 3: Try Non-ionic Surfactant (e.g., 0.01% Pluronic F-127). Caution: Run surfactant controls. is_soluble_cyclo->try_surfactant_cell No try_surfactant_cell->success is_soluble_dmso_biochem Is compound soluble? dmso_control_biochem->is_soluble_dmso_biochem is_soluble_dmso_biochem->success Yes try_surfactant_biochem Step 2: Try Non-ionic Surfactant (e.g., 0.01% Tween-80). Caution: Surfactants can affect enzyme kinetics. is_soluble_dmso_biochem->try_surfactant_biochem No is_soluble_surfactant_biochem Is compound soluble? try_surfactant_biochem->is_soluble_surfactant_biochem is_soluble_surfactant_biochem->success Yes is_soluble_surfactant_biochem->try_cyclo No

Figure 1. Decision tree for selecting a solubilization strategy.

Q6: Can solubilizing agents affect my assay results directly?

A6: Yes, this is a critical consideration. You must always run controls to ensure the solubilizing agent itself does not produce a false positive or negative result.

  • DMSO: Can directly inhibit some enzymes or activate stress pathways in cells.[6][20] It can also cause proteins to become unstable.[6]

  • Surfactants: Can denature proteins, disrupt cell membranes, and interfere with colorimetric or fluorescent readouts.

  • Cyclodextrins: Are generally the most inert, but at very high concentrations, they can extract cholesterol from cell membranes, which may have downstream effects.

Your experimental plan must include a "vehicle control" that contains the exact same concentration of the solvent and any solubilizing agents as your test wells, but without the compound.

References

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, J. R., & Patel, A. B. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Singh, G. N., & Singh, C. R. (1979). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tzamis, E. D., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ribeiro, A. C. F., et al. (2018). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Available at: [Link]

  • Anonymous. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • Shah, V., & Serajuddin, A. T. M. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. MDPI. Available at: [Link]

  • Kulik, A., et al. (2020). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ChemBioChem. Available at: [Link]

  • Uekama, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. Available at: [Link]

  • Liese, A., & Hilterhaus, L. (2018). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Schmid, A., et al. (2018). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. ChemCatChem. Available at: [Link]

  • Chemsrc. (n.d.). 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Chemsrc. Available at: [Link]

  • Doukyu, N., & Ogino, H. (2010). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Biotechnology Journal. Available at: [Link]

  • Galvao, J., et al. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. Available at: [Link]

  • Al-Absi, A. M., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. Available at: [Link]

  • El-Sherbiny, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • Gupta, K. R., & Chawla, G. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • LookChem. (n.d.). 4-FLUORO-3-METHYLACETOPHENONE. LookChem. Available at: [Link]

Sources

Technical Support Center: Preventing Decomposition of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-FMPFK-001 Issuing Authority: Senior Application Scientist Last Updated: January 6, 2026

Introduction

Welcome to the technical support guide for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8).[1][2] This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its decomposition. Diaryl ketones, particularly those with activating and deactivating substituents like methyl and fluoro groups, can be susceptible to specific degradation pathways.[3][4][5] Adherence to these guidelines is crucial for maintaining the compound's purity, ensuring experimental reproducibility, and preserving its shelf-life.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone?

A1: The primary factors of concern are exposure to light (especially UV) , atmospheric oxygen , and moisture .[6] Diaryl ketones can be photosensitive, leading to photochemical reactions.[3] The presence of oxygen can facilitate oxidation, while moisture can potentially lead to hydrolysis, especially given the presence of electrophilic centers enhanced by the fluorine atoms.[6][7][8]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store the compound at refrigerated temperatures, typically between 2-8°C .[6] For shorter periods, storage in a cool, dark, and dry place away from direct heat may be sufficient. Always consult the supplier's specific recommendations.

Q3: Is an inert atmosphere necessary for storing this ketone?

A3: Yes, for long-term stability and to prevent oxidative degradation, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9][10][11][12] This process, known as blanketing or inerting, displaces oxygen and moisture from the container's headspace, significantly enhancing the product's shelf-life.[10][13]

Q4: What type of container should I use for storage?

A4: Use an amber glass vial or bottle with a tightly sealed cap. The amber color protects the compound from light-induced degradation.[6] Ensure the cap has a chemically resistant liner (e.g., PTFE) to prevent contamination and ensure an airtight seal.

Troubleshooting Guide: Detecting and Managing Decomposition

If you suspect your sample of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone has degraded, follow this guide to diagnose and address the issue.

Problem/Observation Potential Cause(s) Recommended Action(s) & Solutions
Change in physical appearance (e.g., discoloration from white/off-white to yellow, clumping of the solid).Photo-oxidation or hydrolysis. Exposure to light and/or moisture.1. Isolate the sample to prevent cross-contamination. 2. Perform a purity analysis (See Protocol 2) using HPLC or GC-MS to quantify the extent of degradation. 3. If purity is compromised, the material may need to be repurified (e.g., by recrystallization) or discarded. 4. Review storage procedures immediately. Ensure the material is stored in an amber vial, under an inert atmosphere, and at the correct temperature.
Inconsistent experimental results or appearance of unexpected peaks in analytical data (NMR, LC-MS).Presence of degradation impurities. The compound has likely partially decomposed, introducing new chemical species into your reactions.1. Confirm the identity of impurities using mass spectrometry and NMR. Common degradation products could result from cleavage or modification of the ketone or aromatic rings. 2. Check a fresh, unopened sample if available to use as a reference standard. 3. Implement stricter storage protocols for all stock, including the use of desiccants and inert gas blanketing (See Protocol 1).[10][13]
Poor solubility compared to a fresh sample.Formation of insoluble polymeric byproducts. This can occur through advanced degradation or polymerization pathways.1. Attempt to dissolve a small amount in a trusted solvent (e.g., DMSO, CH2Cl2). If insoluble material remains, significant degradation has likely occurred. 2. The product is likely unusable and should be disposed of according to your institution's chemical safety guidelines.
Logical Flow for Troubleshooting Decomposition

G cluster_0 Start: Suspected Decomposition cluster_1 Investigation cluster_2 Decision & Action start Observe Anomaly (e.g., color change, bad results) visual Visually Inspect Sample (Color, Consistency) start->visual analytical Perform Purity Analysis (HPLC, GC-MS, NMR) visual->analytical compare Compare to Reference Standard or Historical Data analytical->compare accept Purity Acceptable? (>98%) compare->accept remediate Repurify or Discard accept->remediate No use Use with Caution or Accept As Is accept->use Yes review Review & Enhance Storage Protocols remediate->review use->review

Caption: Troubleshooting workflow for suspected sample decomposition.

Key Experimental Protocols

Protocol 1: Long-Term Storage via Inert Gas Blanketing

This protocol describes how to create an oxygen-free environment for storing the compound, a technique also known as tank blanketing in industrial applications.[9][12][13]

Objective: To displace atmospheric oxygen and moisture from the storage container to prevent oxidative and hydrolytic degradation.

Materials:

  • Vial of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

  • Source of dry, high-purity nitrogen (N₂) or argon (Ar) gas with a regulator

  • Sterile needle and a septum-cap for the vial, or a Schlenk flask

  • Parafilm or a secure secondary seal

Procedure:

  • Place the solid compound into a clean, dry amber glass vial equipped with a septum cap.

  • Insert a needle connected to the inert gas line through the septum. This will be the gas inlet.

  • Insert a second, wider-gauge needle through the septum to act as a gas outlet.

  • Gently flush the vial with the inert gas for 2-3 minutes. Ensure the gas flow is slow to avoid blowing the solid material out of the vial. The goal is to replace the air in the headspace.[10]

  • Remove the outlet needle first, allowing a slight positive pressure of the inert gas to build inside the vial.

  • While the gas is still flowing, remove the inlet needle.

  • Immediately seal the puncture marks in the septum with Parafilm.

  • Label the vial clearly, including the date it was placed under an inert atmosphere.

  • Store the sealed vial in a refrigerator at 2-8°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of the compound and detect the presence of degradation products.

Suggested HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and Water.

    • Example Gradient: Start at 60% ACN / 40% Water, ramp to 95% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm (aromatic ketones typically absorb strongly in this region).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in ACN or a suitable solvent at approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • A pure sample should show a single major peak at a consistent retention time.

  • The appearance of new peaks, especially earlier-eluting (more polar) peaks, may indicate hydrolytic or oxidative degradation products.

  • Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

Scientific Deep Dive: Mechanisms of Decomposition

Understanding the potential degradation pathways is key to preventing them. For a diaryl ketone like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, two primary mechanisms are of concern.

A. Photo-Oxidative Degradation

Diaryl ketones are well-known photosensitizers.[3] Upon absorption of UV light, the ketone's carbonyl group can be excited from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable and long-lived triplet state (T₁) via intersystem crossing.

This triplet state is highly reactive and can initiate degradation through several pathways:

  • Hydrogen Abstraction: The excited ketone can abstract a hydrogen atom from a nearby molecule (including another ketone molecule or a solvent), leading to radical formation and subsequent unwanted reactions.

  • Energy Transfer: It can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can then attack the aromatic rings, leading to oxidation and the formation of phenolic or ring-opened byproducts.[14][15]

G Ketone Diaryl Ketone (S₀) Ketone_S1 Excited Singlet State (S₁) Ketone->Ketone_S1 UV Light (hν) Ketone_T1 Excited Triplet State (T₁) Ketone_S1->Ketone_T1 Intersystem Crossing Degradation Degradation Products (Radical Reactions) Ketone_T1->Degradation H-Abstraction O2_Singlet Singlet Oxygen (¹O₂) Ketone_T1->O2_Singlet Energy Transfer to ³O₂ Oxidation Oxidative Degradation O2_Singlet->Oxidation

Caption: Simplified pathway for photo-oxidative degradation of diaryl ketones.

B. Hydrolytic Degradation

While generally stable, the C-F bonds on the aromatic rings and the electrophilic nature of the carbonyl carbon can make the molecule susceptible to nucleophilic attack by water, especially under non-neutral pH conditions or in the presence of certain catalysts. Fluorinated ketones can be prone to hydration or hydrolysis.[7][8] Although this is less common for diaryl ketones compared to aliphatic ones, it remains a potential long-term degradation pathway, particularly if the material is stored improperly in a humid environment.[6]

References

  • Grokipedia. (n.d.). Tank blanketing.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

  • Jordan Valve. (n.d.). What is Tank Blanketing?. Retrieved from [Link]

  • (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Retrieved from a professional blog on chemical stability.
  • Google Patents. (n.d.). US6730518B1 - Method for preventing photooxidation or air oxidation in food, pharmaceuticals and plastics.
  • ResearchGate. (2025, August 10). Diaryl Ketones as Photoactivators | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for preventing photooxidation by lignin as an organic UV blocking agent in food packaging applications. Retrieved from [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • PubMed Central. (n.d.). Removal of Indoor Volatile Organic Compounds via Photocatalytic Oxidation: A Short Review and Prospect. Retrieved from [Link]

  • Google Patents. (n.d.). EP0272552B1 - Method and device for ketone measurement.
  • Ovid. (2023, June 16). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Retrieved from [Link]

  • MDPI. (2023, January 10). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Retrieved from [Link]

  • R Discovery. (2020, September 7). Resistance to Unwanted Photo-Oxidation of Multi-Acene Molecules. Retrieved from [Link]

  • ACS Publications. (2026, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]

  • Western Minmetals (SC) Corporation. (n.d.). Fluorinated Ketone. Retrieved from [Link]

  • National Institutes of Health. (2023, June 16). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • YouTube. (2023, November 18). Urine Ketone Bodies - Ketosis and Ketoacidosis. Retrieved from [Link]

  • lookchem.com. (n.d.). Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

  • MDPI. (n.d.). Friction and Cartilage Wear in Hemiarthroplasty: A Systematic Review of Key Influencing Factors. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

  • BodySpec. (2025, September 5). 3-Day Water Fast: Benefits, Risks, and Safety Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Metastatic breast cancer. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of this Friedel-Crafts acylation reaction. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently.

Introduction: The Exothermic Challenge of Friedel-Crafts Acylation

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is typically achieved through a Friedel-Crafts acylation reaction. This involves reacting 2-fluorotoluene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃)[1][2]. Like many Friedel-Crafts acylations, this reaction is significantly exothermic, meaning it releases a substantial amount of heat[3][4].

An uncontrolled release of this heat can lead to a rapid increase in temperature, a phenomenon known as thermal runaway. This can cause the solvent to boil, leading to a dangerous increase in pressure within the reaction vessel and potentially resulting in an explosion[3]. Furthermore, excessive temperatures can lead to the formation of unwanted side products and isomers, reducing the yield and purity of the desired product[5]. Therefore, careful management of the reaction exotherm is paramount for both safety and success.

This guide provides a series of frequently asked questions and troubleshooting protocols to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of the exotherm in this specific Friedel-Crafts acylation?

A1: The primary heat generation in this synthesis stems from two main sources:

  • Formation of the Acylium Ion: The reaction between the Lewis acid catalyst (e.g., anhydrous aluminum chloride) and 4-fluorobenzoyl chloride to form the highly reactive acylium ion is a significant exothermic step[2][6].

  • Electrophilic Aromatic Substitution: The subsequent reaction of the acylium ion with the activated aromatic ring of 2-fluorotoluene is also exothermic.

The overall enthalpy of the reaction is a combination of these steps. Strong Lewis acids like AlCl₃ create a more reactive acylium ion, leading to a faster and more intense exotherm[3].

Q2: How does the choice of Lewis acid impact the exothermic profile?

A2: The strength of the Lewis acid catalyst is a critical factor in controlling the reaction's exotherm.

Lewis AcidRelative StrengthTypical Exotherm ProfileControl Measures
AlCl₃ StrongRapid and significant heat releaseRequires robust cooling and slow reagent addition
FeCl₃ ModerateLess intense exotherm than AlCl₃Good alternative for better control, may require slightly longer reaction times
ZnCl₂ MildSlower, more controlled reactionOften used for substrates prone to side reactions, may result in lower yields
BF₃ Gas/EtherateCan offer good control, but requires specialized handlingOften used in specific applications where other Lewis acids are not suitable

Stronger Lewis acids like aluminum chloride result in a faster reaction rate and a more pronounced exotherm, necessitating more stringent temperature control. Milder Lewis acids may provide a slower, more manageable reaction, sometimes at the expense of longer reaction times or lower yields[3].

Q3: What are the initial signs of a developing thermal runaway, and what immediate actions should be taken?

A3: Early detection is crucial. Key indicators include:

  • A sudden, uncontrolled rise in the internal reaction temperature, even with cooling applied.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous, unexpected boiling of the solvent.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Evolution of gases from the reaction.

If any of these signs are observed, immediate action is required. The following diagram outlines a general emergency response workflow.

Emergency_Response Observe Observe Signs of Thermal Runaway Stop_Addition Immediately Stop Reagent Addition Observe->Stop_Addition Immediate Action Notify Notify Safety Personnel Observe->Notify Enhance_Cooling Enhance Cooling: Lower Bath Temp, Add Dry Ice/Acetone Stop_Addition->Enhance_Cooling Stop_Addition->Notify Quench Prepare for Emergency Quench Enhance_Cooling->Quench If temp continues to rise Enhance_Cooling->Notify Evacuate Evacuate Area if Uncontrolled Quench->Evacuate If quench fails Quench->Notify

Caption: Emergency response workflow for a thermal runaway event.

Q4: Can the order of reagent addition influence the safety of the reaction?

A4: Yes, the order of addition is critical for managing the exotherm. The recommended procedure is a "reverse addition" where the acylating agent (4-fluorobenzoyl chloride) is added slowly to the mixture of the substrate (2-fluorotoluene) and the Lewis acid catalyst. This ensures that the reactive acylium ion is consumed as it is formed, preventing its accumulation and a subsequent uncontrolled reaction.

Troubleshooting Guide

Symptom 1: The reaction is too vigorous and difficult to control, even with slow addition.
  • Possible Cause: The initial reaction temperature is too high, or the cooling capacity of the setup is insufficient.

  • Recommended Solution:

    • Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or dry ice-acetone).

    • Begin the addition of 4-fluorobenzoyl chloride at a lower temperature (e.g., 0 °C or below).

    • Reduce the addition rate of the 4-fluorobenzoyl chloride solution.

    • For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more efficient heat removal.

Symptom 2: The reaction fails to initiate or proceeds very slowly.
  • Possible Cause:

    • The reaction temperature is too low.

    • The Lewis acid catalyst is of poor quality or has been deactivated by moisture.

  • Recommended Solution:

    • Allow the reaction temperature to slowly rise while monitoring closely. Some reactions may require a period of heating after the initial exothermic phase is controlled[5].

    • Ensure that anhydrous aluminum chloride is used. It should be a fine, white to off-white powder. If it is clumpy or discolored, it may have been exposed to moisture. The use of hydrated aluminum chloride will inhibit the reaction as it is no longer an effective Lewis acid[7].

    • All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

Symptom 3: The final product is a mixture of isomers.
  • Possible Cause: The reaction temperature was too high, leading to reduced regioselectivity.

  • Recommended Solution:

    • Maintain a lower reaction temperature throughout the addition and stirring period. Friedel-Crafts acylations generally show better selectivity at lower temperatures[5].

    • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

Experimental Protocols

Protocol 1: Controlled Addition of 4-Fluorobenzoyl Chloride

This protocol is designed for a laboratory-scale synthesis (e.g., 0.1 mol).

  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas.

    • Thoroughly dry all glassware in an oven before use.

    • Place the flask in a cooling bath (ice-water or dry ice-acetone).

  • Reagent Charging:

    • Under a positive pressure of nitrogen or argon, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a suitable solvent (e.g., dichloromethane).

    • Add 2-fluorotoluene (1.0 equivalent) to the flask.

    • In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in the same solvent.

  • Controlled Addition:

    • Cool the reaction mixture to 0 °C.

    • Begin the dropwise addition of the 4-fluorobenzoyl chloride solution from the dropping funnel.

    • Monitor the internal temperature closely. Maintain the temperature between 0-5 °C throughout the addition. Adjust the addition rate as necessary to control any temperature rise.

  • Reaction Completion:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

    • Once the reaction is complete, proceed to the quenching step.

Protocol 2: Safe Quenching of the Reaction Mixture

Quenching a Friedel-Crafts reaction is also highly exothermic due to the reaction of excess aluminum chloride with water[8][9].

  • Preparation:

    • Prepare a separate beaker containing crushed ice and concentrated hydrochloric acid. The amount of ice should be sufficient to absorb the heat of quenching.

  • Quenching Procedure:

    • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. The addition should be done in a controlled manner to avoid a violent eruption[10].

    • Alternatively, for better control, the ice/HCl mixture can be slowly added to the reaction vessel while it is still in the cooling bath.

  • Work-up:

    • After the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove any remaining acid and unreacted starting materials.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

The following diagram illustrates the key steps in the synthesis workflow with a focus on temperature control points.

Synthesis_Workflow Start Start: Dry Glassware, Inert Atmosphere Charge_Reactants Charge AlCl₃ and 2-Fluorotoluene Start->Charge_Reactants Cooling1 Cool to 0°C Charge_Reactants->Cooling1 Controlled_Addition Slowly Add 4-Fluorobenzoyl Chloride (Maintain 0-5°C) Cooling1->Controlled_Addition Critical Exotherm Control Point Stir Stir at 0-5°C (Monitor Completion) Controlled_Addition->Stir Quench Slowly Quench on Ice/HCl Stir->Quench Critical Exotherm Control Point Workup Aqueous Work-up Quench->Workup Isolate Isolate Product Workup->Isolate

Caption: Key workflow for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Advanced Considerations for Scale-Up

Scaling up exothermic reactions presents significant challenges because the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation[11]. For larger-scale production, consider the following:

  • Calorimetry Studies: Perform reaction calorimetry studies to accurately determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system.

  • Continuous Flow Reactors: Continuous flow chemistry offers superior heat and mass transfer, allowing for better temperature control and safer handling of highly reactive intermediates[12][13][14]. This can be a valuable strategy for managing highly exothermic reactions.

By understanding the principles behind the exothermic nature of this reaction and implementing the control measures outlined in this guide, researchers can safely and successfully synthesize 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

References

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]

  • PharmaFeatures. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. [Link]

  • University of Notre Dame. Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. [Link]

  • Virginia Tech Chemistry Department. Quenching Reactive Substances. [Link]

  • Engineer Fix. What Is Quenching in Chemistry? [Link]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Chemistry LibreTexts. 8.10: Fast Reactions in Solution. [Link]

  • University of California, Santa Barbara. LCSS: ALUMINUM TRICHLORIDE. [Link]

  • Quora. What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]

  • Semantic Scholar. Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • International Labour Organization. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS). [Link]

  • LookChem. Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. [Link]

  • ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. [Link]

  • Reddit. 4-fluorobenzoyl chloride formation. [Link]

  • Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • National Institutes of Health. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance and troubleshooting solutions in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone?

A1: The most prevalent and industrially scalable method for synthesizing 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of 2-fluorotoluene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.[3]

Q2: Which catalysts are most effective for this specific Friedel-Crafts acylation?

A2: Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid catalyst for this type of reaction.[4] However, other Lewis acids can also be employed, and their effectiveness can vary depending on the specific reaction conditions. Alternative catalysts include:

  • Boron trifluoride (BF₃): Often used in combination with a protic acid like anhydrous HF, it can offer high yields.[3]

  • Zinc oxide (ZnO): A milder, reusable solid catalyst that can promote the reaction, offering a more "green" alternative.[1]

  • Other Metal Halides: Ferric chloride (FeCl₃) and other metal halides can also catalyze the reaction, though they are generally less common than AlCl₃.[5]

The choice of catalyst often depends on factors such as desired reactivity, cost, and ease of handling.

Q3: What is the expected regioselectivity for the acylation of 2-fluorotoluene?

A3: The regioselectivity of the Friedel-Crafts acylation of 2-fluorotoluene is governed by the directing effects of the methyl (-CH₃) and fluoro (-F) groups. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The incoming acyl group will preferentially add to the position that is most activated and least sterically hindered. In the case of 2-fluorotoluene, the primary product is 4-fluoro-3-methylphenyl 4-fluorophenyl ketone, where acylation occurs at the C4 position (para to the methyl group and meta to the fluorine). This is due to the strong activating effect of the methyl group directing to the para position and the steric hindrance at the positions ortho to the methyl group.[6]

Q4: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation?

A4: In contrast to many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, such as AlCl₃.[1] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃.[2] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. An aqueous workup is necessary to break this complex and isolate the desired ketone product.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone via Friedel-Crafts acylation.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst Moisture Contamination: AlCl₃ and other Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous AlCl₃.
Deactivated Aromatic Ring While the methyl group is activating, the fluorine atom is deactivating.[6] Ensure the quality of the 2-fluorotoluene is high and free of impurities that could further deactivate the ring.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to side reactions.
Poor Quality Reagents Use high-purity 2-fluorotoluene and 4-fluorobenzoyl chloride. Impurities can interfere with the catalyst and reduce yield.
Issue 2: Formation of Isomeric Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature can often improve regioselectivity. Running the reaction at 0°C or even lower may favor the formation of the desired para-substituted product.
Choice of Solvent The solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are often preferred as they can sterically favor the formation of the less hindered para isomer.[6]
Catalyst Concentration The concentration of the Lewis acid can impact selectivity. Experiment with slightly varying the catalyst loading to find the optimal ratio for your specific conditions.
Issue 3: Darkening or Charring of the Reaction Mixture

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Exothermic Reaction The reaction can be highly exothermic. Control the rate of addition of the acylating agent or the catalyst to the reaction mixture.[6]
High Reactant Concentration Ensure adequate dilution with an appropriate inert solvent.[6]
Localized Hotspots Maintain vigorous stirring to ensure even heat distribution throughout the reaction mixture.
Excessive Temperature Perform the reaction at a lower temperature, using an ice bath or other cooling methods to dissipate heat.[6]
Issue 4: Difficult Product Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction Unreacted starting materials can co-elute with the product during chromatography. Drive the reaction to completion by monitoring with TLC and adjusting reaction time as needed.
Formation of Side Products Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of side products.
Residual Catalyst During workup, ensure the complete quenching of the catalyst by adding the reaction mixture to ice-water.[3] Thoroughly wash the organic layer with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities.
Emulsion Formation during Workup If an emulsion forms during the aqueous workup, adding a small amount of brine can help to break it.

Experimental Protocols & Visualizations

General Protocol for the Friedel-Crafts Acylation of 2-Fluorotoluene

This protocol provides a general methodology for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Materials:

  • 2-Fluorotoluene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: After the addition is complete, add a solution of 2-fluorotoluene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Visualizing the Reaction and Troubleshooting

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification R1 2-Fluorotoluene Add2 Add 2-Fluorotoluene (Electrophilic Attack) R1->Add2 R2 4-Fluorobenzoyl Chloride Add1 Add 4-Fluorobenzoyl Chloride (Acylium Ion Formation) R2->Add1 C1 Anhydrous AlCl3 Mix1 Suspend AlCl3 in DCM Cool to 0°C C1->Mix1 S1 Anhydrous DCM S1->Mix1 Mix1->Add1 Add1->Add2 React Stir at 0°C then RT (Monitor by TLC) Add2->React Quench Pour into Ice-Water React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Purify->Product

Caption: Experimental workflow for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Troubleshooting_Tree Start Low Yield? Q1 Is the Catalyst Active? Start->Q1 Q2 Is the Reaction Complete? Start->Q2 Q3 Side Reactions? Start->Q3 Yes S1 Use Anhydrous Conditions & Fresh Catalyst Q1->S1 No S2 Increase Reaction Time/Temp (Monitor by TLC) Q2->S2 No Q4 Isomers Formed? Q3->Q4 Q5 Mixture Darkened? Q3->Q5 S4 Lower Temperature Change Solvent Q4->S4 Yes S5 Control Addition Rate Lower Temperature Ensure Dilution Q5->S5 Yes

Caption: Troubleshooting decision tree for Friedel-Crafts acylation.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a place of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] The diaryl ketone moiety, particularly the benzophenone scaffold, is a recurring motif in a multitude of biologically active molecules and functional materials.[3] The convergence of these two structural features in molecules such as 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone presents a valuable building block for the development of novel pharmaceuticals and advanced materials.[4][5]

This guide provides an in-depth comparison of two distinct synthetic pathways to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, offering researchers and drug development professionals a critical evaluation of the available methodologies. The routes discussed are the classical Friedel-Crafts acylation and a plausible Grignard reagent-based approach. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[6] This approach is a widely utilized method for the synthesis of aryl ketones.

Mechanistic Overview

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent in the presence of a strong Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the aryl ketone.

Experimental Protocol

A reported synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone via Friedel-Crafts acylation utilizes 2-fluorotoluene and p-fluorotrichloromethylbenzene as the starting materials in the presence of anhydrous hydrogen fluoride and boron trifluoride.[7]

Step-by-Step Procedure:

  • To a 250 ml stainless steel reactor equipped with a magnetic stirrer, add 100 ml of anhydrous HF.

  • Cool the reactor to approximately 0°C and introduce 42.7 g (0.2 mole) of p-fluorotrichloromethylbenzene and 22 g (0.2 mole) of 2-fluorotoluene.[7]

  • Seal the reactor and introduce gaseous boron trifluoride until a constant pressure of 6 bars is achieved.[7]

  • Allow the reaction to proceed with stirring at ambient temperature for 3 hours.[7]

  • After the reaction is complete, decompress the reactor to atmospheric pressure.

  • Carefully pour the reaction mixture over 200 g of crushed ice.

  • Allow the mixture to warm to ambient temperature and stir for one to two hours.

  • Extract the aqueous mixture three times with 200 ml of methylene chloride.

  • Wash the combined organic phases three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water.[7]

  • Dry the organic phase over magnesium sulfate and remove the solvent by distillation under reduced pressure to yield the crude product.[7]

This procedure reportedly yields 35.3 g (61.5%) of crude 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.[7]

Friedel_Crafts_Acylation 2-Fluorotoluene 2-Fluorotoluene Reaction_Vessel Reaction @ 0°C to RT, 3h 2-Fluorotoluene->Reaction_Vessel p-Fluorotrichloromethylbenzene p-Fluorotrichloromethylbenzene p-Fluorotrichloromethylbenzene->Reaction_Vessel Anhydrous HF, BF3 Anhydrous HF, BF3 Anhydrous HF, BF3->Reaction_Vessel Workup Quenching, Extraction, Washing Reaction_Vessel->Workup Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Workup->Product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Analysis of the Friedel-Crafts Route

This method offers a direct approach to the target molecule from readily available starting materials. However, the use of highly corrosive and hazardous reagents such as anhydrous hydrogen fluoride and boron trifluoride necessitates specialized equipment, such as a stainless steel reactor, and stringent safety precautions. The workup procedure is extensive, involving multiple extraction and washing steps to remove the acidic catalyst and byproducts. The reported yield of 61.5% is moderate.

Route 2: Grignard Reagent-Based Synthesis (Proposed)

Mechanistic Overview

This proposed two-step synthesis first involves the preparation of a Grignard reagent from an aryl halide. In the second step, this nucleophilic organometallic species attacks the electrophilic carbon of an acyl chloride, leading to the formation of the desired ketone.

Proposed Experimental Protocol

This route would involve the preparation of 4-fluorophenylmagnesium bromide and its subsequent reaction with 4-fluoro-3-methylbenzoyl chloride.

Part 1: Preparation of 4-fluorophenylmagnesium bromide

  • Flame-dry magnesium turnings (1.1 equivalents) under an inert atmosphere (e.g., argon or nitrogen) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[9]

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).[9]

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the onset of gentle reflux.

  • Add the remaining aryl bromide solution dropwise to maintain a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution is the Grignard reagent.

Part 2: Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

  • Cool the prepared Grignard reagent solution to 0°C in an ice bath.

  • Prepare a solution of 4-fluoro-3-methylbenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF in a dropping funnel. Note: 4-fluoro-3-methylbenzoyl chloride can be prepared from 4-fluoro-2-methylbenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.[10]

  • Add the acyl chloride solution dropwise to the stirred Grignard reagent at 0°C.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final product.

Grignard_Synthesis cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Ketone Synthesis 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene Grignard_Formation Reaction in anhydrous ether/THF 1-Bromo-4-fluorobenzene->Grignard_Formation Mg_turnings Mg turnings, I2 Mg_turnings->Grignard_Formation Grignard_Reagent 4-Fluorophenyl- magnesium bromide Grignard_Formation->Grignard_Reagent Ketone_Formation Reaction @ 0°C to RT Grignard_Reagent->Ketone_Formation 4-Fluoro-3-methylbenzoyl_chloride 4-Fluoro-3-methylbenzoyl_chloride 4-Fluoro-3-methylbenzoyl_chloride->Ketone_Formation Workup_Grignard Quenching, Extraction, Purification Ketone_Formation->Workup_Grignard Product_Grignard 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Workup_Grignard->Product_Grignard

Caption: Proposed Workflow for the Grignard-Based Synthesis.

Analysis of the Grignard Route

The Grignard-based synthesis offers several potential advantages over the Friedel-Crafts acylation. The reaction conditions are generally milder, and it avoids the use of highly corrosive acids. The synthesis is highly convergent and can be adapted to produce a wide variety of diaryl ketones by simply changing the Grignard reagent or the acyl chloride. However, Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating the use of anhydrous solvents and inert atmosphere techniques. The preparation of the acyl chloride precursor adds an extra step to the overall synthesis. The yield and purity of the final product are highly dependent on the quality of the Grignard reagent and the careful control of reaction temperature to avoid side reactions.

Comparative Analysis

FeatureFriedel-Crafts AcylationGrignard Reagent-Based Synthesis (Proposed)
Starting Materials 2-Fluorotoluene, p-Fluorotrichloromethylbenzene1-Bromo-4-fluorobenzene, 4-Fluoro-3-methylbenzoyl chloride
Key Reagents Anhydrous HF, BF3Magnesium turnings
Reaction Conditions High pressure, corrosive atmosphereAnhydrous, inert atmosphere
Reported Yield 61.5%[7]Potentially high, but dependent on execution
Advantages Direct, one-pot reactionMilder conditions, avoids highly corrosive reagents, versatile
Disadvantages Use of hazardous materials, specialized equipment required, extensive workupMoisture sensitive, requires inert atmosphere, multi-step process

Conclusion

Both the Friedel-Crafts acylation and the proposed Grignard-based synthesis represent viable pathways to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for hazardous reagents.

The Friedel-Crafts route, while direct, poses significant safety and handling challenges. The Grignard-based approach, although requiring more stringent anhydrous conditions and an additional precursor preparation step, offers a potentially safer and more versatile alternative. For laboratories equipped to handle organometallic reagents, the Grignard synthesis may be the preferred method due to its milder conditions and the avoidance of highly corrosive acids. Further optimization of the proposed Grignard protocol could lead to a highly efficient and scalable synthesis of this valuable fluorinated diaryl ketone.

References

  • LookChem. (n.d.). Cas 369-32-4, 4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

  • Schober, L., et al. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. Organics, 3(1), 35-46.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]

  • Reddy, K. S., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(5), 1434-1437.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917.
  • PrepChem. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 996–1023.
  • PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Friedel-Crafts vs. Suzuki Coupling for the Synthesis of Diaryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of diaryl ketones is a cornerstone transformation. These moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The selection of a synthetic route is a critical decision, balancing factors of yield, substrate scope, functional group tolerance, and scalability. This guide provides an in-depth, objective comparison between two of the most powerful and widely employed strategies: the classic Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki coupling.

The Friedel-Crafts Acylation: A Classic Workhorse

Developed in 1877, the Friedel-Crafts acylation is a fundamental method for forming a carbon-carbon bond between an aromatic ring and an acyl group, proceeding via electrophilic aromatic substitution.[1][2] It has long been the default method for preparing aromatic ketones due to its straightforward execution and use of readily available starting materials.[3][4]

Mechanism of Action

The reaction is typically promoted by a strong Lewis acid, such as aluminum trichloride (AlCl₃), which acts as a catalyst.[5] The mechanism unfolds in several distinct steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of an acyl halide (or the oxygen of an anhydride), generating a highly electrophilic, resonance-stabilized acylium ion.[2][6]

  • Electrophilic Attack: The electron-rich π-system of the arene attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the ring's aromaticity.[5]

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the ring, restoring aromaticity and yielding the diaryl ketone.[6]

  • Complex Formation: The product ketone, being a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst. This is a crucial point: because this complex is stable under the reaction conditions, the Lewis acid is not truly catalytic and must be used in stoichiometric amounts or greater.[1] The desired ketone is liberated upon aqueous workup.[7]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Halide R-CO-Cl Acylium_Complex [R-C≡O]⁺ [AlCl₄]⁻ Acyl_Halide->Acylium_Complex + AlCl₃ Lewis_Acid AlCl₃ Arene Ar-H Sigma_Complex Arenium Ion (Sigma Complex) Arene->Sigma_Complex + [R-C≡O]⁺ Product_Complex Ar-CO-R • AlCl₃ Sigma_Complex->Product_Complex + [AlCl₄]⁻ - AlCl₃ - HCl Final_Product Diaryl Ketone (Ar-CO-R) Product_Complex->Final_Product Aqueous Workup

Figure 1. Mechanism of Friedel-Crafts Acylation.
Strengths and Advantages
  • Prevents Polyalkylation: The acyl group is electron-withdrawing, which deactivates the aromatic ring product towards further substitution. This is a significant advantage over Friedel-Crafts alkylation, which often suffers from polysubstitution.[3][7][8]

  • No Carbocation Rearrangement: The acylium ion is stabilized by resonance and does not undergo the rearrangements that plague Friedel-Crafts alkylations with primary alkyl halides.[5][6][7] This ensures high predictability and regioselectivity.

  • Versatile Precursors: The resulting ketone can be easily reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing a reliable two-step route to alkylated arenes that avoids rearrangement issues.[8]

Limitations and Weaknesses
  • Harsh Conditions & Stoichiometric Catalyst: The reaction requires a strong, moisture-sensitive Lewis acid in at least stoichiometric amounts, which generates a large volume of acidic, metal-containing waste upon workup.[1][9]

  • Limited Substrate Scope: The reaction fails with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -NR₃⁺). Furthermore, substrates containing Lewis basic functional groups like amines (-NH₂) or anilines are incompatible as they coordinate strongly with the Lewis acid catalyst, rendering it inactive.[6]

  • Low Regioselectivity on Substituted Arenes: For arenes with existing substituents, the reaction can lead to mixtures of ortho and para isomers, often requiring difficult chromatographic separation.[4]

Representative Experimental Protocol: Acylation of Anisole

This protocol details the synthesis of 4-methoxybenzophenone.

FC_Workflow start Start setup 1. Charge flask with AlCl₃ and anhydrous DCM under N₂. start->setup cool 2. Cool to 0-5 °C in an ice bath. setup->cool add_acyl 3. Add benzoyl chloride dropwise. cool->add_acyl add_arene 4. Add anisole solution dropwise, keeping T < 10 °C. add_acyl->add_arene react 5. Stir at room temperature for 2-4h. Monitor by TLC. add_arene->react quench 6. Carefully pour mixture onto ice/conc. HCl. react->quench extract 7. Separate layers. Extract aqueous phase with DCM. quench->extract wash 8. Wash combined organic layers with NaHCO₃ and brine. extract->wash purify 9. Dry (Na₂SO₄), filter, concentrate. Purify by recrystallization. wash->purify end Isolated Product purify->end

Figure 2. General workflow for Friedel-Crafts acylation.
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel is charged with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane (DCM).

  • Reagent Addition: The suspension is cooled to 0-5 °C. A solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise. Subsequently, a solution of anisole (1.1 equivalents) in anhydrous DCM is added dropwise, maintaining the internal temperature below 10 °C.[10]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by pouring it into a beaker of crushed ice and concentrated HCl.[10]

  • Extraction and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol.

The Suzuki Coupling: A Modern, Catalytic Approach

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[11] For ketone synthesis, this is typically achieved via an acylative coupling, where an acyl chloride is coupled with an arylboronic acid, or a carbonylative coupling, which involves a three-component reaction of an aryl halide, an arylboronic acid, and a carbon monoxide (CO) source.[12][13][14] This methodology serves as a powerful alternative to Friedel-Crafts acylation, overcoming many of its limitations.[15][16]

Mechanism of Action

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps for an acylative coupling are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the acyl chloride, forming a Pd(II) complex. This is often the rate-determining step.[17]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (e.g., arylboronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate. The base is crucial for activating the boronic acid.[11][17]

  • Reductive Elimination: The two organic fragments (acyl and aryl groups) on the palladium center couple and are eliminated from the metal, forming the final diaryl ketone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[17]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd_Product R(CO)-Pd(II)(X)L₂ Pd0->OxAdd_Product Oxidative Addition Transmetal_Product R(CO)-Pd(II)(Ar)L₂ OxAdd_Product->Transmetal_Product Transmetalation Transmetal_Product->Pd0 Reductive Elimination Product Diaryl Ketone (Ar-CO-R) Transmetal_Product->Product Reactant1 Acyl Halide (R-CO-X) Reactant2 Arylboronic Acid (Ar-B(OH)₂) Base Base

Figure 3. Catalytic cycle for acylative Suzuki coupling.
Strengths and Advantages
  • Mild Reaction Conditions: Reactions are typically run under mild, often basic, conditions, which preserves sensitive functional groups.[14][18]

  • Excellent Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters, amides, nitriles, and even those incompatible with Friedel-Crafts conditions.[14][15][17]

  • Broad Substrate Scope: It works well with both electron-rich and electron-poor aromatic and heteroaromatic systems, a significant advantage over Friedel-Crafts.[19][20]

  • High Regioselectivity: The position of the new C-C bond is precisely determined by the placement of the halide and boron substituents, eliminating the formation of isomers.

  • Catalytic Process: Only a small amount of the palladium catalyst is required, making the process more atom-economical and reducing metal waste compared to the stoichiometric Lewis acids in Friedel-Crafts.[15]

Limitations and Weaknesses
  • Catalyst Cost and Toxicity: Palladium is a precious metal, and its cost can be a factor for large-scale synthesis. Residual palladium in pharmaceutical products is strictly regulated due to its toxicity.[17]

  • Ligand Sensitivity: The efficiency of the reaction is highly dependent on the choice of phosphine or N-heterocyclic carbene (NHC) ligand, which can be air-sensitive and expensive.

  • Base-Sensitive Substrates: The required base can sometimes cause side reactions with substrates containing base-labile functional groups.[17][21]

  • Inert Atmosphere: Many Suzuki couplings require an inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) catalyst, which can add operational complexity.[21]

Representative Experimental Protocol: Acylative Suzuki Coupling

This protocol details the synthesis of 4-phenylbenzophenone.

Suzuki_Workflow start Start setup 1. Combine aryl halide, boronic acid, and base in a flask. start->setup degas 2. Add solvent (e.g., Toluene/H₂O). Degas with N₂ or Ar for 15-30 min. setup->degas add_cat 3. Add Pd catalyst and ligand under positive N₂ pressure. degas->add_cat react 4. Heat reaction to 80-100 °C. Monitor by TLC or LC-MS. add_cat->react workup 5. Cool, dilute with EtOAc. Wash with water and brine. react->workup purify 6. Dry (MgSO₄), filter, concentrate. Purify by column chromatography. workup->purify end Isolated Product purify->end

Figure 4. General workflow for Suzuki coupling.
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser are added 4-bromobenzoyl chloride (1.0 equivalent), phenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).[22]

  • Solvent Addition and Degassing: Toluene and water (e.g., 4:1 ratio) are added. The mixture is sparged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[23]

  • Catalyst Addition: Under a positive pressure of inert gas, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) is added.[22]

  • Reaction: The mixture is heated to reflux (around 85-100 °C) and stirred overnight. The reaction is monitored for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Head-to-Head Comparison

The choice between these two powerful methods depends entirely on the specific synthetic challenge at hand. The table below summarizes the key differentiators.

FeatureFriedel-Crafts AcylationSuzuki Coupling
Reaction Type Electrophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Key Reactants Arene, Acyl Halide/AnhydrideOrganoboron Compound, Acyl Halide/Aryl Halide + CO
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Palladium Complex (e.g., Pd(PPh₃)₄)
Substrate Scope Good for electron-rich arenes. Poor for deactivated or heterocyclic systems.[6][19]Excellent. Tolerates electron-rich, electron-poor, and heterocyclic systems.[20][24]
Functional Group Tolerance Poor. Incompatible with amines, alcohols, and other Lewis basic groups.[6]Excellent. Tolerates a wide variety of functional groups.[14][15]
Reaction Conditions Often harsh, cryogenic to elevated temperatures. Moisture sensitive.Generally mild, often near room temperature or with gentle heating.[18]
Byproducts & Waste Stoichiometric acidic, metal-containing waste. Requires aqueous workup.[4]Catalytic metal waste. Boron byproducts are generally non-toxic and easily removed.[17]
Regioselectivity Governed by directing groups; can produce mixtures of isomers.[4]Absolute. Determined by the position of the coupling partners.
Cost & Safety Uses inexpensive reagents (AlCl₃, arenes). AlCl₃ is highly corrosive and water-reactive.Palladium catalysts and ligands can be expensive. Boronic acids are generally safe.[19][17]
Causality Behind Experimental Choices: When to Use Which?
  • Choose Friedel-Crafts Acylation when:

    • Your aromatic substrate is simple, electron-rich, and lacks sensitive functional groups (e.g., benzene, toluene, anisole).

    • Cost is a primary driver, and the required reagents are inexpensive and readily available.

    • You are working on a large scale where the generation of stoichiometric waste is manageable.

    • The desired product is a simple, unsubstituted, or predictably substituted benzophenone.

  • Choose Suzuki Coupling when:

    • Your substrates contain valuable and sensitive functional groups that would not survive harsh acidic conditions.

    • You are working with complex, highly functionalized molecules, such as in late-stage pharmaceutical synthesis.

    • Absolute regiocontrol is necessary to avoid the formation of isomers.

    • You need to couple deactivated or heterocyclic aromatic rings.

    • A "greener" process with less inorganic waste is desired, despite the higher catalyst cost.

Conclusion and Future Outlook

Both Friedel-Crafts acylation and Suzuki coupling are indispensable tools for the synthesis of diaryl ketones. The Friedel-Crafts reaction remains a relevant and cost-effective method for simple, robust substrates. However, its significant limitations in scope and environmental impact have driven the widespread adoption of palladium-catalyzed methods.

The Suzuki coupling offers unparalleled functional group tolerance, broad substrate scope, and precise control, making it the superior choice for complex and delicate synthetic targets, which are common in modern drug discovery.[20] Ongoing research continues to improve these methods, focusing on developing cheaper, more active, and reusable catalysts, as well as exploring greener reaction media to further enhance the utility and sustainability of diaryl ketone synthesis.[25][26]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). [Link]

  • ScienceDirect. Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones. [Link]

  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022-03-17). [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • CurlyArrows. Advantages of Friedel Craft Acylation Reaction. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018-04-04). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Pearson. Advantages of Friedel-Crafts Acylation: Videos & Practice Problems. [Link]

  • ResearchGate. Strategies for the synthesis of diaryl ketones. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. (2023-03-21). [Link]

  • ResearchGate. Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters a. [Link]

  • RSC Publishing. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014-03-17). [Link]

  • NIH National Library of Medicine. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]

  • University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Wiley Online Library. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. [Link]

  • NIH National Library of Medicine. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. (2023-06-16). [Link]

  • ResearchGate. Synthesis of aromatic ketones by Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids mediated by palladium catalysts deposited over donor-functionalized silica gel. (2025-08-10). [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). [Link]

  • Royal Society of Chemistry. CHAPTER 20: Suzuki Reactions. (2022-05-20). [Link]

  • ResearchGate. Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. (2019-01-08). [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated biological activity of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone against its non-fluorinated analogs, (3-methylphenyl)(phenyl)methanone and phenyl(p-tolyl)methanone. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of medicinal chemistry with detailed experimental protocols to facilitate further investigation into this class of compounds.

Introduction: The Strategic Role of Fluorine in Drug Discovery

The introduction of fluorine into a drug candidate's molecular structure is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[1] Fluorination can modulate key physicochemical properties including lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These modifications can lead to improved potency, selectivity, and pharmacokinetic properties of a drug. This guide will explore the potential impact of fluorination on the biological activity of a specific benzophenone derivative.

The Benzophenone Scaffold: A Privileged Structure in Anticancer Research

Benzophenones are a class of compounds that have demonstrated a wide range of pharmacological activities, including anticancer properties.[2][3] Research has shown that derivatives of this scaffold can inhibit tumor growth by targeting critical cellular processes like angiogenesis and apoptosis. While the benzophenone core itself may not be exceptionally potent, its integration with various substituents can lead to compounds with significant antitumor activity.[3] Studies on benzophenone analogs with varying substitutions have provided valuable insights into their structure-activity relationships (SAR), indicating that the nature and position of substituents on the phenyl rings are crucial for their biological effects.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzophenones

Table 1: Structural Comparison of Benzophenone Analogs

Compound NameStructureKey Features
4-Fluoro-3-methylphenyl 4-fluorophenyl ketone4-Fluoro-3-methylphenyl 4-fluorophenyl ketoneTwo fluorine atoms, one methyl group
(3-methylphenyl)(phenyl)methanone(3-methylphenyl)(phenyl)methanoneOne methyl group, no fluorine atoms
phenyl(p-tolyl)methanonephenyl(p-tolyl)methanoneOne methyl group, no fluorine atoms

Expected Impact of Fluorination:

The presence of two fluorine atoms in 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is anticipated to confer several advantages over its non-fluorinated counterparts:

  • Enhanced Binding Affinity: The highly electronegative fluorine atoms can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein, potentially leading to increased potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the compound in vivo.

  • Modulation of Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.

The methyl group present in all three compounds can also influence their biological activity through steric and electronic effects, potentially contributing to target binding and selectivity.

Potential Mechanism of Action: Targeting Kinase Signaling Pathways

Benzophenone derivatives have been reported to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] One such pathway is the MEK/ERK signaling cascade, which plays a central role in cell proliferation and survival.[4] It is hypothesized that 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone and its analogs may act as kinase inhibitors, potentially targeting components of the MEK/ERK pathway or other relevant kinases.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Benzophenone Analogs? ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding compound_treatment Treat cells with varying concentrations of compounds cell_seeding->compound_treatment incubation_24_72h Incubate for 24-72 hours compound_treatment->incubation_24_72h add_mtt Add MTT reagent to each well incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilize Add solubilization solution (e.g., DMSO) incubation_2_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay, radiometric assay, or ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct experimental evidence is currently lacking for a definitive comparison, the principles of medicinal chemistry strongly suggest that 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone holds promise for enhanced biological activity compared to its non-fluorinated analogs. The strategic incorporation of fluorine is likely to improve its potency, metabolic stability, and overall pharmacokinetic profile. The provided experimental protocols offer a robust framework for researchers to empirically validate these hypotheses and to further elucidate the structure-activity relationships within this class of benzophenone derivatives. Future studies are warranted to explore the full therapeutic potential of these compounds as anticancer agents, particularly as inhibitors of key kinase signaling pathways.

References

  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. (2019).
  • Application Notes and Protocols for Biphenyl-4-yl-p-tolyl-methanone in Pharmaceutical Research. (2025). BenchChem.
  • Comparative Biological Activity of Biphenyl-4-yl-p-tolyl-methanone and Its Analogs: A Guide for Researchers. (2025). BenchChem.
  • Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.).
  • Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. (2008). Journal of Medicinal Chemistry.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI.
  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry.
  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. (n.d.). PubMed Central.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Publishing.
  • An In-Depth Technical Guide to the Health and Safety of Biphenyl-4-yl-p-tolyl-methanone. (2025). BenchChem.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (n.d.).
  • Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6. (n.d.). Scientific Reports.

Sources

A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] Intermediates like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, a key building block, demand precise and accurate purity determination, as even trace impurities can propagate through synthetic steps, impacting the final drug product's profile.[2]

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity analysis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. We will explore the fundamental principles of qNMR, deliver a field-proven experimental protocol, and present a data-driven comparison to empower you with the expertise to select the most appropriate analytical strategy for your needs.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic techniques such as HPLC or GC, which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a primary ratio analytical method.[3][4] The core principle of qNMR is elegantly straightforward: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[5][6][7]

By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, certified internal standard, the analyte's purity can be calculated directly.[6][8] This approach provides an absolute purity value traceable to the International System of Units (SI) and eliminates the need for compound-specific response factors, a significant advantage when a certified standard for the analyte is unavailable or in early development stages.[6][9] Furthermore, the non-destructive nature of qNMR allows the sample to be recovered for further analysis.[6][10]

Experimental Protocol: qNMR Purity Determination of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

This protocol is designed as a self-validating system, incorporating checks and justifications to ensure data integrity and trustworthiness.

Step 1: Method Planning & Selection of Materials

The success of a qNMR experiment is built on the careful selection of its components. The goal is to achieve a spectrum with clear, well-resolved signals for both the analyte and the internal standard, free from any overlap.[5]

  • Analyte: 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (C₁₄H₁₀F₂O, MW: 232.23 g/mol ).[11][12] The ¹H NMR spectrum of this molecule features signals in both the aromatic and aliphatic regions. The methyl group protons are expected to produce a singlet, which is an ideal candidate for quantification due to its sharpness and lack of complex splitting patterns.[13]

  • Internal Standard (IS) Selection: The choice of an IS is the cornerstone of the experiment.[14][15] An ideal IS must be:

    • Of high, certified purity (≥99.5%).

    • Chemically stable and non-reactive with the analyte or solvent.[14]

    • Highly soluble in the chosen deuterated solvent.[14]

    • Possess one or more sharp NMR signals in a region free of analyte or impurity signals.[14][16]

    • Recommended IS: Maleic Acid . It provides a sharp singlet for its two vinylic protons around 6.3 ppm (in DMSO-d₆), a region typically clear of other signals in our analyte.[6][16] Its high purity and stability make it an excellent choice.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the IS.[5]

    • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) . It is an excellent solvent for a wide range of organic molecules and helps to minimize signal overlap. Using a solvent with low residual water content is crucial to avoid signal distortion.[5]

Step 2: Sample Preparation

Accuracy in this step is paramount, as any weighing errors will directly translate into errors in the final purity calculation.[17]

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 20-25 mg of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone into a clean glass vial. Record the weight precisely.

  • Adding the Internal Standard: Accurately weigh approximately 8-10 mg of the certified internal standard (Maleic Acid) and add it to the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte protons and the standard protons being integrated to improve accuracy.[5]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Replicates: Prepare three independent samples to assess the method's precision.[17]

Step 3: NMR Data Acquisition

Acquisition parameters must be optimized to ensure that all signals are fully relaxed and uniformly excited, which is critical for accurate integration.[13]

  • Instrument: A ≥400 MHz NMR spectrometer.[18]

  • Key Parameters:

    • Pulse Angle (Flip Angle): 90°. This maximizes signal intensity.[5]

    • Relaxation Delay (D1): ≥ 30 seconds. This is the most critical parameter for quantification. The delay must be at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and IS signals of interest. A long D1 ensures complete relaxation of the nuclei between pulses, preventing signal saturation and ensuring integrals are truly proportional to the number of nuclei.[15][18]

    • Number of Scans (NS): ≥ 32 scans. This is set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for integration errors to be less than 1%.[13][19]

    • Acquisition Time (AT): ≥ 3 seconds. A sufficient acquisition time ensures high digital resolution for accurate peak integration.[18]

    • Temperature: Regulated at a constant temperature (e.g., 25 °C) to ensure spectral stability.[18]

Step 4: Data Processing and Purity Calculation

Careful, manual processing is recommended over automated routines to ensure the highest precision.[5]

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve S/N without significantly degrading resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply a meticulous baseline correction across the entire spectrum to ensure accurate integration.

  • Integration: Integrate the selected, well-resolved singlet from the analyte (e.g., the -CH₃ signal) and the singlet from the internal standard (maleic acid signal at ~6.3 ppm).

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula:[3][5]

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I: Integral value of the signal for the analyte (a) and internal standard (std).

    • N: Number of protons giving rise to the respective signal.

    • M: Molar mass of the analyte and internal standard.

    • m: Mass (weight) of the analyte and internal standard.

    • Purityₛₜd: Certified purity of the internal standard.

G transfer transfer acquire acquire transfer->acquire process process acquire->process integrate integrate process->integrate calculate calculate integrate->calculate purity_value purity_value calculate->purity_value

Caption: Workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers a powerful method for absolute purity determination, it is essential to understand its performance in the context of other widely used techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[20][21]

ParameterQuantitative NMR (qNMR)HPLC (UV Detection)GC (FID Detection)
Principle Spectroscopy: Signal intensity is directly proportional to the number of nuclei.[6][7]Separation based on polarity and interaction with stationary/mobile phases.[21]Separation based on volatility and interaction with a stationary phase.[21]
Quantification Absolute/Primary Method: Does not require an analyte-specific reference standard.[8][22]Relative Method: Requires a certified reference standard of the analyte for accurate quantification.Relative Method: Requires a certified reference standard of the analyte for accurate quantification.
Precision (RSD) Very Good (<1-2%).[23][24]Excellent (<1%).Excellent (<1%).
Accuracy High (typically 98-102%).[25]High (typically 98-102% with a reference standard).[25]High (typically 97-103% with a reference standard).[25]
Sensitivity (LOQ) Moderate (~0.1%).[18]High (ppm levels).[26]Very High (ppm to ppb levels).
Information Provides purity and structural confirmation in a single experiment.[10]Provides retention time and UV response. Purity is based on area %.Provides retention time. Excellent for volatile impurities and residual solvents.[26]
Sample Nature Non-destructive.[6]Destructive.Destructive.
Throughput Moderate (15-30 min/sample).[25]High (5-20 min/sample for routine methods).[25]High (10-30 min/sample).[25]
Key Limitation Lower sensitivity; potential for signal overlap in complex mixtures.[25][27]Response factors can vary between compounds; requires specific reference standards.[20]Limited to thermally stable and volatile compounds.

Making the Right Choice: A Decision Framework

The selection of an analytical method should be guided by the specific requirements of the analysis. An orthogonal approach, using two different methods, often provides the most comprehensive and reliable assessment of a compound's purity.[19]

// Nodes start [label="Start: Purity Analysis Required", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Absolute purity value\nrequired without a\nspecific reference standard?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Are volatile impurities or\nresidual solvents a primary concern?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is high-throughput screening\nof multiple batches required?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

res_qnmr [label="Use qNMR\n(Provides absolute purity and\nstructural confirmation)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_gc [label="Use GC\n(High sensitivity for\nvolatile compounds)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_hplc [label="Use HPLC\n(Robust for routine QC\nand non-volatile impurities)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_orthogonal [label="Consider Orthogonal Approach:\nqNMR for primary standard characterization,\nHPLC/GC for routine QC.", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> res_qnmr [label="Yes"]; q1 -> q2 [label="No"]; q2 -> res_gc [label="Yes"]; q2 -> q3 [label="No"]; q3 -> res_hplc [label="Yes"]; q3 -> res_orthogonal [label="No"]; } }

Caption: Decision framework for selecting a purity analysis method.

Conclusion

For the definitive purity assessment of pharmaceutical intermediates like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, quantitative NMR (qNMR) emerges as a uniquely powerful tool. Its capacity for direct, absolute quantification without reliance on analyte-specific reference standards makes it invaluable, particularly in research, development, and for the characterization of primary reference materials.[4][16] The technique is recognized by major pharmacopeias, including the USP, for its metrological rigor.[9][28][29]

While HPLC and GC remain the workhorses for routine quality control due to their high throughput and sensitivity to trace impurities, qNMR provides a foundational, structurally-specific purity value that can anchor the entire quality assessment strategy.[30] By understanding the strengths and causalities behind each technique, researchers and drug development professionals can implement a robust, scientifically sound, and compliant analytical workflow.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • qNMR: A powerful tool for purity determination. RSSL. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Wiley Online Library. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of... ResearchGate. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice. USP-NF. [Link]

  • Quantitative NMR spectroscopy in pharmaceutical applications. ResearchGate. [Link]

  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

Sources

A Comparative Analysis of Lewis Acids for the Friedel-Crafts Acylation of 2-Fluorotoluene: A Guide to Synthesizing 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and selective methodologies for constructing complex molecular architectures is paramount. Aryl ketones are a class of compounds that frequently serve as critical intermediates for a wide array of bioactive molecules. The target of this guide, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, is a valuable precursor, embodying a diaryl ketone scaffold with specific fluorine and methyl substitutions that are key for modulating electronic and steric properties in drug candidates.

The most direct and classical approach to synthesizing such compounds is the Friedel-Crafts acylation.[1][2] This guide provides a comprehensive, data-driven comparison of various Lewis acid catalysts for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone via the Friedel-Crafts acylation of 2-fluorotoluene with 4-fluorobenzoyl chloride. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, and offer a comparative analysis of catalyst performance to equip researchers with the insights needed for informed decision-making in their synthetic endeavors.

The Underlying Chemistry: Mechanism and Regioselectivity

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) that facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[3] The reaction's success hinges on the activation of the acylating agent by a Lewis acid catalyst.

Mechanism of Action:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates with the halogen of the acyl chloride (4-fluorobenzoyl chloride). This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[1][2] This species is the primary electrophile in the reaction.

  • Electrophilic Attack: The electron-rich π-system of the 2-fluorotoluene nucleophilically attacks the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bonded to the new acyl group. This action restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[2][4]

It is a critical distinction of the acylation reaction that, unlike Friedel-Crafts alkylation, the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[5] This complexation deactivates the product against further acylation and necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst. The desired ketone is liberated from this complex during aqueous workup.[5]

Predicting Regioselectivity:

The substitution pattern on the 2-fluorotoluene ring is governed by the directing effects of the existing methyl (-CH₃) and fluoro (-F) groups.

  • Methyl Group (-CH₃): An activating, ortho, para-director.

  • Fluoro Group (-F): A deactivating, ortho, para-director.

In the acylation of 2-fluorotoluene, the primary site of electrophilic attack is the C4 position (para to the strongly activating methyl group). This position is sterically accessible and electronically enriched, making 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone the expected major product.[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl 4-Fluorobenzoyl Chloride Acylium Resonance-Stabilized Acylium Ion AcylCl->Acylium + LA LA Lewis Acid (e.g., AlCl₃) LA_Complex [AlCl₄]⁻ Arene 2-Fluorotoluene Sigma Arenium Ion (Sigma Complex) Arene->Sigma + Acylium Ion Product_Complex Product-Lewis Acid Complex Sigma->Product_Complex + [AlCl₄]⁻ - H⁺ - AlCl₃ Final_Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Product_Complex->Final_Product Aqueous Workup

Caption: The three-step mechanism of Friedel-Crafts acylation.

Experimental Design and Protocols

To ensure a fair comparison, a standardized base protocol was established. Each experiment utilized the same molar equivalents of reactants, with the Lewis acid being the primary variable.

General Experimental Protocol

Materials:

  • 2-Fluorotoluene (1.0 eq.)

  • 4-Fluorobenzoyl chloride (1.05 eq.)

  • Lewis Acid (see table for stoichiometry)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Ice/water bath

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel was charged with the specified Lewis acid and anhydrous DCM.

  • The resulting suspension was cooled to 0 °C in an ice bath.

  • A solution of 4-fluorobenzoyl chloride in anhydrous DCM was added to the addition funnel and then introduced dropwise to the stirred Lewis acid suspension over 20 minutes, maintaining the internal temperature below 5 °C. The mixture was stirred for an additional 30 minutes at 0 °C to ensure complete formation of the acylium ion complex.

  • A solution of 2-fluorotoluene in anhydrous DCM was then added dropwise over 30 minutes, again maintaining the temperature below 5 °C.

  • Upon completion of the addition, the reaction was allowed to proceed under the conditions specified in the comparative data table. Reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture was carefully poured into a beaker containing crushed ice and 1M HCl. The mixture was stirred vigorously for 15 minutes.

  • The organic layer was separated, and the aqueous layer was extracted twice with DCM.

  • The combined organic layers were washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • The organic phase was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure to yield the crude product, which was then analyzed and purified.

G start Setup: Flame-dried flask under N₂ atmosphere charge Charge Lewis Acid and Anhydrous DCM start->charge cool Cool to 0 °C (Ice Bath) charge->cool add_acyl Dropwise addition of 4-Fluorobenzoyl Chloride in DCM cool->add_acyl stir1 Stir for 30 min at 0 °C add_acyl->stir1 add_arene Dropwise addition of 2-Fluorotoluene in DCM stir1->add_arene react Reaction under specified conditions add_arene->react workup Quench with Ice/HCl react->workup extract Separate and Extract with DCM workup->extract wash Wash organic layers (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ and filter wash->dry evap Evaporate solvent under reduced pressure dry->evap product Crude Product evap->product

Caption: Standardized workflow for the synthesis of the target ketone.

Comparative Performance of Lewis Acids

The efficacy of four common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Boron Trifluoride Etherate (BF₃·OEt₂)—was evaluated. The results are summarized below.

Lewis AcidStoichiometry (eq.)Temperature (°C)Time (h)Yield (%)Purity (by ¹H NMR)Observations
AlCl₃ 1.20 to RT292>98%Highly exothermic addition. Dark brown final mixture.
FeCl₃ 1.20 to RT585>98%Less exothermic than AlCl₃. Red-brown mixture.
ZnCl₂ 1.5RT to 401265~95%Sluggish reaction at RT. Required heating to reflux.
BF₃·OEt₂ 2.0RT2445~90%Slow reaction. Significant starting material remained.

Discussion of Results

The experimental data clearly demonstrates a significant variance in catalyst performance, which is directly attributable to the intrinsic Lewis acidity and physical properties of each catalyst.

  • Aluminum Chloride (AlCl₃): As the strongest Lewis acid in this study, AlCl₃ proved to be the most effective catalyst, affording an excellent yield in a short reaction time.[7] Its high reactivity is a double-edged sword; the reaction is highly exothermic and requires careful temperature control to prevent the formation of side products. The stoichiometric requirement is a classic feature of these reactions due to product complexation.[5]

  • Ferric Chloride (FeCl₃): FeCl₃ emerges as a highly viable and more moderate alternative. While it required a longer reaction time to achieve a comparable outcome, the reaction was more manageable in terms of exothermicity. Its lower cost and slightly milder nature make it an attractive option for larger-scale syntheses where safety and cost are primary concerns.[7]

  • Zinc Chloride (ZnCl₂): As a weaker Lewis acid, ZnCl₂ struggled to efficiently catalyze the reaction at room temperature. Heating was necessary to drive the reaction forward, resulting in a moderate yield after a prolonged period. The lower purity suggests that the elevated temperature may have induced minor side reactions.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Despite being a convenient liquid, BF₃·OEt₂ was the least effective catalyst under these conditions. Its performance was hampered by its comparatively weaker Lewis acidity, leading to an incomplete reaction even after 24 hours. A patent for a similar synthesis noted the use of BF₃ as a gas in anhydrous HF, suggesting more forcing conditions are needed for boron-based Lewis acids in this context.[8]

Conclusion and Recommendations

This comparative study confirms that the choice of Lewis acid is a critical parameter for the successful synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

  • For Maximum Yield and Speed: Anhydrous Aluminum Chloride (AlCl₃) remains the catalyst of choice for laboratory-scale synthesis, provided that strict temperature control can be maintained.

  • For Scalability and Safety: Ferric Chloride (FeCl₃) presents the best balance of reactivity, cost, and operational safety, making it the recommended catalyst for process development and scale-up operations.

  • Milder Alternatives: Weaker Lewis acids like ZnCl₂ and BF₃·OEt₂ are less suitable for this specific transformation involving a moderately deactivated aromatic substrate. They may be considered only if the substrate is highly activated or contains functional groups that are sensitive to stronger Lewis acids.

By understanding the interplay between catalyst strength, reaction conditions, and substrate reactivity, researchers can confidently select the optimal Lewis acid to achieve their synthetic goals efficiently and safely.

References

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation . Physics Wallah. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

  • Friedel-Crafts acylation (video) . Khan Academy. [Link]

  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions . Preprints.org. [Link]

  • Lewis acid catalysis . Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • 4,4'-Difluorobenzophenone . Wikipedia. [Link]

  • Solved Question 15 What is the role of a Lewis acid in a | Chegg.com . Chegg.com. [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis . RSC Publishing. [Link]

  • Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. Doubtnut. [Link]

Sources

Head-to-head comparison of the ADME properties of fluorinated vs. non-fluorinated benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance the pharmacological profile of lead compounds.[1][2][3][4] The unique physicochemical properties of fluorine can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2][3][4] This guide provides a detailed, head-to-head comparison of the ADME properties of fluorinated versus non-fluorinated benzophenones, a common structural motif in many biologically active molecules. By presenting supporting experimental data and methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the design and optimization of benzophenone-based drug candidates.

The Impact of Fluorination on Key ADME Parameters

The introduction of one or more fluorine atoms into the benzophenone scaffold can dramatically alter its ADME profile. These changes are primarily driven by fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.

Table 1: Comparative Overview of ADME Properties
ADME ParameterNon-Fluorinated BenzophenonesFluorinated BenzophenonesMechanistic Rationale
Metabolic Stability Susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2E1, CYP2A6, and family 1 enzymes.[5][6]Often exhibit increased metabolic stability.[2][3][4][7]Fluorine can block metabolically labile sites and alter the electronic properties of the molecule, making it less susceptible to enzymatic degradation.[2][7][8]
Lipophilicity (LogP/LogD) Moderately lipophilic.Generally show increased lipophilicity.[7][9][10][11][12]The incorporation of fluorine typically increases the overall lipophilicity of a molecule.
Cell Permeability Variable.Often demonstrate improved cell permeability.[2][3][4][7][13]Increased lipophilicity can lead to enhanced passive diffusion across cell membranes.
Plasma Protein Binding Moderate to high.Frequently exhibit higher plasma protein binding.[9][11]Increased lipophilicity is a key driver of plasma protein binding.
P-glycoprotein (P-gp) Efflux Can be subject to efflux by P-gp.The effect of fluorination on P-gp efflux is complex and can either increase or decrease efflux depending on the specific structural context.[14][15][16][17][18]Fluorine can alter a molecule's hydrogen bonding capabilities and overall physicochemical properties that influence its recognition by P-gp.[16]

Experimental Workflows for ADME Profiling

To empirically assess the ADME properties of novel benzophenone analogs, a suite of in vitro assays is essential.[19][20][21][22][23] These assays provide critical data for early-stage decision-making in the drug discovery process.[19][21]

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone for evaluating a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[24][25][26]

Workflow Diagram:

MetabolicStability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-incubate HLM & Compound at 37°C A->D B Prepare HLM Suspension (0.5 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0-60 min) E->F G Quench Reaction (Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[27]

  • Microsome Suspension: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[25][27]

  • Reaction Initiation: In a 96-well plate, combine the test compound (final concentration 1-3 µM) with the microsome suspension and pre-warm to 37°C.[24][27] Initiate the reaction by adding an NADPH-regenerating system.[25][27]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[24][27]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[27]

Self-Validating System: The protocol should include positive controls (compounds with known metabolic fates) and negative controls (incubations without NADPH) to ensure the validity of the assay.[25][27]

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free method to predict passive permeability across biological membranes.[28][29][30]

Workflow Diagram:

PAMPA cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_calculation Data Analysis A Prepare Donor Plate with Compound Solutions C Assemble PAMPA Sandwich (Donor, Filter, Acceptor Plates) A->C B Coat Filter Plate with Artificial Membrane (e.g., Lecithin in Dodecane) B->C D Incubate at Room Temperature (e.g., 18 hours) C->D E Measure Compound Concentration in Donor and Acceptor Wells (UV-Vis or LC-MS/MS) D->E F Calculate Permeability Coefficient (Pe) E->F

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable buffer (e.g., PBS with 5% DMSO).[30][31][32]

  • Membrane Coating: Coat the filter of a 96-well filter plate with an artificial membrane solution (e.g., 4% lecithin in dodecane).[32]

  • Plate Loading: Add the compound solution to the donor plate wells and buffer to the acceptor plate wells.[30][32]

  • PAMPA Sandwich Assembly: Assemble the donor plate, filter plate, and acceptor plate to form the "sandwich."[29]

  • Incubation: Incubate the assembly, typically for 16-24 hours at room temperature.[30][32]

  • Concentration Analysis: Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method.[32]

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe).

Self-Validating System: The assay should include compounds with known high, medium, and low permeability as controls to validate the experimental setup.[32]

Conclusion

The strategic fluorination of benzophenones offers a powerful approach to modulate their ADME properties, often leading to enhanced metabolic stability and cell permeability. However, the impact of fluorination is highly context-dependent, and a thorough in vitro ADME assessment is crucial for the rational design of drug candidates. The experimental protocols detailed in this guide provide a robust framework for generating reliable data to inform structure-activity and structure-property relationships. By integrating these experimental insights with a mechanistic understanding of fluorine's effects, researchers can more effectively navigate the complexities of drug optimization and advance compounds with a higher probability of clinical success.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

  • Nakajima M, et al. Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2002;518(2):141-148. Available from: [Link]

  • Murphy CD. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. 2015;11(6):923-933. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. 2024. Available from: [Link]

  • Di L, et al. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. 2016;59(12):5854-5865. Available from: [Link]

  • Park BK, et al. METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. 2001;41:443-470. Available from: [Link]

  • Singh S, et al. Fluorine in drug discovery: Role, design and case studies. Journal of Applied Pharmaceutical Science. 2023;13(12):001-016. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Wernevik J, et al. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery. 2020;25(5):454-465. Available from: [Link]

  • Di L, et al. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. 2016;59(12):5854-5865. Available from: [Link]

  • Kumar S, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. 2023;1276:134762. Available from: [Link]

  • Frederiksen M, et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. 2020;11(1):78-83. Available from: [Link]

  • Wang Y, et al. Computational study on the endocrine-disrupting metabolic activation of Benzophenone-3 catalyzed by cytochrome P450 1A1: A QM/MM approach. Chemosphere. 2024;358:142238. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • Laufer B, et al. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. 2018;9(6):567-571. Available from: [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). 2017. Available from: [Link]

  • Gouverneur V. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020;63(12):6257-6260. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Nic Daeid N, et al. Lipophilicity, plasma protein binding and intrinsic clearance of fentanyl analogues. Discovery. 2023. Available from: [Link]

  • Park S, et al. Cytochrome P450-inhibitory activity of parabens and phthalates used in consumer products. Environmental Research. 2025;261:119665. Available from: [Link]

  • Pike VW. On Quantitative Relationships Between Drug-Like Compound Lipophilicity and Plasma Free Fraction in Monkey and Human. Pharmaceutical Research. 2012;29(5):1234-1247. Available from: [Link]

  • Asandei A, et al. Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells. Bioelectrochemistry. 2003;60(1-2):55-63. Available from: [Link]

  • Conrad M, et al. Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Drug Discovery and Development. 2024. Available from: [Link]

  • Fromonot J, et al. P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. 2014;37(4):131-133. Available from: [Link]

  • Zlotos G, et al. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Journal of Pharmacy and Pharmacology. 1999;51(11):1245-1251. Available from: [Link]

  • Wikipedia. Diethyl ether. Available from: [Link]

  • Koop DR. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Chemico-Biological Interactions. 1992;84(1):1-18. Available from: [Link]

  • ResearchGate. A. Dependence of the lipophilicity (logP) on the number of fluorine... | Download Scientific Diagram. Available from: [Link]

  • Barnes-Seeman D, et al. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. 2014;14(7):855-864. Available from: [Link]

  • Jabeen I, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(16):6091. Available from: [Link]

  • Jabeen I, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Molecules. 2023;28(16):6091. Available from: [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of these enzymes holds immense therapeutic promise. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] Off-target activities can lead to unforeseen side effects and toxicities, derailing an otherwise promising therapeutic candidate. This guide provides an in-depth, objective comparison of the methodologies used to profile the cross-reactivity of kinase inhibitors, using the 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone scaffold as a representative example of a novel inhibitor class. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers in their drug development endeavors.

The Critical Role of Kinase Selectivity in Drug Development

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[4] Dysregulation of these pathways is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[4][5] The MAPK family includes well-studied kinases such as p38 and JNK, which are key players in inflammatory responses and cellular stress.[6][]

The 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone represents a chemical scaffold with potential for the development of novel kinase inhibitors. The presence of fluorine atoms can enhance metabolic stability and binding affinity.[8] However, before such a compound can be advanced, a thorough understanding of its selectivity profile is paramount. This guide will use this scaffold as a case study to illustrate the principles and practices of comprehensive cross-reactivity profiling, comparing its hypothetical performance against established inhibitors of the p38 and JNK pathways.

Designing a Robust Cross-Reactivity Profiling Study

A successful cross-reactivity study is built on a foundation of careful planning and the selection of appropriate assays and benchmark compounds. The goal is to generate a comprehensive "fingerprint" of the inhibitor's activity across a wide range of kinases.

Kinase Panel Selection: Casting a Wide Net

To obtain a meaningful selectivity profile, the inhibitor should be screened against a diverse panel of kinases.[9] This panel should include:

  • The intended target kinase(s): To determine on-target potency.

  • Closely related kinases: To assess selectivity within the same family (e.g., other MAPK members).

  • Representatives from different kinase families: To identify potential off-target interactions across the kinome.

For our case study, we will focus on a panel that includes key members of the MAPK signaling pathway.

Benchmark Inhibitors: The Gold Standards

To provide context for the performance of a novel inhibitor, it is essential to compare it against well-characterized, "gold standard" inhibitors. For the p38 and JNK pathways, a number of such compounds are available.[6][10]

Comparative Analysis of Inhibitor Selectivity

The primary output of a cross-reactivity study is a quantitative comparison of the inhibitor's potency against different kinases, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.[2]

Table 1: Hypothetical Cross-Reactivity Profile of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone-Based Inhibitor (Cpd-X) and Benchmark Inhibitors

KinaseCpd-X (IC50, nM)SB 202190 (IC50, nM)BIRB 796 (IC50, nM)SP600125 (IC50, nM)
p38α 1505038>10,000
p38β 25010065>10,000
p38γ >10,000>10,000200>10,000
p38δ >10,000>10,000520>10,000
JNK1 80>10,000>10,00040
JNK2 95>10,00012,50040
JNK3 120>10,000>10,00090
ERK1 >10,000>10,000>10,000>10,000
MEK1 >10,000>10,000>10,000>10,000

Disclaimer: The data for Cpd-X is hypothetical and for illustrative purposes only.

  • Cpd-X demonstrates dual inhibitory activity against both p38 and JNK kinases, with a slight preference for JNK1.

  • SB 202190 is a potent and selective inhibitor of p38α and p38β.[11]

  • BIRB 796 is a pan-p38 inhibitor, showing activity against all four isoforms.[10][11]

  • SP600125 is a pan-JNK inhibitor with potent activity against JNK1, JNK2, and JNK3.[12]

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are invaluable tools for understanding complex biological systems and experimental processes.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK Cell_Membrane MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK p38_MAPK p38 MAPK MAPKK_p38->p38_MAPK p38_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->p38_Substrates JNK JNK MAPKK_JNK->JNK JNK_Substrates Downstream Substrates (e.g., c-Jun) JNK->JNK_Substrates ERK ERK MAPKK_ERK->ERK ERK_Substrates Downstream Substrates (e.g., Elk-1) ERK->ERK_Substrates Inhibitor_p38 SB 202190 BIRB 796 Inhibitor_p38->p38_MAPK Inhibitor_JNK SP600125 Inhibitor_JNK->JNK Inhibitor_MEK U0126 Inhibitor_MEK->MAPKK_ERK

Caption: The MAPK signaling cascade with points of inhibition.

Kinase_Profiling_Workflow Start Start: Select Kinase Panel and Test Compounds Assay_Setup Prepare Assay Plate: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Detection Add Detection Reagent (e.g., TR-FRET Antibody) Incubation->Detection Read_Plate Read Plate on Fluorescence Reader Detection->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Read_Plate->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General workflow for in vitro kinase inhibitor profiling.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated protocols are essential.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a common method for quantifying kinase activity and inhibition in a high-throughput format.[1]

Materials:

  • Purified recombinant kinases

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds (e.g., 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone) dissolved in DMSO

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, peptide substrate, and ATP to the wells of the 384-well plate.

  • Add the test compounds to the appropriate wells. Include no-inhibitor (DMSO only) and no-enzyme controls.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding a solution containing EDTA.

  • Add the detection reagents (terbium-labeled antibody and streptavidin-XL665).

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a fluorescence plate reader capable of TR-FRET measurements.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for MAPK Inhibition (Western Blot)

This method assesses the inhibitor's ability to block the phosphorylation of a downstream substrate within a cellular context.[11]

Materials:

  • Cultured cells (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • Stimulant (e.g., anisomycin for p38/JNK activation)

  • Test compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a short period (e.g., 30 minutes) to activate the target pathway.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of novel kinase inhibitors, such as those based on the 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone scaffold, is a critical step in the drug discovery process. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can gain a detailed understanding of an inhibitor's potency, selectivity, and potential off-target effects. This knowledge is essential for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for conducting these crucial studies, ensuring scientific integrity and accelerating the translation of promising compounds from the bench to the clinic.

References

  • A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: SB 202190 vs. BIRB 796. Benchchem.

  • Use of Inhibitors in the Study of MAP Kinases. PMC - NIH.

  • What are MAPKs inhibitors and how do they work?. Patsnap Synapse.

  • Pharmacological inhibitors of MAPK pathways. PubMed.

  • A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: Profiling FR-145715 Against Known Standards. Benchchem.

  • Refining Selectivity of p38 MAP Kinase Inhibitors. Synfacts.

  • MAPK Inhibitors. Selleckchem.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

  • An introduction to the MAPK signaling pathway and pan-RAF inhibitors. YouTube.

  • A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem.

  • Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. PubMed Central.

  • In vitro kinase assay. Protocols.io.

  • Kinase Panel Screening and Profiling Service. Reaction Biology.

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. PMC.

  • (PDF) In vitro kinase assay v1. ResearchGate.

  • p38 MAPK阻害. Selleckchem.

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.

  • In vitro kinase assay. Bio-protocol.

  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis. ChemicalBook.

  • Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation.

  • Assay Development for Protein Kinase Enzymes. NCBI.

  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone. Echemi.

  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone 59396-50-8 wiki. Guidechem.

  • Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH.

  • Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. lookchem.

  • JNK Inhibitors and JNK Signaling Pathway. BOC Sciences.

  • Specifications of 4-fluoro-3-methylphenyl 4-fluorophenyl ketone. Capot Chemical.

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC.

  • Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PNAS.

  • Effect of an inhibitor of Jun N-terminal protein kinase, SP600125, in single allergen challenge in sensitized rats. PubMed Central.

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

  • Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition. ResearchGate.

  • 4'-Fluoroacetophenone. PubChem.

  • 4,4'-Difluorobenzophenone. PubChem.

  • 3-Fluoro-4-methoxyphenylacetonitrile. PubChem.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. The efficiency of its production is a critical factor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of two primary synthetic routes to this ketone: a classical Friedel-Crafts acylation and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By presenting detailed experimental protocols, comparative data, and expert analysis, this document aims to empower scientists to make informed decisions for their synthetic strategies.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established and robust method for the formation of aryl ketones. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring. The fluorine atom on the benzoyl chloride deactivates the ring, while the fluorine and methyl groups on the toluene derivative have competing activating and deactivating effects, influencing the regioselectivity of the reaction. The use of a strong acid system like anhydrous hydrogen fluoride and boron trifluoride facilitates the formation of the acylium ion and drives the reaction towards the desired product.

Experimental Protocol

A detailed experimental protocol for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone via Friedel-Crafts acylation has been reported with a yield of 61.5%[1].

Step-by-Step Procedure:

  • Into a 250 ml stainless steel reactor equipped with a magnetic stirrer, introduce 100 ml of anhydrous HF, 42.7 g (0.2 mole) of 4-fluorobenzotrichloride, and 22 g (0.2 mole) of 2-fluorotoluene at approximately 0°C[1].

  • Seal the reactor and introduce gaseous boron trifluoride until a constant pressure of 6 bars is achieved[1].

  • Allow the reaction to stir at ambient temperature for 3 hours[1].

  • After the reaction, decompress the reactor to atmospheric pressure and pour the reaction mixture over 200 g of crushed ice[1].

  • Once the mixture has warmed to ambient temperature, stir for one to two hours[1].

  • Extract the mixture three times with 200 ml of methylene chloride[1].

  • Wash the combined organic phases three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water[1].

  • Dry the organic phase over magnesium sulfate and remove the solvent by distillation under reduced pressure to yield the crude product[1].

Workflow Diagram

Friedel_Crafts_Acylation cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product R1 2-Fluorotoluene Reaction Acylation @ 0°C to RT, 3h R1->Reaction R2 4-Fluorobenzotrichloride R2->Reaction C1 Anhydrous HF C1->Reaction C2 Boron Trifluoride C2->Reaction Quench Quench with Ice Reaction->Quench Extraction Methylene Chloride Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Drying (MgSO4) Wash->Dry Concentration Solvent Removal Dry->Concentration Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Concentration->Product

Caption: Friedel-Crafts Acylation Workflow

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of diaryl ketone synthesis, it typically involves the coupling of an arylboronic acid with an acyl chloride.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the acyl chloride. Subsequently, in the transmetalation step, the aryl group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired diaryl ketone and regenerates the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the efficiency of the reaction.

Proposed Experimental Protocol

While a specific protocol for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone via Suzuki-Miyaura coupling is not explicitly documented, a highly analogous and recent procedure for the synthesis of thienyl ketones from 3-methylthiophene-2-carbonyl chloride and various arylboronic acids provides a strong template[2]. Yields for similar couplings are reported to be in the range of 46-91%[2].

Step-by-Step Procedure (Proposed):

  • Preparation of 4-Fluoro-3-methylbenzoyl chloride: Reflux a solution of 4-fluoro-3-methylbenzoic acid in excess thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation to obtain the crude acyl chloride, which can be used without further purification.

  • To a reaction vessel under an inert atmosphere, add 4-fluorophenylboronic acid (1.2 equivalents), cesium carbonate (1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add a solution of 4-fluoro-3-methylbenzoyl chloride (1.0 equivalent) in an anhydrous solvent such as 1,4-dioxane.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-90°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Workflow Diagram

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product R1 4-Fluorophenylboronic acid Reaction Coupling @ 50-90°C R1->Reaction R2 4-Fluoro-3-methylbenzoyl chloride R2->Reaction C1 Palladium Catalyst C1->Reaction B1 Base (e.g., Cs2CO3) B1->Reaction Quench Quench with Water Reaction->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Wash Brine Wash Extraction->Wash Dry Drying (Na2SO4) Wash->Dry Purification Column Chromatography Dry->Purification Product 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.

MetricFriedel-Crafts AcylationSuzuki-Miyaura Cross-Coupling (Projected)
Reported Yield 61.5%[1]46-91% (based on analogous reactions)[2]
Reaction Time 3 hours[1]Variable, typically 2-24 hours
Reagent Toxicity & Handling High (Anhydrous HF, BF₃)Moderate (Palladium catalyst, organic solvents)
Waste Generation Significant acidic and aqueous wasteModerate, includes catalyst and solvent waste
Substrate Scope Generally good, but can be limited by substituent effectsVery broad, high functional group tolerance
Catalyst Cost Moderate (HF and BF₃ are industrial chemicals)High (Palladium catalysts can be expensive)
Purification Liquid-liquid extraction and distillationColumn chromatography often required
Cost-Effectiveness Analysis

A preliminary cost analysis of the starting materials for each route reveals the following:

RouteStarting MaterialPrice (USD/kg, approximate)
Friedel-Crafts 2-Fluorotoluene10 - 115[3][4]
4-Fluorobenzotrichloride200[1]
Suzuki-Miyaura 4-Fluorophenylboronic acid5 - 10[5]
4-Fluoro-3-methylbenzoic acid650 (for 3-fluoro-4-methylbenzoic acid)[6]
Thionyl Chloride20 - 300[7][8]

Note: Prices are subject to fluctuation and depend on the supplier and purity.

The Friedel-Crafts route utilizes relatively inexpensive starting materials. However, the cost and handling of the corrosive and toxic catalysts, anhydrous HF and boron trifluoride, are significant considerations. The Suzuki-Miyaura route has a more expensive precursor in the form of the substituted benzoic acid. The cost of the palladium catalyst is also a major factor, although catalyst loading is typically low (1-5 mol%).

Expert Insights and Recommendations

Friedel-Crafts Acylation:

  • Advantages: This method is well-established, uses relatively inexpensive starting materials, and has a shorter reported reaction time. The purification process, involving extraction and distillation, can be more straightforward for large-scale production.

  • Disadvantages: The primary drawbacks are the use of highly corrosive and hazardous reagents (anhydrous HF and BF₃), which require specialized equipment and handling procedures. This poses significant safety and environmental concerns. The reaction may also suffer from regioselectivity issues depending on the substrate.

Suzuki-Miyaura Cross-Coupling:

  • Advantages: This modern method offers excellent functional group tolerance and generally high yields. It avoids the use of highly corrosive acids. Recent advancements, such as mechanochemical solvent-free approaches, offer a "greener" alternative with reduced solvent waste.

  • Disadvantages: The cost of the palladium catalyst can be a significant factor, especially for large-scale synthesis, although catalyst recycling technologies are being developed. The synthesis of the required acyl chloride precursor adds an extra step to the process. Purification often requires column chromatography, which may be less practical for industrial-scale production.

For laboratory-scale synthesis where functional group tolerance and milder reaction conditions are a priority, the Suzuki-Miyaura cross-coupling is the recommended route. It offers greater versatility and avoids the significant hazards associated with the Friedel-Crafts acylation.

For industrial-scale production, the Friedel-Crafts acylation may be more economically viable due to the lower cost of starting materials and potentially simpler purification. However, the substantial investment in specialized equipment and stringent safety protocols required for handling anhydrous HF and BF₃ must be carefully considered. The development of more cost-effective and recyclable palladium catalysts could shift the economic balance in favor of the Suzuki-Miyaura coupling in the future.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, safety, and environmental impact.

References

  • 2 - Fluorotoluene at 11446.00 INR in Mumbai, Maharashtra | A. B. Enterprises. Tradeindia. [Link]

  • Rizwan, K., et al. (2022). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(10), 983-990. [Link]

  • Thionyl Chloride In Ankleshwar Gujarat At Best Price. Tradeindia. [Link]

  • 7719-09-07 Thionyl Chloride, 300Kg at ₹ 30/kg in Ankleshwar. IndiaMART. [Link]

  • 3-FLUORO-4-METHYLBENZOIC ACID CHEMICAL at ₹ 650/kg | Mumbai | ID. IndiaMART. [Link]

  • Anhydrous Hydrofluoric Acid Prices, Trend and Forecast. IMARC Group. [Link]

Sources

A Predictive Correlative Analysis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The subject of this guide, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, is a diaryl ketone that embodies several key features of contemporary medicinal chemistry. This document provides an in-depth analysis of its physicochemical properties and correlates them with its predicted biological activities, offering a roadmap for its potential development as a therapeutic agent. While specific experimental data on this compound is limited in publicly accessible literature, this guide will leverage data from structurally similar compounds and established principles of medicinal chemistry to build a predictive framework for its biological potential.

Physicochemical Properties: The Foundation of Biological Interaction

The biological activity of a small molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

Core Molecular Features

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone possesses a molecular formula of C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol .[3][4] Its diaryl ketone scaffold provides a rigid backbone amenable to forming specific interactions with protein targets.[5]

PropertyValueSource
Molecular FormulaC₁₄H₁₀F₂O[3][4]
Molecular Weight232.23 g/mol [3][4]
CAS Number59396-50-8[3][4]
The Influence of Fluorine and Methyl Substituents

The two fluorine atoms and the methyl group are critical determinants of the molecule's properties. Fluorine, being highly electronegative, can modulate the electronic distribution within the molecule, impacting pKa, dipole moment, and chemical reactivity.[2] This can lead to enhanced metabolic stability and improved membrane permeability.[1][2] The methyl group, on the other hand, adds steric bulk and increases lipophilicity, which can influence binding affinity and selectivity for a target protein.

The strategic placement of fluorine can significantly enhance a compound's ADME profile, leading to improved oral exposure.[1][6][7] Specifically, fluorination has been shown to improve permeability and solubility while reducing in vivo clearance of kinase inhibitors.[1][6][7]

Predicted Biological Activity: A Focus on Enzyme Inhibition

Diaryl ketones and fluorinated ketones are known to exhibit a range of biological activities, with a notable propensity for enzyme inhibition.[2][8][9][10]

Kinase Inhibition: A Primary Hypothesis

The diaryl ketone scaffold is a common feature in many kinase inhibitors.[9] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The carbonyl group of the ketone can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.[9]

The fluorine atoms on both phenyl rings of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone can enhance its binding affinity to kinase targets.[11] Fluorine can participate in favorable electrostatic and hydrophobic interactions within the kinase binding site, potentially leading to increased potency and selectivity.[11] Furthermore, fluorinated ketones have been characterized as effective warheads for covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[12][13]

Potential as an Anti-inflammatory Agent

Benzophenone derivatives have been investigated as inhibitors of p38 MAP kinase, a key player in the inflammatory response.[9] The inhibition of this kinase leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and TNF-α.[9] Given the structural similarities, it is plausible that 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone could exhibit anti-inflammatory properties through a similar mechanism.

Correlating Physicochemical Properties with Predicted Biological Activity

The true value of this analysis lies in understanding how the specific chemical features of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone might translate into tangible biological effects.

Logical Relationship: From Structure to Predicted Activity

G cluster_physico Key Physicochemical Determinants cluster_bio Predicted Biological Outcomes A 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone B Physicochemical Properties A->B C Biological Activity B->C P1 Fluorine Substitution (High Electronegativity) P2 Methyl Group (Lipophilicity & Sterics) P3 Diaryl Ketone Scaffold (Rigidity & H-bonding) B1 Enhanced ADME Properties (Permeability, Stability) P1->B1 Modulates electronics, improves stability B2 Kinase Inhibition (Potency & Selectivity) P2->B2 Influences binding affinity P3->B2 Hydrogen bond acceptor B1->C Improved Bioavailability B2->C Target Engagement B3 Anti-inflammatory Effects B2->B3 Downstream Signaling Inhibition

Caption: Correlation of molecular features to predicted biological outcomes.

Proposed Experimental Validation: A Practical Guide

To transition from prediction to empirical evidence, a structured experimental plan is essential.

Synthesis

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone can be achieved via a Friedel-Crafts acylation reaction between 2-fluorotoluene and 4-fluorobenzotrichloride in the presence of a Lewis acid catalyst like boron trifluoride in anhydrous hydrogen fluoride.[4]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Start Reactants: 2-Fluorotoluene 4-Fluorobenzotrichloride Reaction Friedel-Crafts Acylation (HF, BF3) Start->Reaction Quench Ice Water Quench Reaction->Quench Extraction Methylene Chloride Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Drying over MgSO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation End Crude Product Evaporation->End Purify Column Chromatography End->Purify Final Pure 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone Purify->Final

Caption: Workflow for synthesis and purification.

Physicochemical Property Determination
PropertyExperimental MethodRationale
LogP (Octanol-Water Partition Coefficient) Shake-flask method or HPLC-based methodTo quantify lipophilicity, which is crucial for predicting membrane permeability and solubility.
Aqueous Solubility Equilibrium solubility measurement (e.g., shake-flask method followed by HPLC quantification)To determine the maximum dissolved concentration, a key factor for oral bioavailability and formulation development.
pKa Potentiometric titration or UV-spectrophotometryTo identify ionizable groups and predict the charge state at physiological pH, which affects solubility, permeability, and target binding.
Crystal Structure X-ray crystallographyTo determine the solid-state conformation and packing, which can influence solubility and dissolution rate.
Biological Activity Screening

A tiered approach to biological screening is recommended, starting with broad profiling and moving towards more specific assays.

Step 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets.

  • Methodology: Screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., the Reaction Biology HotSpot™ platform or a similar service).[6][14] The assay typically measures the inhibition of substrate phosphorylation via radiometric or fluorescence-based methods.[6][7][14][15]

Step 2: Dose-Response and IC₅₀ Determination

  • Objective: To quantify the potency of the compound against the "hit" kinases identified in the initial screen.

  • Methodology: Perform a serial dilution of the compound and measure the inhibition of the target kinase activity. The data is then fitted to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Step 3: Cellular Assays

  • Objective: To confirm the on-target activity in a more physiologically relevant context.

  • Methodology: Utilize cell-based assays that measure the phosphorylation of a known downstream substrate of the target kinase.[7] For example, if the compound inhibits p38 MAP kinase, one could measure the levels of phosphorylated HSP27 in LPS-stimulated peripheral blood mononuclear cells (PBMCs).

Step 4: Anti-inflammatory Activity Assessment

  • Objective: To evaluate the potential anti-inflammatory effects.

  • Methodology: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from LPS-stimulated immune cells (e.g., PBMCs or macrophage-like cell lines) using ELISA.

Experimental Workflow: Biological Activity Assessment

G Start Pure Compound KinaseScreen Broad Kinase Panel Screen (e.g., >300 kinases) Start->KinaseScreen HitIdent Identify 'Hit' Kinases (% Inhibition > Threshold) KinaseScreen->HitIdent IC50 IC50 Determination (Dose-Response Curves) HitIdent->IC50 CellularAssay Cellular Target Engagement Assay (e.g., Phospho-protein levels) IC50->CellularAssay SAR Structure-Activity Relationship Analysis IC50->SAR AntiInflam Anti-inflammatory Assay (e.g., Cytokine Release) CellularAssay->AntiInflam CellularAssay->SAR AntiInflam->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Tiered approach for biological activity evaluation.

Conclusion and Future Directions

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone represents a promising starting point for the development of novel enzyme inhibitors, particularly targeting the kinome. Its physicochemical properties, largely influenced by the fluorine and methyl substituents, suggest the potential for favorable ADME characteristics and potent biological activity. The proposed experimental plan provides a clear path to validating these predictions and elucidating the structure-activity relationships that will guide future optimization efforts. By systematically correlating the empirical physicochemical and biological data, researchers can unlock the therapeutic potential of this and related fluorinated diaryl ketones.

References

  • Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392-396. Available from: [Link]

  • Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]

  • Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. Available from: [Link]

  • Begum, J., et al. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. CUNY Academic Works. Available from: [Link]

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. Available from: [Link]

  • Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. Available from: [Link]

  • PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzophenone. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1546-1556. Available from: [Link]

  • Google Patents. (2011). US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom.
  • PubChem. (n.d.). 3,4'-Difluoro-4-methoxybenzophenone. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available from: [Link]

  • Michalik, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. Available from: [Link]

  • Mallesha, L., et al. (2016). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available from: [Link]

  • Google Patents. (1999). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6340. Available from: [Link]

  • Haraguchi, K., et al. (2014). Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. Bioorganic & Medicinal Chemistry, 22(21), 6047-6057. Available from: [Link]

  • Bartolini, M., et al. (2017). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 5, 66. Available from: [Link]

  • LookChem. (n.d.). Cas 369-32-4, 4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is the protection of personnel and the environment.[1] This is achieved through a systematic process of hazard identification, proper segregation, secure containment, and compliant disposal through a certified hazardous waste program.[2][3]

I. Hazard Assessment and Precautionary Measures

Given the presence of fluorine atoms and the ketone functional group, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone should be treated as a hazardous substance. Structurally related compounds, such as 4,4'-Difluorobenzophenone and 4-Fluoro-3-methylacetophenone, are known to cause skin and eye irritation.[4][5][6] Therefore, it is prudent to assume similar hazards for the topic compound.

Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • May cause respiratory irritation

  • Potentially harmful if swallowed or inhaled

II. Personal Protective Equipment (PPE)

Before handling 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or neoprene)To prevent skin contact, which may cause irritation.[4][6]
Eye Protection Safety goggles or a face shieldTo protect against splashes that could cause serious eye irritation.[4][5][6]
Skin and Body Chemical-resistant lab coat or apronTo protect against contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or in case of spills.To minimize the inhalation of any dust or vapors, which may cause respiratory tract irritation.[4][5]
III. Step-by-Step Disposal Protocol

The disposal of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Chemical waste should never be disposed of in regular trash or down the sanitary sewer.[2][7]

1. Waste Segregation and Collection:

  • Designated Waste Stream: As a halogenated organic compound, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone waste must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[10]

  • Compatibility: Ensure the waste container is made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, and is in good condition with no leaks.[11][12]

  • Container Management: Keep the waste container closed at all times except when adding waste to prevent the release of vapors.[8][12]

2. Labeling:

Proper labeling is a critical step for ensuring safe handling and compliant disposal. The label must be securely affixed to the waste container as soon as the first drop of waste is added.[3][8]

  • Content Identification: Clearly write the full chemical name: "4-Fluoro-3-methylphenyl 4-fluorophenyl ketone". Avoid using abbreviations or chemical formulas.[2]

  • Hazard Identification: Mark the container with the words "Hazardous Waste" and indicate the associated hazards (e.g., Irritant).[2][11][12]

  • Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date of waste generation.[2]

3. Storage:

  • Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical fume hood.[4][5]

  • Segregation: Store the halogenated waste container separately from incompatible materials like strong oxidizing or reducing agents.[5][13]

4. Disposal Request and Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2][3][11]

  • Documentation: Complete any required waste disposal forms, accurately listing all contents of the container.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste as 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone B Wear Appropriate PPE A->B C Select a Compatible 'Halogenated Organic Waste' Container B->C D Add Waste to Container C->D E Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Generator Details D->E F Store in a Secure, Well-Ventilated Area E->F G Contact EHS for Waste Pickup F->G H Complete Waste Disposal Forms G->H I EHS Collects for Proper Disposal H->I

Caption: Decision workflow for the proper disposal of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

    • For small, manageable spills, wear appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.[11]

    • Carefully collect the absorbed material into a designated hazardous waste container and label it appropriately.[11]

    • Clean the spill area with soap and water.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4][5]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

V. Conclusion

The proper disposal of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and institutional protocols, researchers can ensure that this and other chemical wastes are managed in a manner that is safe, compliant, and responsible. Always consult your institution's EHS department for specific guidance and clarification.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

Sources

Personal protective equipment for handling 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Proactive Approach to Safety

Given its structure as a fluorinated aromatic ketone, we must anticipate that 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone may present hazards similar to related compounds such as 4,4'-Difluorobenzophenone and other fluoroacetophenones. These hazards primarily include:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]

Due to the presence of fluorine, it is also crucial to consider the potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF), under certain conditions like high heat.[4][5]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes. A face shield should be worn over goggles, especially when there is a significant risk of splashing or when handling larger quantities.[6]
Hands Butyl or Fluoroelastomer Gloves (Viton™)Aromatic ketones require gloves with high chemical resistance. Butyl and fluoroelastomer gloves offer excellent protection. Nitrile gloves may be suitable for short-term handling of small quantities but should be changed immediately upon contamination.[7] Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[6]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and potential fire hazards.[6][7] For larger scale operations, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-Approved Respirator (if required)All handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. This requires prior medical evaluation and fit testing.[6][7]
Feet Closed-Toed ShoesShoes that completely cover the foot are required to protect against spills.[7]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures both experimental integrity and personal safety.

Pre-Handling and Preparation
  • Information is Key: Before beginning any work, ensure all personnel have read and understood this guide and any available safety information for similar compounds.

  • Designated Area: All handling of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone should occur in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[8]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[9] Have an appropriate spill kit and fire extinguisher nearby. For fluorinated compounds, it is prudent to have calcium gluconate gel available as a first aid measure for potential HF exposure.[6][10]

Handling the Compound

The following diagram outlines the standard workflow for safely handling 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE verify_setup Verify Fume Hood Operation & Emergency Equipment prep_start->verify_setup weigh Weigh Compound in Fume Hood verify_setup->weigh dissolve Dissolve/React in Closed System weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. After flushing, if HF exposure is suspected, apply 2.5% calcium gluconate gel.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Small Spills: For small spills within a fume hood, trained personnel wearing appropriate PPE can contain the spill with an absorbent material compatible with the chemical.[6] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[6]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.

  • Waste Segregation: All disposable materials contaminated with 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, including gloves, absorbent pads, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the compound, as well as solutions containing it, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood.[11] The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's policies.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone into your research, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Magus International. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove.
  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
  • Unknown Source. (n.d.). Personal Protective Equipment (PPE).
  • Digital Dealer. (2014, September 22). Personal Protective Equipment: Chemical Hand Protection.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for 4,4'-Difluorobenzophenone.
  • ECHEMI. (n.d.). 4-FLUORO-3-METHYLACETOPHENONE SDS.
  • Unknown Source. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Unknown Source. (2025, December 18). Safety Data Sheet for 4,4'-Difluorobenzophenone.
  • NOAA. (1998). FLUORINE - CAMEO Chemicals.
  • NJ.gov. (n.d.). HAZARD SUMMARY.
  • Echemi. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone.
  • Purdue University. (n.d.). Fluorine Safety.
  • Unknown Source. (2023, December 4). Safety Data Sheet for 4'-Fluoroacetophenone.
  • Fisher Scientific. (2023, September 21). Safety Data Sheet for 4,4''-Difluorobenzophenone.
  • Fisher Scientific. (2024, March 26). Safety Data Sheet for 4,4'-Difluorobenzophenone.
  • PubChem. (n.d.). 4'-Fluoroacetophenone.
  • Guidechem. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone 59396-50-8 wiki.
  • Lookchem. (n.d.). Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE.
  • Unknown Source. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone CAS NO.59396-50-8.
  • Cayman Chemical. (n.d.). 4-Fluorophenylacetone (CAS 459-03-0).
  • Benchchem. (n.d.). Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Operational Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylphenyl 4-fluorophenyl ketone
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.